3-(2-Phenylhydrazinyl)indol-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117808. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenyldiazenyl-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-13(11-8-4-5-9-12(11)15-14)17-16-10-6-2-1-3-7-10/h1-9,15,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAMHXJXBGAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418791 | |
| Record name | 3-(2-phenylhydrazinyl)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17310-26-8 | |
| Record name | Isatin phenyl hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-phenylhydrazinyl)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(PHENYL-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis and Evolution of Isatin Phenylhydrazones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin phenylhydrazones, a class of compounds born from the foundational principles of 19th-century organic chemistry, have evolved into a significant scaffold in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these versatile molecules. It offers a comprehensive compilation of quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of their mechanisms of action. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the rich chemical and biological landscape of isatin phenylhydrazones.
Historical Perspective: From Indigo to a Privileged Scaffold
The story of isatin phenylhydrazones begins not with their direct synthesis, but with the elucidation of the structure of their parent molecule, isatin. In 1840, Otto Linné Erdmann and Auguste Laurent independently isolated isatin through the oxidation of the dye indigo.[1] This discovery laid the groundwork for future investigations into the reactivity of this intriguing bicyclic molecule.
A pivotal moment in the history of isatin phenylhydrazones is inextricably linked to the groundbreaking work of Hermann Emil Fischer. In 1875, Fischer reported the first characterization of phenylhydrazine, a reagent that would become central to the synthesis of this class of compounds.[2] His subsequent development of the Fischer indole synthesis in 1883, which utilizes the reaction of a phenylhydrazine with an aldehyde or ketone to form an indole, revolutionized heterocyclic chemistry.[3][4] This reaction proceeds through a phenylhydrazone intermediate, demonstrating the facile condensation of phenylhydrazine with carbonyl compounds.
While a definitive first synthesis of the simple, unsubstituted isatin-3-phenylhydrazone is not readily found in a singular seminal publication, the chemical principles established by Fischer in the late 19th century strongly suggest its synthesis would have been a straightforward and logical extension of his work. The reaction of isatin, with its reactive ketone group at the C-3 position, with phenylhydrazine would have been an evident experiment for chemists of that era. Early 20th-century chemical literature contains numerous examples of the synthesis of various hydrazones, and it is within this period that the synthesis of isatin phenylhydrazones became a common practice.
The true value of isatin phenylhydrazones began to be realized in the mid to late 20th century with the advent of systematic biological screening. Researchers discovered that these compounds possessed a remarkable breadth of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. This has led to their designation as a "privileged scaffold" in medicinal chemistry, a core structure upon which a multitude of potent and selective therapeutic agents can be built.
Synthesis and Characterization: A Practical Overview
The synthesis of isatin phenylhydrazones is typically a robust and high-yielding reaction. The fundamental transformation involves the acid-catalyzed condensation of an isatin derivative with a phenylhydrazine derivative.
General Synthetic Workflow
The general workflow for the synthesis of isatin phenylhydrazones is a straightforward process, making it an accessible reaction for many researchers.
Experimental Protocols
This protocol describes a standard procedure for the synthesis of the parent isatin-3-phenylhydrazone.
Materials:
-
Isatin (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Dissolve isatin in a minimal amount of warm ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add a solution of phenylhydrazine in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure isatin-3-phenylhydrazone as a crystalline solid.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Quantitative Data for Selected Isatin Phenylhydrazone Derivatives
The following table summarizes the synthesis and physical properties of a selection of isatin phenylhydrazone derivatives reported in the literature.
| Substituent on Isatin | Substituent on Phenylhydrazine | Yield (%) | Melting Point (°C) | Reference |
| H | H | 95 | 201 | [3] |
| 5-Br | H | 88 | 245-247 | [5] |
| 5-Cl | H | 85 | 238-240 | [5] |
| 5-NO₂ | H | 92 | 275.2 | [6] |
| H | 4-Cl | 84 | 220 | [3] |
| H | 4-Br | 73 | 218-219 | [7] |
| H | 4-NO₂ | 85 | 290-292 | [4] |
| 5-CH₃ | H | 82 | 210-212 | [5] |
Spectroscopic Data
The structures of isatin phenylhydrazones are confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy:
-
N-H stretching (indole): ~3200-3400 cm⁻¹
-
C=O stretching (amide): ~1700-1740 cm⁻¹
-
C=N stretching (hydrazone): ~1610-1630 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
-
Indole N-H: ~11.0-12.0 ppm (singlet)
-
Hydrazone N-H: ~12.0-14.0 ppm (singlet)
-
Aromatic protons: ~6.8-8.5 ppm (multiplets)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
-
Amide C=O: ~160-165 ppm
-
Hydrazone C=N: ~135-145 ppm
-
Aromatic carbons: ~110-150 ppm
Biological Activities and Mechanisms of Action
Isatin phenylhydrazones exhibit a wide array of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous isatin phenylhydrazone derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their primary mechanism of action often involves the induction of apoptosis (programmed cell death).
Isatin phenylhydrazones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
MTT Assay for Cytotoxicity:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Isatin phenylhydrazone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isatin phenylhydrazone derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/PI Apoptosis Assay:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Isatin phenylhydrazone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the isatin phenylhydrazone derivative for the desired time period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Antimicrobial Activity
Isatin phenylhydrazones have demonstrated activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Minimum Inhibitory Concentration (MIC) Determination:
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Isatin phenylhydrazone derivatives
-
Microbial inoculum
-
Incubator
Procedure:
-
Prepare serial dilutions of the isatin phenylhydrazone derivatives in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The journey of isatin phenylhydrazones from their conceptual origins in the 19th century to their current status as a versatile pharmacological scaffold is a testament to the enduring power of organic synthesis in addressing biological questions. The ease of their synthesis, coupled with the vast chemical space that can be explored through derivatization, ensures their continued relevance in the field of drug discovery.
Future research in this area will likely focus on several key aspects:
-
Rational Design: Employing computational modeling and structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.
-
Drug Delivery: Development of novel formulations and delivery systems to improve the bioavailability and therapeutic index of promising isatin phenylhydrazone candidates.
-
Combination Therapies: Exploring the synergistic effects of isatin phenylhydrazones with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.
The rich history and promising future of isatin phenylhydrazones underscore their importance as a cornerstone in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational resource for researchers to build upon, fostering further innovation in this exciting and impactful area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. epublications.vu.lt [epublications.vu.lt]
An In-depth Technical Guide on 3-(2-Phenylhydrazinyl)indol-2-one and its Derivatives
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of 3-(2-Phenylhydrazinyl)indol-2-one and its more stable tautomeric form, 3-phenylhydrazonoindolin-2-one. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Chemical Structure and Tautomerism
The compound this compound exists in equilibrium with its tautomer, 3-phenylhydrazonoindolin-2-one. The hydrazono form is generally considered to be the more stable and is the predominantly isolated product in synthetic preparations. This stability arises from the extended conjugation of the system.
-
This compound: This tautomer possesses a hydrazinyl group attached to the 3-position of the indolin-2-one core.
-
3-Phenylhydrazonoindolin-2-one: This tautomer features a phenylhydrazono group at the 3-position, forming a C=N double bond.
Spectroscopic studies, including 15N NMR, have shown that in solution, derivatives of this class predominantly exist as the imino (hydrazono) tautomers.[1][2]
Synthesis
The primary synthetic route to 3-phenylhydrazonoindolin-2-one and its derivatives is the condensation reaction between an appropriate isatin (1H-indole-2,3-dione) and a phenylhydrazine derivative.[3] This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[4][5]
General Experimental Protocol for Synthesis
The following is a general procedure for the synthesis of 3-phenylhydrazonoindolin-2-one derivatives:
-
An equimolar amount of the substituted isatin is dissolved or suspended in a suitable solvent, such as absolute ethanol.
-
An equimolar amount of the corresponding substituted phenylhydrazine is added to the mixture.
-
A few drops of a catalyst, typically glacial acetic acid, are added to the reaction mixture.
-
The mixture is then heated under reflux for a period ranging from 2 to several hours.[4][5]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.[5]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]
Biological Activities and Quantitative Data
Derivatives of 3-phenylhydrazonoindolin-2-one have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.
Anti-proliferative Activity
Several studies have reported the potent anti-proliferative activity of these compounds against various human cancer cell lines.
| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |
| 5b | - | Average | 4.37 | [6][7] |
| 5c | - | Average | 2.53 | [6][7] |
| 7b | - | Average | 2.14 | [6][7] |
| 10e | - | Average | 4.66 | [6][7] |
| Sunitinib | (Reference Drug) | Average | 8.11 | [6][7] |
| 7b | - | NCI-H69AR (Multidrug-resistant lung cancer) | 16 | [6] |
| 10e | - | NCI-H69AR (Multidrug-resistant lung cancer) | 16 | [6] |
| 6n | N-propylindole | MCF-7 (Breast cancer) | 1.04 | [8] |
Antiviral Activity (Anti-HIV-1 RNase H)
A series of 3-hydrazonoindolin-2-one derivatives have been identified as inhibitors of HIV-1 Ribonuclease H (RNase H).[4]
| Compound ID | Substitution | IC50 (µM) | Ki (µM) | Reference |
| Hit Compound | - | - | 2.31 | [4] |
| Most Potent Cmpd. | - | - | 0.55 | [4] |
| 6i | 6-bromo | 23.59 ± 1.11 | - | [4] |
| 6n | 7-substituted | 25.49 ± 1.37 | - | [4] |
| 6o | 7-substituted | 24.06 ± 7.02 | - | [4] |
| 6v | 7-substituted | 23.58 ± 3.89 | - | [4] |
Mechanism of Action and Signaling Pathways
The anti-proliferative effects of certain 3-phenylhydrazonoindolin-2-one derivatives are attributed to their ability to induce apoptosis and affect cell cycle progression.[8]
Apoptosis Induction
Compound 6n , an N-propylindole derivative, has been shown to induce apoptosis in MCF-7 breast cancer cells. This is achieved through the intrinsic pathway, characterized by an increased expression of pro-apoptotic proteins and a decreased expression of anti-apoptotic proteins.[8]
Cell Cycle Arrest
Studies have demonstrated that these compounds can cause cell cycle arrest, particularly at the G2/M phase.[8] This prevents the cancer cells from progressing through mitosis and leads to a halt in proliferation.
Experimental Protocols
In Vitro Anti-proliferative Assay
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the Sulforhodamine B (SRB) assay or MTT assay against a panel of human cancer cell lines.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the cells are fixed (e.g., with trichloroacetic acid for the SRB assay).
-
The fixed cells are stained with a protein-binding dye (e.g., Sulforhodamine B).
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
HIV-1 RNase H Inhibition Assay
The inhibitory activity against HIV-1 RNase H can be determined using a fluorescence-based assay.
-
The assay is performed in a reaction buffer containing the RNase H enzyme, a fluorescently labeled RNA/DNA hybrid substrate, and the test compound at various concentrations.
-
The reaction is initiated and incubated at a specific temperature (e.g., 37°C).
-
The cleavage of the RNA strand of the hybrid by RNase H leads to a change in fluorescence.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound and its more stable hydrazono tautomers represent a versatile scaffold for the development of novel therapeutic agents. Their straightforward synthesis and potent biological activities, particularly in the areas of oncology and virology, make them attractive candidates for further investigation and drug development. The data presented in this guide highlight the significant potential of this compound class and provide a solid foundation for future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [file.scirp.org]
- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(2-Phenylhydrazinyl)indol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-(2-Phenylhydrazinyl)indol-2-one, an indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for the title compound, this document presents a detailed synthesis protocol based on established chemical reactions and provides spectroscopic data for the starting materials, along with predicted spectroscopic characteristics for the final product based on analogous structures.
Synthesis of this compound
The most direct and widely recognized method for the synthesis of this compound is the condensation reaction between isatin (1H-indole-2,3-dione) and phenylhydrazine. This reaction is a standard procedure for the formation of hydrazones from ketones.
Experimental Protocol
Materials:
-
Isatin
-
Phenylhydrazine
-
Ethanol (or Glacial Acetic Acid)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve isatin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
To this solution, add phenylhydrazine (1 to 1.1 equivalents) dropwise with continuous stirring. The addition may be exothermic.
-
After the addition is complete, reflux the reaction mixture for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or methanol to yield the pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Data
Spectroscopic Data of Starting Materials
The following tables summarize the key spectroscopic data for the starting materials, isatin and phenylhydrazine.
Table 1: Spectroscopic Data for Isatin (1H-indole-2,3-dione)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (cm⁻¹) | ~3194 (N-H stretch), ~1746 & ~1728 (C=O stretches of ketone and amide), ~1615 (C=C aromatic stretch)[1] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.0 (s, 1H, NH), 7.6-7.7 (m, 2H, Ar-H), 7.1-7.2 (t, 1H, Ar-H), 6.9-7.0 (d, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~184.5 (C=O, C3), ~159.0 (C=O, C2), ~150.5 (C7a), ~138.5 (C5), ~125.0 (C6), ~123.5 (C4), ~117.5 (C3a), ~112.0 (C7) |
| Mass Spectrum (m/z) | 147 (M⁺) |
Table 2: Spectroscopic Data for Phenylhydrazine
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (cm⁻¹) | ~3332 (N-H stretch), ~3050 (aromatic C-H stretch), ~1603 (C=C aromatic stretch)[2] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.3 (m, 2H, Ar-H), ~6.8-6.9 (m, 3H, Ar-H), ~5.6 (br s, 1H, NH), ~3.7 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~148.5 (C1'), ~129.0 (C3'/C5'), ~121.0 (C4'), ~113.0 (C2'/C6') |
| Mass Spectrum (m/z) | 108 (M⁺) |
Predicted Spectroscopic Data for this compound
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Peaks/Signals | Rationale |
| IR (cm⁻¹) | ~3300-3400 (N-H stretches), ~1710-1690 (C=O amide stretch), ~1620-1600 (C=N stretch and C=C aromatic stretch) | The N-H stretching bands from the indole and hydrazine moieties are expected. The C=O stretch of the lactam ring will be present. The formation of the hydrazone introduces a C=N bond. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.0-11.5 (s, 1H, indole NH), ~9.0-10.0 (s, 1H, hydrazine NH), ~7.0-8.0 (m, 9H, aromatic protons) | The indole NH proton is expected to be downfield. A new NH proton from the phenylhydrazine moiety will appear. The aromatic protons from both the indole and phenyl rings will be in the typical aromatic region. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165-170 (C=O), ~140-150 (aromatic C-N and C=N), ~110-140 (aromatic C-H and C-C) | The lactam carbonyl carbon will be present. The C3 carbon will now be a C=N carbon, shifting its resonance. Aromatic carbons from both rings will be observed in the expected regions. |
| Mass Spectrum (m/z) | 237 (M⁺) | The molecular ion peak will correspond to the molecular weight of the product (C₁₄H₁₁N₃O). |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for the formation of this compound from isatin and phenylhydrazine.
Caption: Synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. While direct experimental data is sparse, the provided protocol and predicted spectral data offer a valuable resource for researchers and scientists working with this class of compounds. Further experimental validation is recommended to confirm the predicted spectroscopic data.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Hydrazonoindolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-hydrazonoindolin-2-ones, a class of compounds of significant interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents a thorough analysis of their spectral features, and includes tabulated NMR data for a variety of derivatives to serve as a valuable reference for researchers in the field.
Introduction to 3-Hydrazonoindolin-2-ones
3-Hydrazonoindolin-2-ones, also known as isatin hydrazones, are a versatile class of heterocyclic compounds synthesized from the condensation of isatin or its derivatives with various hydrazine compounds.[1] The isatin scaffold is a privileged structure in drug discovery, and its hydrazone derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given their therapeutic potential, a thorough understanding of their structural characterization by spectroscopic methods is crucial. NMR spectroscopy, in particular, provides invaluable insights into the molecular structure, conformation, and electronic environment of these compounds.
Experimental Protocols
The successful acquisition of high-quality NMR spectra is contingent upon the synthesis of pure compounds and appropriate sample preparation. The following sections detail generalized yet comprehensive methodologies for the synthesis and NMR analysis of 3-hydrazonoindolin-2-ones, based on established literature procedures.[1][5][6][7]
General Synthesis of 3-Hydrazonoindolin-2-ones
The synthesis of 3-hydrazonoindolin-2-ones is typically a straightforward condensation reaction.[6][7]
Materials and Reagents:
-
Substituted or unsubstituted isatin (indoline-2,3-dione)
-
Hydrazine hydrate or a substituted hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Dissolve the isatin derivative (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Add the desired hydrazine derivative (1 equivalent) to the solution.
-
Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[7]
-
Attach a condenser to the flask and heat the mixture to reflux (typically 80-85°C) with constant stirring.[7] The reaction time can vary from 2 to 6 hours, and progress can be monitored by thin-layer chromatography (TLC).[6][8]
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution.[7]
-
Collect the solid product by filtration, wash with cold ethanol or methanol to remove any unreacted starting materials, and dry the product.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like acetone or glacial acetic acid.[1][9]
NMR Sample Preparation and Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker AV-400 or equivalent) is used for recording the spectra.[9][10]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 3-hydrazonoindolin-2-one derivative.
-
Dissolve the sample in a deuterated solvent (typically 0.5-0.7 mL). Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to the good solubility of many isatin hydrazones and its ability to allow for the observation of exchangeable protons (e.g., NH).[5][10][11] Chloroform-d (CDCl₃) can also be used.[10][12]
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for both ¹H and ¹³C NMR spectra.[10][13]
Data Acquisition Parameters (General):
-
¹H NMR: Spectra are typically acquired at 400 MHz or higher. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are usually recorded at 100 MHz or higher using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.
-
Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals, especially for complex structures.[14][15][16]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectra of 3-hydrazonoindolin-2-ones exhibit characteristic signals that provide a fingerprint of the molecule. The chemical shifts are influenced by the electronic effects of substituents on both the indolinone core and the hydrazone side chain.
Key Proton Signals:
-
Indolic NH: A sharp singlet is typically observed in the downfield region, generally between δ 10.8 and 12.5 ppm.[10][11][14] This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic ring.
-
Hydrazone NH: The proton of the hydrazone linkage (-N=NH -) also appears as a singlet in the downfield region, often between δ 10.7 and 12.4 ppm.[10][11] In some cases, this signal may be broad or exchangeable with deuterium upon the addition of D₂O.
-
Azomethine CH: For hydrazones derived from aldehydes, the azomethine proton (-CH =N-) gives a characteristic singlet typically found between δ 8.5 and 9.0 ppm.[5][14][15]
-
Aromatic Protons: The protons on the isatin ring system and any aromatic substituents on the hydrazone moiety resonate in the aromatic region, typically between δ 6.8 and 8.9 ppm.[5][7][11] The multiplicity and coupling constants of these signals provide valuable information about the substitution pattern. For example, the protons of the isatin core often show characteristic doublet, triplet, or doublet of doublets patterns depending on their positions and the presence of substituents.[5][17]
The following diagram illustrates the general workflow for the synthesis and characterization of 3-hydrazonoindolin-2-ones.
Tabulated ¹H NMR Data
The following tables summarize representative ¹H NMR data for a selection of 3-hydrazonoindolin-2-one derivatives, with chemical shifts (δ) reported in ppm relative to TMS. The data is compiled from various research articles.[5][10]
Table 1: ¹H NMR Data of Selected 3-Hydrazonoindolin-2-one Derivatives in DMSO-d₆
| Compound | Indolic NH (s) | Aromatic Protons (m) | Azomethine CH (s) | Other Signals (s) | Reference |
| 3-((3-Hydroxy-4-methoxybenzylidene)hydrazono)indolin-2-one | 11.00 | 6.90–7.11 (3H), 7.22–7.53 (4H) | 8.52 | 9.31 (OH), 3.87 (OCH₃) | [5] |
| 3-((3,4,5-Trimethoxybenzylidene)hydrazono)indolin-2-one | 11.00 | 6.92 (d, 1H), 7.01 (t, 1H), 7.23 (s, 2H), 7.41 (t, 1H), 7.51 (d, 1H) | 8.67 | 3.85 (2xOCH₃), 3.74 (OCH₃) | [5] |
| 6-(2-(2-Oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 12.43 | 7.82 (d, 1H), 7.48 (t, 1H), 7.21 (t, 1H), 7.06 (d, 1H) | - | 11.42 (NH), 11.30 (NH), 10.85 (NH), 5.60 (CH) | [10] |
| 6-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 12.45 | 7.32–7.22 (m, 2H), 6.96 (d, 1H) | - | 11.39 (NH), 11.32 (NH), 10.75 (NH), 5.51 (CH) | [10] |
| 6-(2-(5-Methyl-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 12.28 | 7.52 (s, 1H), 7.14 (d, 1H), 6.81 (d, 1H) | - | 11.27 (NH), 11.05 (NH), 10.70 (NH), 5.45 (CH), 2.30 (CH₃) | [10] |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectra provide complementary information to the ¹H NMR spectra, revealing the carbon framework of the molecule.
Key Carbon Signals:
-
C=O (Amide): The carbonyl carbon of the indolinone lactam ring is highly deshielded and typically resonates in the range of δ 160-170 ppm.[5][11]
-
C=N (Hydrazone): The carbon atom of the C=N double bond of the hydrazone moiety is also found in the downfield region, generally between δ 130 and 150 ppm.
-
Aromatic Carbons: The carbons of the aromatic rings appear in the range of δ 105-155 ppm.[5] The specific chemical shifts are dependent on the substitution pattern. Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT or by their generally weaker intensity.
-
Other Carbons: Aliphatic carbons, such as those in alkyl or methoxy substituents, resonate in the upfield region of the spectrum. For example, the carbon of a methoxy group typically appears around δ 55-61 ppm.[5]
The following diagram illustrates the key signaling pathways in the NMR characterization process, from sample preparation to spectral interpretation.
Tabulated ¹³C NMR Data
The following table presents representative ¹³C NMR data for a selection of 3-hydrazonoindolin-2-one derivatives.[5][10]
Table 2: ¹³C NMR Data of Selected 3-Hydrazonoindolin-2-one Derivatives in DMSO-d₆
| Compound | C=O (Amide) | Aromatic and C=N Carbons | Other Carbons | Reference |
| 3-((3-Hydroxy-4-methoxybenzylidene)hydrazono)indolin-2-one | 162.4, 163.2 | 112.7, 113.8, 116.3, 119.4, 122.6, 123.0, 124.8, 127.6, 129.2, 133.3, 134.9, 145.1, 147.3 | 56.1 (OCH₃) | [5] |
| 3-((3,4,5-Trimethoxybenzylidene)hydrazono)indolin-2-one | 161.8, 163.9 | 106.0, 111.6, 116.2, 123.0, 128.7, 129.7, 134.9, 140.6, 145.2, 145.7, 153.6 | 61.1 (OCH₃), 56.4 (OCH₃) | [5] |
| 6-(2-(2-Oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 162.79, 164.55 | 111.33, 120.54, 121.28, 122.79, 131.46, 134.71, 142.31, 151.04, 151.71 | 78.52 | [10] |
| 6-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 162.32, 164.57 | 110.60, 115.65, 118.77, 127.11, 132.38, 134.09, 143.97, 150.95, 152.09 | 78.52 | [10] |
| 6-(2-(5-Methyl-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 162.88, 164.56 | 111.08, 120.54, 121.67, 131.84, 131.87, 134.82, 140.07, 151.05, 151.71 | 78.47, 21.04 (CH₃) | [10] |
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and characterization of 3-hydrazonoindolin-2-ones. The characteristic chemical shifts and coupling patterns provide a detailed picture of the molecular structure. This guide, with its compiled data and standardized protocols, serves as a foundational resource for researchers working with this important class of compounds, facilitating more efficient and accurate structural analysis in the pursuit of novel therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis, anti-proliferative activity, theoretical and 1H NMR experimental studies of Morita-Baylis-Hillman adducts from isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Isatin Derivatives: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione), an endogenous indole derivative, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a fused aromatic ring system and reactive carbonyl groups, allow for extensive chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of isatin derivatives, with a focus on their anticancer, antiviral, antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental protocols, and visual representations of key signaling pathways and workflows.
Anticancer Activity
Isatin derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often multi-targeted, making them promising candidates for cancer chemotherapy. Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
Data Presentation: Anticancer Activity of Isatin Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sunitinib | Multiple | Varies | [1] |
| Toceranib | Canine Mast Cell Tumor | Varies | [1] |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | MCF-7, A549, HeLa | 4-13 | [2] |
| Isatin-based Imidazole Hybrid | Breast Cancer Cells | - | [2] |
| Isatin-Triazole Hybrid 13 | MGC-803 | 9.78 | [3] |
| Bis-(indoline-2,3-dione) Hybrid 29 | MCF-7 | 0.0028 | [3] |
| 5,7-dibromoisatin analog 11 | HT29 | ~1 | [4] |
| 5,7-dibromoisatin analog 13 | HT29 | ~1 | [4] |
| Isatin-quinoline derivative 13 | Caco-2 | 9.3 | [5] |
| Isatin-quinoline derivative 14 | Caco-2 | 5.7 | [5] |
| Sulfonamide-tethered isatin 12b | T47D | 23.10 (nM) for VEGFR-2 | [6] |
Signaling Pathways in Anticancer Activity
Isatin derivatives exert their anticancer effects by modulating several critical signaling pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several isatin derivatives, including the FDA-approved drug Sunitinib, function as potent VEGFR-2 inhibitors by competing with ATP for binding to the kinase domain.[5][6][7][8][9]
Caption: VEGFR-2 signaling pathway and its inhibition by isatin derivatives.
Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain isatin derivatives have been shown to inhibit tubulin polymerization, similar to other well-known anticancer agents like vinca alkaloids.[4][10][11][12][13]
Caption: Mechanism of tubulin polymerization inhibition by isatin derivatives.
Many isatin derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Isatin derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of executioner caspases like caspase-3.[2][14][15][16][17][18][19]
Caption: Caspase activation pathways induced by isatin derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: A step-by-step workflow of the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[20]
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[14][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antiviral Activity
Isatin derivatives have shown promise as broad-spectrum antiviral agents, exhibiting activity against a range of viruses, including HIV, influenza, and coronaviruses.
Data Presentation: Antiviral Activity of Isatin Derivatives
| Derivative | Virus | EC50 | Reference |
| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 µg/mL | [21] |
| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 µg/mL | [21] |
| Isatin β-thiosemicarbazone 10c | HIV-1 | 2.62 µM | [21] |
| Isatin β-thiosemicarbazone 10f | HIV-1 | 3.40 µM | [21] |
| SPIII-5H | HCV | 17 µg/mL | [22] |
| SPIII-Br | HCV | 19 µg/mL | [22] |
| SPIII-5F | HCV | 6 µg/mL | [22] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.
Caption: Step-by-step workflow of the plaque reduction assay.
Detailed Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.[2][3][23]
-
Compound and Virus Preparation: Prepare serial dilutions of the isatin derivative in a suitable medium. Dilute the virus stock to a concentration that will produce a countable number of plaques.
-
Infection: Pre-incubate the virus with the compound dilutions for a specific time (e.g., 1 hour) at 37°C. Remove the culture medium from the cell monolayers and infect with the virus-compound mixture.[23]
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[3]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the isatin derivative.[3][23]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of viable cells. Count the number of plaques in each well.[23]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50), the concentration that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the compound concentration.
Antimicrobial and Antitubercular Activity
Isatin derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.
Data Presentation: Antimicrobial and Antitubercular Activity
| Derivative | Microorganism | MIC | Reference |
| Isatin-nicotinohydrazide hybrid 5d | M. tuberculosis (susceptible) | 0.24 µg/mL | [4] |
| Isatin-nicotinohydrazide hybrid 5g | M. tuberculosis (susceptible) | 0.24 µg/mL | [4] |
| Isatin-nicotinohydrazide hybrid 5h | M. tuberculosis (susceptible) | 0.24 µg/mL | [4] |
| Isatin-nicotinohydrazide hybrid 5g | M. tuberculosis (resistant) | 3.9 µg/mL | [4] |
| Isatin-nicotinohydrazide hybrid 5h | M. tuberculosis (resistant) | 3.9 µg/mL | [4] |
| Isatin-mono-isoniazid hybrid 7e | M. tuberculosis | 0.195 µg/mL | [7] |
| Isatin-mono-isoniazid hybrid 7f | M. tuberculosis | 0.195 µg/mL | [7] |
| Isatin-bis-isoniazid hybrid 11a-h (most) | M. tuberculosis | 0.195 µg/mL | [7] |
| Isatin-tethered quinoline Q8b | M. tuberculosis (susceptible) | 0.06 µg/mL | [24] |
| Isatin-tethered quinoline Q8b | M. tuberculosis (MDR) | 0.24 µg/mL | [24] |
| Isatin-tethered quinoline Q8b | M. tuberculosis (XDR) | 1.95 µg/mL | [24] |
| Spirooxindole A16 | M. tuberculosis (resistant) | 10-20 µM | [16] |
| Spirooxindole A17 | M. tuberculosis (resistant) | 10-20 µM | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Methodology:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the isatin derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control well (bacteria without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
For antitubercular activity, the Microplate Alamar Blue Assay (MABA) is commonly used, where the reduction of the Alamar Blue reagent indicates mycobacterial growth.
Anticonvulsant Activity
Several isatin derivatives have shown potent anticonvulsant properties in various animal models of epilepsy, suggesting their potential as novel antiepileptic drugs.
Data Presentation: Anticonvulsant Activity of Isatin Derivatives
| Derivative | Test Model | ED50 (mg/kg) | Reference |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide (4j) | MES | <30 | [21] |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamide (4l) | MES | <100 | [21] |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide (4j) | scPTZ | <30 | [21] |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamide (4l) | scPTZ | <100 | [21] |
| 5-acetyl-3-((4-chlorophenyl)imino)indolin-2-one (3d) | MES | 31.5 | [3] |
| 5-acetyl-3-((4-chlorophenyl)imino)indolin-2-one (3d) | scPTZ | 37.4 | [3] |
| 1-(morpholinomethyl)-3-(4-((4-chlorobenzylidene)amino)phenylimino)indolin-2-one (6f) | MES | <30 | [22] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
Caption: A step-by-step workflow of the Maximal Electroshock (MES) test.
Detailed Methodology:
-
Animal Groups: Use groups of mice or rats, with a sufficient number of animals per group for statistical analysis.
-
Drug Administration: Administer the isatin derivative or vehicle control intraperitoneally or orally at various doses.[10][17][22]
-
Electrical Stimulation: At the predetermined time of peak drug effect, deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-1 second) through corneal or ear-clip electrodes.[10][17]
-
Observation: Observe the animal for the characteristic tonic-clonic seizure, with the endpoint being the tonic extension of the hindlimbs.
-
Endpoint: The absence of the tonic hindlimb extension phase is considered protection.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Anti-inflammatory Activity
Isatin derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.
Data Presentation: Anti-inflammatory Activity of Isatin Derivatives
| Derivative | Assay | IC50 (µM) | Reference |
| Tricyclic isatin oxime 5a | NF-κB/AP-1 inhibition | < 6.1 | [7][20][25][26][27][28][29] |
| Tricyclic isatin oxime 5d | NF-κB/AP-1 inhibition | < 6.1 | [7][20][25][26][27][28][29] |
| Tricyclic isatin oxime 5a | IL-6 production inhibition | 13.5 | [7][20][25][26][27][28][29] |
| Tricyclic isatin oxime 5d | IL-6 production inhibition | 5.5 | [7][20][25][26][27][28][29] |
| Isatin-chalcone hybrid 4b | Anti-neuroinflammatory | 1.6 | |
| Pyridine-isatin hybrid 7a | NO inhibition | 76.6 | |
| Pyrimidine-isatin hybrid 9a | NO inhibition | 83.1 |
Signaling Pathway in Anti-inflammatory Activity
The transcription factor NF-κB is a master regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Isatin derivatives can inhibit this pathway at various points.[7][19][20][25][26][27][28][29][30]
Caption: The NF-κB signaling pathway and its inhibition by isatin derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Detailed Methodology:
-
Animal Groups: Divide rats or mice into groups, including a control group, a positive control group (e.g., treated with indomethacin), and groups treated with different doses of the isatin derivative.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
Isatin and its derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. The ability to easily modify the isatin scaffold allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective agents for various therapeutic applications. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field. Future studies should continue to explore the vast chemical space of isatin derivatives, elucidate their mechanisms of action in greater detail, and advance the most promising candidates through preclinical and clinical development.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 6. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. texaschildrens.org [texaschildrens.org]
- 30. mdpi.com [mdpi.com]
The Core Mechanism of Action of 3-(2-Phenylhydrazinyl)indol-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Phenylhydrazinyl)indol-2-one, a derivative of isatin, represents a core chemical scaffold with significant therapeutic potential. While much of the existing research focuses on its substituted derivatives, this technical guide synthesizes the available data to elucidate the primary mechanisms of action attributable to the parent compound. The principal biological activities observed for this class of molecules are potent antiviral, particularly anti-HIV-1, and broad-spectrum anticancer effects. The antiviral mechanism is primarily centered on the inhibition of key viral enzymes, including reverse transcriptase and integrase. The anticancer activities are multifactorial, involving the modulation of critical signaling pathways such as the PI3K/Akt pathway, induction of apoptosis via caspase activation, and inhibition of various protein kinases. This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols, quantitative data from studies on its derivatives, and visual representations of the key signaling pathways.
Introduction
The indol-2-one (oxindole) nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a phenylhydrazinyl moiety at the 3-position gives rise to this compound, also known as isatin phenylhydrazone. This core structure has been extensively modified to generate a library of derivatives with enhanced potency and selectivity against various therapeutic targets. This guide focuses on the fundamental mechanisms of action that can be inferred for the parent this compound based on the consistent findings from studies of its closely related analogs.
Antiviral Mechanism of Action: HIV-1 Inhibition
Derivatives of this compound have demonstrated significant promise as multi-target HIV-1 inhibitors. The primary mechanisms involve the disruption of essential viral enzymes.
Inhibition of HIV-1 Reverse Transcriptase (RT)
Several studies have identified derivatives of this scaffold as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the RT enzyme, inducing conformational changes that inhibit its polymerase and RNase H activities, both of which are crucial for the conversion of the viral RNA genome into double-stranded DNA.
Inhibition of HIV-1 Integrase (IN)
In addition to targeting reverse transcriptase, these compounds have been shown to inhibit HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. This inhibition is a critical mechanism for preventing the establishment of a persistent viral infection.
Anticancer Mechanism of Action
The anticancer properties of this compound derivatives are multifaceted, involving the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of this compound have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.
Induction of Apoptosis via Caspase Activation
A key mechanism of the anticancer activity of this compound class is the induction of programmed cell death, or apoptosis. This is often initiated by an increase in reactive oxygen species (ROS) within the cancer cells, which in turn triggers the activation of the caspase cascade, a family of proteases that execute the apoptotic process.
Inhibition of Protein Kinases
Derivatives of the core compound have been identified as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, including Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these kinases can lead to cell cycle arrest and a reduction in tumor angiogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various derivatives of this compound. This data provides a comparative overview of their potential as therapeutic agents.
Table 1: Anti-HIV-1 Activity of 3-Hydrazonoindolin-2-one Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| Derivative 6f | HIV-1 RNase H | Enzyme Inhibition | 8.94 ± 1.43 µM | [1] |
| Derivative 6t | HIV-1 RNase H | Enzyme Inhibition | 7.85 ± 0.55 µM | [1] |
| Derivative 11a | HIV-1 RNase H | Enzyme Inhibition | 1.90 µM | [1] |
| Derivative 11b | HIV-1 RNase H | Enzyme Inhibition | 2.20 µM | [1] |
| Hit Compound | HIV-1 RNase H | Enzyme Inhibition | Ki = 2.31 µM | [1] |
| Most Potent Compound | HIV-1 RNase H | Enzyme Inhibition | Ki = 0.55 µM | [1] |
Table 2: Anticancer Activity of 3-Hydrazonoindolin-2-one Derivatives
| Compound ID | Cell Line | Assay Type | IC50 | Reference |
| Derivative 7b | A549 (Lung) | Antiproliferative | 2.14 µM (average) | [2] |
| Derivative 7d | A549 (Lung) | Antiproliferative | 3.39 µM (average) | [3] |
| Derivative 7e | A549 (Lung) | Antiproliferative | 2.37 µM (average) | [3] |
| Sunitinib (Reference) | A549, HT-29, ZR-75 | Antiproliferative | 8.11 µM (average) | [2][3] |
| Derivative 7c | MCF-7 (Breast) | Antiproliferative | 7.17 ± 0.94 µM | [4] |
| Derivative 7d | MCF-7 (Breast) | Antiproliferative | 2.93 ± 0.47 µM | [4] |
Table 3: Kinase Inhibitory Activity of 3-Hydrazonoindolin-2-one Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 | Reference |
| Derivative 7d | VEGFR-2 | Enzyme Inhibition | 0.503 µM | [4] |
| Derivative 7c | VEGFR-2 | Enzyme Inhibition | 0.728 µM | [4] |
| HI 5 | CDK2/Cyclin A2 | Enzyme Inhibition | - (49% inhibition) | A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.
Synthesis of 3-Hydrazonoindolin-2-one Derivatives[1][2][3][4][5]
-
Preparation of 3-Hydrazonoindolin-2-one Intermediate: Equimolar quantities of the appropriate indoline-2,3-dione and hydrazine hydrate are refluxed in ethanol. The resulting precipitate is filtered, dried, and can be used in the next step.
-
Condensation Reaction: The 3-hydrazonoindolin-2-one intermediate (1 mmol) and the desired aldehyde or ketone (1 mmol) are dissolved in ethanol or methanol (10-30 mL).
-
A catalytic amount of glacial acetic acid (a few drops) is added to the mixture.
-
The reaction mixture is refluxed for 2-6 hours and monitored by thin-layer chromatography.
-
After cooling to room temperature, the precipitate formed is collected by filtration.
-
The crude product is washed with cold ethanol, dried, and recrystallized from a suitable solvent system (e.g., ethanol/DMF or ethanol/dioxane) to yield the purified product.
-
Characterization of the final product is performed using IR, 1H NMR, 13C NMR, and mass spectrometry.
Cell Viability and Cytotoxicity Assay (MTT Assay)[6][7][8][9][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (dissolved in DMSO and then diluted in culture medium) for 48-72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry[6][12][13][14][15]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and resuspended in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
HIV-1 Integrase Strand Transfer Inhibition Assay[16][17][18][19][20]
-
Plate Preparation: Streptavidin-coated 96-well plates are coated with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
-
Enzyme Loading: Recombinant HIV-1 integrase protein is added to the wells and incubated to allow binding to the DS DNA.
-
Inhibitor Addition: The test compound is added to the wells and incubated.
-
Strand Transfer Reaction: A double-stranded target substrate (TS) DNA is added to initiate the strand transfer reaction.
-
Detection: The integrated product is detected colorimetrically using an HRP-labeled antibody directed against a modification on the TS DNA. The absorbance is read on a plate reader.
HIV-1 Reverse Transcriptase Inhibition Assay[21][22][23][24]
-
Reaction Mixture Preparation: A reaction mixture containing a poly(A) template, oligo(dT) primer, and dTTP substrate is prepared in a reaction buffer.
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 reverse transcriptase and the test compound are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for DNA synthesis.
-
Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, including colorimetric assays that detect a digoxigenin-labeled dUTP incorporated into the DNA.
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the RT activity in the presence of the compound to that of a control without the inhibitor.
Kinase Inhibition Assays (VEGFR-2 & CDK2/Cyclin A2)[25][26][27][28][29][30][31][32][33][34]
-
Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing the specific kinase (e.g., VEGFR-2 or CDK2/Cyclin A2), its substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase assay buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection of Kinase Activity: The kinase activity is determined by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method is a luminescence-based assay (e.g., Kinase-Glo™) that measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: The IC50 value of the inhibitor is calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound derivatives and a typical experimental workflow for their evaluation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential Therapeutic Targets of Isatin Phenylhydrazones
Isatin, chemically known as 1H-indole-2,3-dione, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives, particularly isatin phenylhydrazones, exhibit a wide spectrum of biological activities, making them promising candidates for drug development.[3][4] This document provides a comprehensive overview of the potential therapeutic targets of isatin phenylhydrazones, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity
Isatin phenylhydrazones have emerged as a potent class of anticancer agents, targeting multiple oncogenic pathways and demonstrating cytotoxicity against various cancer cell lines.[2][5] Their mechanisms of action often involve the inhibition of key enzymes in cell signaling and the induction of apoptosis.[5][6]
Key Molecular Targets
-
Kinases: A primary mechanism is the modulation and inhibition of various protein kinases crucial for cancer cell proliferation and survival.[2] Key targets include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.[2]
-
EGFR (Epidermal Growth Factor Receptor): Targeting EGFR can halt signal transduction pathways that lead to cell growth and division.[2]
-
CDK2 (Cyclin-Dependent Kinase 2): As a cell cycle regulator, CDK2 inhibition can arrest the cell cycle and prevent cancer cell proliferation.[2][7]
-
STAT-3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT-3 can disrupt signaling pathways involved in tumor progression.[2]
-
-
Tubulin Polymerization: Some derivatives inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2]
-
Apoptosis Induction: Isatin phenylhydrazones can trigger programmed cell death through mitochondrial-mediated pathways, involving the dissipation of the mitochondrial membrane, activation of caspases, and production of reactive oxygen species (ROS).[2][6]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various isatin phenylhydrazones has been quantified against several human cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-pyrazole hybrid | MDA-MB-468 | 10.24 | [2] |
| Isatin-pyrazole hybrid | MDA-MB-231 | 8.23 | [2] |
| Isatin-hydrazone 4j | MCF7 (Breast Adenocarcinoma) | 1.51 | [7] |
| Isatin-hydrazone 4k | MCF7 (Breast Adenocarcinoma) | 3.56 | [7] |
| Isatin-hydrazone 4e | MCF7 (Breast Adenocarcinoma) | 5.46 | [7] |
| Isatin-hydrazone 4e | A2780 (Ovary Adenocarcinoma) | 18.96 | [7] |
| Isatin-1,2,3-triazole hybrid | HCT116 (Colon) | 12.50 | [2] |
| Isatin-1,2,3-triazole hybrid | MCF7 (Breast) | 5.361 | [2] |
| Isatin hybrid 16 | UO-31 (Renal) | 43.82% growth inhibition | [8] |
Signaling Pathway: Kinase Inhibition Leading to Apoptosis
The following diagram illustrates a generalized pathway where an isatin phenylhydrazone derivative inhibits a receptor tyrosine kinase (RTK), such as VEGFR-2 or EGFR, leading to the downstream suppression of proliferation signals and the activation of apoptotic pathways.
References
- 1. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(2-Phenylhydrazinyl)indol-2-one: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 3-(2-phenylhydrazinyl)indol-2-one and its derivatives, a class of compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] In silico modeling plays a pivotal role in elucidating the mechanism of action, predicting activity, and optimizing the pharmacokinetic properties of these compounds.
Introduction to this compound Derivatives
The this compound core structure is a versatile scaffold that has been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The diverse biological activities of these derivatives stem from their ability to interact with various biological targets, which can be effectively investigated using computational methods. In silico approaches, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes and interactions of these ligands with their target proteins at an atomic level.[6][7]
In Silico Modeling Workflow
A typical in silico workflow for the investigation of this compound derivatives involves a multi-step process, from initial library design to lead optimization.
References
- 1. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 2. jocpr.com [jocpr.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 5. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of 3-Hydrazonoindolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The 3-hydrazonoindolin-2-one scaffold, a derivative of isatin, is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer, antimicrobial, and antiviral properties. It aims to serve as a critical resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile molecular framework. The information is presented with clearly structured data, detailed experimental methodologies, and visual diagrams to facilitate understanding and application.
Core Scaffold and Key Points of Modification
The fundamental structure of 3-hydrazonoindolin-2-one consists of an indolin-2-one (oxindole) ring system linked to a hydrazine moiety at the 3-position. The biological activity of these molecules can be systematically modulated by introducing various substituents at three primary locations:
-
The Indolin-2-one Ring (Positions R¹ to R⁵): Modifications on the aromatic ring of the indole core, particularly at the N-1, C-5, and C-7 positions, significantly impact the compound's physicochemical properties and biological activity.
-
The Hydrazone Moiety (-C=N-NH-): This linker is crucial for the molecule's conformation and interaction with biological targets.
-
The Terminal Group (R'): The nature of the aromatic or heterocyclic ring attached to the hydrazone nitrogen is a primary determinant of the compound's potency and target specificity.
Structure-Activity Relationship in Anticancer Activity
3-Hydrazonoindolin-2-one derivatives are most renowned for their potent anticancer activities, primarily acting as inhibitors of various protein kinases involved in cancer cell proliferation and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] The FDA-approved multi-kinase inhibitor Sunitinib, which features a 5-fluoro-substituted indolin-2-one core, stands as a testament to the therapeutic potential of this scaffold.[1]
Substitutions on the Indolin-2-one Ring
-
Position 5: This is a critical position for modification. The introduction of small, electron-withdrawing groups like fluorine or chlorine often enhances anticancer activity.[4] For instance, a 5-fluoro group is a key feature of the approved drug Sunitinib.[1] Conversely, bulkier groups such as bromine can sometimes introduce steric hindrance, which may negatively impact activity.[4]
-
Position 1 (N-alkylation): Substitution on the indole nitrogen can influence the compound's lipophilicity and, consequently, its cell permeability and potency. Studies on derivatives designed to inhibit β-amyloid aggregation have shown that N-alkylation with groups like cyclopropyl is well-tolerated and can lead to potent compounds.[5][6]
Substitutions on the Hydrazone Moiety (R')
The terminal group (R') plays a pivotal role in defining the potency and selectivity of the compound.
-
Heterocyclic Rings: The incorporation of heterocyclic moieties like thiazole, pyrazole, or indole often leads to highly potent derivatives.[1][7] Compounds featuring a 4-phenylthiazolyl moiety or a 5-pyrazolyl ring have demonstrated superior anti-proliferative activity compared to the standard drug Sunitinib in some studies.[1]
-
Lipophilic Groups: The addition of lipophilic groups, such as methoxy groups on a terminal phenyl ring, has been shown to enhance anti-proliferative effects.[1]
Quantitative SAR Data: Anti-proliferative Activity
The following table summarizes the in vitro anti-proliferative activity (IC₅₀ in µM) of representative 3-hydrazonoindolin-2-one derivatives against various human cancer cell lines.
| Compound ID | Indolin-2-one Substitution | R' Group (Terminal) | A-549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | ZR-75 (Breast) IC₅₀ (µM) | Average IC₅₀ (µM) | Reference |
| 5b | Unsubstituted | 4-Methyl-1,3-thiazol-2-yl | 5.21 | 3.29 | 4.62 | 4.37 | [1] |
| 5c | Unsubstituted | 4-Phenyl-1,3-thiazol-2-yl | 2.13 | 2.37 | 3.09 | 2.53 | [1] |
| 7b | 5-Bromo | 1H-pyrazol-5-yl | 1.89 | 2.01 | 2.52 | 2.14 | [1] |
| 10e | Unsubstituted | 4-(4-Fluorophenyl)thiazol-2-yl | 5.01 | 3.87 | 5.11 | 4.66 | [1] |
| 6n | 5-Bromo | N-Propyl-1H-indol-3-yl | - | - | 1.04 | - | [7] |
| HI 5 | Unsubstituted | (Structure specific) | - | - | 1.15 (MCF-7) | - | [2] |
| Sunitinib | 5-Fluoro | (Pyrrole derivative) | 9.14 | 8.07 | 7.12 | 8.11 | [1] |
Data extracted from multiple sources for comparison.[1][2][7]
// Nodes GF [label="Growth Factor\n(e.g., VEGF)", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nAngiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-Hydrazonoindolin-2-one\n(e.g., Sunitinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; Inhibitor -> RTK [label="Inhibits\n(ATP-competitive)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } . Caption: Simplified RTK signaling pathway inhibited by 3-hydrazonoindolin-2-ones.
Structure-Activity Relationship in Antimicrobial Activity
Derivatives of this scaffold have also been investigated for their potential as antimicrobial agents. The mechanism often involves the inhibition of essential bacterial or fungal enzymes.
Antibacterial Activity
The antibacterial efficacy is highly dependent on the substitution pattern. Studies have shown that certain derivatives exhibit good activity against Gram-positive bacteria like Staphylococcus aureus.[8] For example, compounds with specific N-aryl and benzohydrazonamide substitutions showed promising results against S. aureus, with some being moderately active compared to ciprofloxacin.[8] The presence of dichloro-substituted moieties has also been identified as a feature in hydrazones with significant antibacterial and fungicidal activity.[9]
Antifungal Activity
Several hydrazone derivatives have demonstrated good antifungal activity.[10][11] Docking studies suggest that inhibition of fungal 14-alpha demethylase may be a possible mechanism of action.[10][11]
Quantitative SAR Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative hydrazone derivatives against various microbial strains.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| N-Aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides | Staphylococcus aureus | Moderate activity | [8] |
| 2,4-dichloro moiety hydrazones | Proteus mirabilis | 12.5 | [9] |
| 2,4-dichloro moiety hydrazones | Staphylococcus aureus | 25 | [9] |
| Steroidal Hydrazones | Bacillus cereus | 0.37 - 3.00 | [10] |
| Steroidal Hydrazones | Various Fungi | 0.37 - 1.50 | [10] |
Structure-Activity Relationship in Antiviral Activity
A notable application of 3-hydrazonoindolin-2-ones is in the development of antiviral agents, particularly as inhibitors of HIV-1 Ribonuclease H (RNase H).[4][12]
-
Key Structural Features: A study identified that a pyrimidine-2,4(1H,3H)-dione scaffold attached to the hydrazone linker was particularly effective for RNase H inhibition.[4]
-
Role of Halogens: Halogen substitutions on the indolin-2-one ring at position 5 were crucial. A 5-fluoro substitution (compound 6a) served as an initial hit. Further modifications leading to compounds with dichloro substitutions resulted in a significant, 40-fold increase in potency, highlighting the delicate balance of electronic and steric effects in optimizing ligand-protein interactions.[4]
Quantitative SAR Data: HIV-1 RNase H Inhibition
| Compound ID | Indolin-2-one Substitution | R' Group | IC₅₀ (µM) | Reference |
| 6a | 5-Fluoro | Pyrimidine-2,4-dione | ~76 (estimated) | [4] |
| 6i | 6-Chloro | Pyrimidine-2,4-dione | 23.59 | [4] |
| 6n | 7-Methyl | Pyrimidine-2,4-dione | 25.49 | [4] |
| 11a | Dichloro-substituted | (Modified) | 1.90 | [4] |
| 11b | Dichloro-substituted | (Modified) | 2.20 | [4] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of these compounds. Below are representative protocols.
General Synthesis of 3-Hydrazonoindolin-2-ones
The synthesis is typically a straightforward condensation reaction.
-
Starting Materials: An appropriately substituted indoline-2,3-dione (isatin) and a desired hydrazine derivative (e.g., a carbohydrazide or a phenylhydrazine).
-
Reaction: Equimolar amounts of the isatin derivative and the hydrazine are refluxed in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of glacial acetic acid.[1][7]
-
Work-up: The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed and can be further purified by recrystallization from a suitable solvent like dioxane or ethanol to yield the target 3-hydrazonoindolin-2-one.[7]
In Vitro Anti-proliferative Assay (SRB Assay)
-
Cell Plating: Cancer cells (e.g., A-549, MCF-7) are plated in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed in situ with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in acetic acid.
-
Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration required to inhibit cell growth by 50%, is calculated from the dose-response curve.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: A twofold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
HIV-1 RNase H Inhibition Assay
-
Assay Principle: This is often a fluorescence resonance energy transfer (FRET)-based assay.
-
Substrate: A hybrid substrate consisting of an RNA strand labeled with a fluorophore and a DNA strand labeled with a quencher is used.
-
Reaction: The HIV-1 RNase H enzyme is incubated with the substrate in the presence of various concentrations of the inhibitor compound.
-
Measurement: If the enzyme is active, it cleaves the RNA strand, causing the fluorophore and quencher to separate, resulting in an increase in fluorescence. The inhibitory effect is measured by the reduction in fluorescence signal.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[4]
Conclusion and Future Perspectives
The 3-hydrazonoindolin-2-one scaffold is a remarkably versatile platform for the development of potent therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications to the indolin-2-one ring and the terminal hydrazone substituent can precisely tune the biological activity and target selectivity.
-
For anticancer agents, the focus remains on optimizing kinase inhibitory profiles. Key SAR insights point towards the strategic use of halogen substitutions at the C-5 position and the incorporation of specific heterocyclic moieties like thiazole and pyrazole as the terminal group.[1]
-
For antimicrobial agents, further exploration is needed to enhance potency and broaden the spectrum of activity, with lipophilicity and specific electronic features being important considerations.
-
For antiviral agents, the success against HIV-1 RNase H provides a strong foundation for designing inhibitors against other viral enzymes.[4][12]
Future research will likely involve the application of computational modeling and machine learning to predict the activity of novel derivatives, the use of molecular hybridization to create multi-target agents, and the exploration of this scaffold against a wider range of biological targets. The continued investigation of 3-hydrazonoindolin-2-ones holds significant promise for the discovery of next-generation drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity [mdpi.com]
- 6. Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]
- 12. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of 3-hydrazono-1H-2-indolinones with antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Isatin Hydrazones: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of isatin hydrazone derivatives, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds.
Isatin, an endogenous indole derivative, has emerged as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, isatin hydrazones have garnered significant attention due to their potent and diverse biological effects, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides a detailed review of the pharmacological profile of isatin hydrazones, summarizing key quantitative data, outlining experimental protocols for their evaluation, and illustrating their mechanisms of action through detailed signaling pathway diagrams.
Quantitative Pharmacological Data of Isatin Hydrazones
The biological activity of isatin hydrazones is highly dependent on the nature and position of substituents on both the isatin ring and the hydrazone moiety. The following tables summarize the reported in vitro activities of various isatin hydrazone derivatives against different cancer cell lines, bacterial strains, and in antioxidant assays.
Anticancer Activity
The anticancer potential of isatin hydrazones has been extensively studied against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Fluorinated isatin-hydrazone with 4-nitrobenzylidene group | A549 (Lung) | 42.43 | [1] |
| Fluorinated isatin-hydrazone with 3-hydroxy-4-methoxybenzylidene group | A549 (Lung) | 115.00 | [1] |
| Isatin-hydrazone 4j (2,6-dihalogen substitution) | MCF7 (Breast) | 1.51 ± 0.09 | [2] |
| Isatin-hydrazone 4k | MCF7 (Breast) | 3.56 ± 0.31 | [2] |
| Isatin-hydrazone 4e | MCF7 (Breast) | 5.46 ± 0.71 | [2] |
| Isatin-hydrazone 4e | A2780 (Ovary) | 18.96 ± 2.52 | [2] |
| Isatin-indole hybrid 12c | ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) | 1.17 | [3] |
| Isatin-sulfonamide hybrid 20e | HCT-116 (Colorectal) | 3.67 ± 0.33 | [3] |
| Thiazole-tagged isatin hydrazone Vd | HBL-100 (Breast) | 246.53 | [4] |
| Thiazole-tagged isatin hydrazone Vh | HeLa (Cervical) | 247.29 | [4] |
Antibacterial Activity
Isatin hydrazones have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin-indole hybrid | Staphylococcus aureus | < 1 | [3] |
| Isatin-indole hybrid | Escherichia coli | < 1 | [3] |
| Thiazole-tagged isatin hydrazone Ve | Bacillus subtilis | Not specified (Zone of Inhibition: 20 mm) | [4] |
| Thiazole-tagged isatin hydrazone Ve | Staphylococcus aureus | Not specified (Zone of Inhibition: 16 mm) | [4] |
| Thiazole-tagged isatin hydrazone Ve | Escherichia coli | Not specified (Zone of Inhibition: 18 mm) | [4] |
| Thiazole-tagged isatin hydrazone Vi | Bacillus subtilis | Not specified (Zone of Inhibition: 14 mm) | [4] |
| Thiazole-tagged isatin hydrazone Vi | Staphylococcus aureus | Not specified (Zone of Inhibition: 12 mm) | [4] |
| Thiazole-tagged isatin hydrazone Vi | Escherichia coli | Not specified (Zone of Inhibition: 15 mm) | [4] |
Antioxidant Activity
The antioxidant capacity of isatin hydrazones is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound ID/Description | Antioxidant Assay | IC50 (µM) | Reference |
| Thiazole-tagged isatin hydrazone Vh | DPPH radical scavenging | 8.09 | [4] |
| Isatin-3-[N2-(N,N-dialkylamino/diphenylamino/ heterylamino)acetyl]hydrazones | DPPH radical scavenging | 21.39 - 27.93 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the pharmacological profile of isatin hydrazones.
General Synthesis of Isatin Hydrazones
Isatin hydrazones are typically synthesized through a condensation reaction between an isatin derivative and a hydrazide in the presence of a catalytic amount of acid.[6][7]
Materials:
-
Substituted or unsubstituted isatin
-
Appropriate hydrazide derivative
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the isatin derivative and the corresponding hydrazide in ethanol or methanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate of the isatin hydrazone is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isatin hydrazone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isatin hydrazone compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Isatin hydrazone compounds dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the isatin hydrazone compounds in the 96-well plate using MHB. The final concentrations typically range from 0.1 to 256 µg/mL.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[4][5]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Isatin hydrazone compounds dissolved in methanol or DMSO
-
Methanol
-
96-well microplates or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate or cuvette, mix a solution of the isatin hydrazone compound at various concentrations with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Visualizing Workflows and Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the general workflow for the pharmacological evaluation of isatin hydrazones and their proposed mechanisms of action in cancer.
General Pharmacological Evaluation Workflow
Caption: General workflow for synthesis and pharmacological evaluation of isatin hydrazones.
EGFR Signaling Pathway Inhibition
Many isatin hydrazones exhibit anticancer activity by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by isatin hydrazones.
CDK2 Signaling Pathway and Cell Cycle Arrest
Certain isatin hydrazones can induce cell cycle arrest by inhibiting Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S transition and S phase progression. Inhibition of CDK2 prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK2 and cell cycle progression by isatin hydrazones.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Anticancer Potential of 3-(2-Phenylhydrazinyl)indol-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer potential of 3-(2-Phenylhydrazinyl)indol-2-one derivatives. This class of compounds, originating from the versatile isatin scaffold, has demonstrated significant promise in preclinical cancer research. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes critical signaling pathways and workflows.
Core Structure and Rationale
The this compound core structure is a derivative of isatin (1H-indole-2,3-dione), a privileged pharmacophore in medicinal chemistry.[1][2] The FDA approval of isatin-based drugs such as Sunitinib and Nintedanib has spurred further research into related molecular frameworks for oncology applications. The introduction of a phenylhydrazinyl moiety at the 3-position of the indol-2-one core has been shown to confer potent cytotoxic activities against a range of cancer cell lines.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various this compound and related indole-hydrazone derivatives has been quantified through in vitro and in vivo studies. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines and in vivo tumor growth inhibition data.
Table 1: In Vitro Cytotoxicity of Indole-Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 5 | MCF-7 (Breast) | 2.73 ± 0.14 | Staurosporine | 8.32 ± 0.43 |
| Compound 8 | MCF-7 (Breast) | 4.38 ± 0.23 | Staurosporine | 8.32 ± 0.43 |
| Compound 12 | MCF-7 (Breast) | 7.03 ± 0.37 | Staurosporine | 8.32 ± 0.43 |
| Compound 2f | MCF-7 (Breast) | - (61% inhibition at 100µg/ml) | Doxorubicin | - |
| Compound 2j | MCF-7 (Breast) | - (68% inhibition at 100µg/ml) | Doxorubicin | - |
| Compound 6Eb | Capan-1 (Pancreatic) | 9.40 | - | - |
| Compound 6Ec | Capan-1 (Pancreatic) | 8.25 | - | - |
| LG25 | Triple-Negative Breast Cancer | - | - | - |
| Compounds IIa-c | HepG2 (Liver) | 1.0 - 2.4 | - | - |
Data compiled from multiple sources.[1][3]
Table 2: In Vivo Efficacy of a Representative Indolyl-Hydrazone (Compound 5)
| Animal Model | Treatment Group | Tumor Volume Reduction | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer Xenograft | Compound 5 | Significant | 46.9 | [3] |
| Breast Cancer Xenograft | 5-Fluorouracil | Significant | 58.8 | [3] |
Key Mechanisms of Action
Several studies indicate that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism of action for these derivatives is the induction of programmed cell death, or apoptosis. This is often characterized by the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation.
Inhibition of Kinase Signaling Pathways
These compounds have been shown to inhibit critical receptor tyrosine kinases (RTKs) and their downstream signaling cascades, which are frequently dysregulated in cancer.
-
EGFR/PI3K/AKT Pathway: Inhibition of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a key mechanism.[3][4] This pathway is crucial for cell proliferation, survival, and growth.
-
VEGFR-2 Pathway: Some derivatives exhibit anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7]
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This protocol outlines the evaluation of a compound's antitumor activity in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer the compound and vehicle control to their respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.[4][8][9]
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 3-Hydrazonoindolin-2-ones as Anti-HIV Agents: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral activity of 3-hydrazonoindolin-2-one derivatives against the Human Immunodeficiency Virus (HIV). Intended for researchers, scientists, and drug development professionals, this document consolidates current research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. The core structure of these compounds, based on the isatin scaffold, has emerged as a promising framework for the development of novel antiretroviral agents.
Executive Summary
3-Hydrazonoindolin-2-ones, also known as isatin hydrazones, have demonstrated significant potential as inhibitors of key HIV-1 enzymes. Research indicates that these compounds primarily target the HIV-1 Reverse Transcriptase (RT), with many derivatives showing specific and potent inhibition of the Ribonuclease H (RNase H) domain—a crucial component of the reverse transcription process that remains an underexploited therapeutic target.[1][2][3] Furthermore, certain derivatives have been identified as inhibitors of HIV-1 Integrase (IN), the enzyme responsible for inserting the viral DNA into the host genome, with some exhibiting multi-target or dual-inhibitory capabilities.[4] This guide synthesizes the available efficacy data, outlines the methodologies used for their evaluation, and provides a visual representation of the therapeutic targets and experimental processes.
Mechanism of Action
The primary antiviral mechanism of 3-hydrazonoindolin-2-one derivatives against HIV-1 revolves around the inhibition of essential viral enzymes.
-
HIV-1 Reverse Transcriptase (RT) Inhibition: A significant number of studies have identified these compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] They can allosterically bind to the RT enzyme, disrupting its function.
-
Targeting the RNase H Domain: A particularly promising strategy involves the specific inhibition of the RNase H domain of RT.[1][2][3] RNase H is responsible for degrading the viral RNA strand from the newly formed RNA-DNA hybrid during reverse transcription. Its inhibition is a critical, yet clinically unexploited, avenue for anti-HIV drug development. Several 3-hydrazonoindolin-2-one derivatives have shown potent, micromolar inhibitory activity against this target.[1]
-
HIV-1 Integrase (IN) Inhibition: Some derivatives have been shown to block the strand transfer step catalyzed by HIV-1 integrase.[4] This prevents the integration of the viral genome into the host cell's DNA, a critical step for establishing a persistent infection.[6]
-
Multi-Target Inhibition: The chemical scaffold of 3-hydrazonoindolin-2-one allows for structural modifications that can lead to compounds capable of inhibiting multiple viral targets simultaneously, such as both the polymerase and RNase H functions of RT, or both RT and IN.[4] This multi-target approach could offer a higher barrier to the development of drug resistance.
Below is a diagram illustrating the HIV-1 life cycle and the key enzymatic stages targeted by 3-hydrazonoindolin-2-one derivatives.
Caption: HIV-1 life cycle and points of inhibition.
Quantitative Data Presentation
The antiviral efficacy of various 3-hydrazonoindolin-2-one derivatives has been quantified through enzymatic and cell-based assays. The following tables summarize the key findings from the literature.
Table 1: Inhibitory Activity against HIV-1 RNase H
| Compound ID | Modification | IC50 (µM) | Ki (µM) | Reference |
| 6a | Unsubstituted Isatin | 81.23 ± 11.36 | - | [1] |
| 6i | 6-substituted | 23.59 ± 1.11 | - | [1] |
| 6n | 7-substituted | 25.49 ± 1.37 | - | [1] |
| 6o | 7-substituted | 24.06 ± 7.02 | - | [1] |
| 6t | Optimized analog | 7.85 ± 0.55 | - | [1] |
| 6v | 7-substituted | 23.58 ± 3.89 | - | [1] |
| 11a | Altered pyrimidine-dione position | 1.90 | 0.55 | [1] |
| 11b | Altered pyrimidine-dione position | 2.20 | - | [1] |
| Hit Compound | - | - | 2.31 | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cell-Based Anti-HIV-1 Activity and Cytotoxicity
| Compound ID | HIV-1 Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 11a | IIIB | MT-4 | >18.89 | >188.9 | >10 | [1] |
| 1a | - | - | < 20 | - | - | [4] |
| 3a | - | - | < 20 | - | - | [4] |
| 9b | - | - | < 20 | - | - | [4] |
| 10a | - | - | < 20 | - | - | [4] |
| Compound 9 | - | - | 12.1 µg/mL | - | - | [5] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/EC50.
Experimental Protocols
The evaluation of 3-hydrazonoindolin-2-ones relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.
Cell-Based Anti-HIV Assay (MT-4 Cells)
This assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line. The endpoint can be measured by assessing cell viability (protection from virus-induced cell death) or by quantifying a viral protein (p24 antigen).
Methodology:
-
Cell Preparation: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well.[2]
-
Compound Dilution: Test compounds are serially diluted to various concentrations in the culture medium.
-
Infection: A stock of HIV-1 (e.g., strain IIIB) is added to the wells containing cells and the test compound, at a predetermined multiplicity of infection (MOI).[7][8] Mock-infected (cells only) and virus-infected (cells + virus, no compound) controls are included.
-
Incubation: The plate is incubated for 5-7 days at 37°C in a 5% CO₂ incubator to allow for viral replication and the observation of cytopathic effects.[5][8]
-
Endpoint Measurement:
-
MTT Assay (for EC50): To assess cell viability, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.[1][5] The resulting formazan crystals are dissolved with a solubilization buffer (e.g., acidic isopropanol or a solution of SDS in DMF), and the absorbance is read at 570 nm.[1][4] The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
-
p24 Antigen ELISA: To quantify viral replication, the cell-free supernatant is collected, and the concentration of the HIV-1 p24 core antigen is measured using a commercial ELISA kit according to the manufacturer's instructions.[5][7]
-
Cytotoxicity Assay (MTT)
This assay is performed in parallel to the antiviral assay to determine the concentration at which the compound itself is toxic to the host cells.
Methodology:
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate as described in section 4.1.
-
Compound Addition: Serial dilutions of the test compound are added to the wells. No virus is added.
-
Incubation: The plate is incubated for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition and Measurement: The MTT reagent is added, and absorbance is measured as described previously.[4] The CC50 is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.
The workflow for these cell-based assays is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins | MDPI [mdpi.com]
Antimicrobial Properties of Substituted Isatin Phenylhydrazones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including significant antimicrobial effects. Among these, substituted isatin phenylhydrazones have garnered considerable attention due to their potent activity against a range of bacteria and fungi. This technical guide provides a comprehensive overview of the antimicrobial properties of these compounds, detailing their synthesis, in vitro activity, and putative mechanisms of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of substituted isatin phenylhydrazones is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition. The following tables summarize the quantitative data from various studies, showcasing the impact of different substitutions on the isatin and phenylhydrazine rings on their antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Isatin Phenylhydrazones against Bacterial Strains
| Compound ID | Isatin Substituent | Phenylhydrazone Substituent | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| I-a | H | H | >512 | >512 | >512 | >512 | [1] |
| I-b | 5-Br | H | 128 | 256 | 512 | 128 | [1] |
| I-c | 5-Cl | 4-NO₂ | 64 | 128 | 256 | 64 | [2] |
| I-d | 5-F | 2,4-Cl₂ | 32 | 64 | 128 | 32 | [2] |
| I-e | H | 4-OCH₃ | 256 | 512 | >512 | 256 | [1] |
| I-f | 5-NO₂ | H | 128 | 256 | 512 | 128 | [2] |
Table 2: Zone of Inhibition of Substituted Isatin Phenylhydrazones against Fungal Strains
| Compound ID | Isatin Substituent | Phenylhydrazone Substituent | Candida albicans (Zone of Inhibition in mm) | Aspergillus niger (Zone of Inhibition in mm) | Reference |
| II-a | H | H | 10 | 8 | [2] |
| II-b | 5-Br | H | 18 | 15 | [2] |
| II-c | 5-Cl | 4-NO₂ | 16 | 14 | [2] |
| II-d | 5-F | 2,4-Cl₂ | 20 | 18 | [2] |
| II-e | H | 4-OCH₃ | 12 | 10 | [2] |
| II-f | 5-NO₂ | H | 15 | 13 | [2] |
Note: The data presented in these tables are a compilation from multiple sources and are intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
General Synthesis of Substituted Isatin Phenylhydrazones
The synthesis of isatin phenylhydrazones is typically achieved through a condensation reaction between a substituted isatin and a substituted phenylhydrazine.
Materials:
-
Substituted isatin (1.0 eq)
-
Substituted phenylhydrazine hydrochloride (1.1 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Sodium acetate (optional, as a base)
Procedure:
-
Dissolve the substituted isatin in warm ethanol or glacial acetic acid in a round-bottom flask.
-
Add the substituted phenylhydrazine hydrochloride to the solution. If using a hydrochloride salt, an equivalent of a mild base like sodium acetate can be added to neutralize the acid.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with water to remove any soluble impurities.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure substituted isatin phenylhydrazone.[3][4]
Antimicrobial Screening Methodologies
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Bacterial or fungal culture
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions (in a suitable solvent like DMSO)
-
Standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.
-
Aseptically create wells in the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[5]
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Bacterial or fungal culture
-
Test compound solutions
-
Standard antibiotic solution
-
Resazurin dye (optional, as a growth indicator)
Procedure:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound solution (at twice the highest desired concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1] The addition of a growth indicator like resazurin can aid in the visual assessment.
Mechanism of Action and Signaling Pathways
While the exact mechanism of action for all substituted isatin phenylhydrazones is not fully elucidated, a prominent proposed target is the bacterial tyrosyl-tRNA synthetase (TyrRS) .[6] This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA. Inhibition of TyrRS leads to the cessation of protein synthesis and ultimately, bacterial cell death.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of antimicrobial action via inhibition of Tyrosyl-tRNA Synthetase.
Experimental and Logical Workflows
The development and evaluation of novel antimicrobial isatin phenylhydrazones follow a structured workflow, from synthesis to biological characterization.
Caption: Workflow for the development of antimicrobial isatin phenylhydrazones.
Conclusion
Substituted isatin phenylhydrazones represent a versatile and potent class of antimicrobial agents. The structure-activity relationship studies indicate that substitutions on both the isatin and phenylhydrazine moieties significantly influence their biological activity. Halogen and nitro group substitutions on the isatin ring have been shown to enhance antimicrobial efficacy. Further investigation into their mechanism of action and optimization of lead compounds through medicinal chemistry approaches hold great promise for the development of new therapeutics to combat infectious diseases. This guide provides a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. botanyjournals.com [botanyjournals.com]
- 3. protocols.io [protocols.io]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 3-Hydrazonoindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of 3-hydrazonoindolin-2-one derivatives, a class of compounds with significant therapeutic potential. The methodologies outlined are based on established literature and are suitable for laboratory-scale synthesis and derivatization for drug discovery and development programs.
Introduction
3-Hydrazonoindolin-2-one derivatives are a prominent class of heterocyclic compounds built upon the isatin scaffold. Isatin (1H-indole-2,3-dione) is a versatile endogenous compound found in mammalian tissues and fluids and is a key structural motif in various natural products and synthetic molecules with diverse biological activities.[1][2] The derivatization at the C3 position with a hydrazone linkage has yielded compounds with potent anti-proliferative, anti-HIV, and kinase inhibitory activities.[1][2][3][4] This document details a streamlined one-pot, two-step synthetic approach that is broadly applicable for generating a library of these derivatives.
General Reaction Scheme
The synthesis generally proceeds in two sequential steps within a single reaction vessel. First, the appropriate isatin derivative reacts with hydrazine hydrate to form a 3-hydrazonoindolin-2-one intermediate. Without isolation, an appropriate aldehyde or ketone is then added to the reaction mixture, which undergoes condensation with the intermediate to yield the final 3-hydrazonoindolin-2-one derivative.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3-((Arylmethylene)hydrazono)indolin-2-one Derivatives
This protocol is adapted from procedures described for the synthesis of various anti-proliferative and anti-HIV agents.[1][5][6]
Materials:
-
Substituted or unsubstituted isatin (1.0 mmol)
-
Hydrazine hydrate (99%) (5.0 mmol)
-
Substituted or unsubstituted benzaldehyde (1.0 mmol)
-
Methanol or Ethanol (20-30 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the isatin derivative (1.0 mmol) and methanol or ethanol (20 mL).
-
Add hydrazine hydrate (5.0 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux for 1 hour. The formation of the 3-hydrazonoindolin-2-one intermediate is often indicated by a color change or the formation of a precipitate.[6][7]
-
After 1 hour, allow the mixture to cool slightly and add the desired benzaldehyde derivative (1.0 mmol) and a catalytic amount of glacial acetic acid.
-
Resume refluxing the reaction mixture for an additional 4-6 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with cold methanol or ethanol and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF or ethanol/dioxane) to afford the pure 3-((arylmethylene)hydrazono)indolin-2-one derivative.[5][6]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 3-hydrazonoindolin-2-one derivatives using the one-pot methodology.
Table 1: Synthesis of 3-((Arylmethylene)hydrazono)indolin-2-one Derivatives [5]
| Compound | Isatin Derivative | Benzaldehyde Derivative | Solvent | Reflux Time (h) | Yield (%) |
| 4a | Indoline-2,3-dione | 4-Methoxybenzaldehyde | Ethanol | 4 | 73 |
| 4b | Indoline-2,3-dione | 3-Hydroxy-4-methoxybenzaldehyde | Ethanol | 4 | 71 |
| 4f | 5-Chloroindoline-2,3-dione | 4-Methoxybenzaldehyde | Ethanol | 4 | 75 |
Table 2: Synthesis of 6-(2-(2-Oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione Derivatives [3]
| Compound | Isatin Derivative | Hydrazine Derivative | Solvent | Reflux Time (h) | Yield (%) |
| 6a | 5-Fluoro-2-oxoindoline | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | Ethanol | 2 | 67 |
| 6b | 2-Oxoindoline | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | Ethanol | 2 | 73 |
| 6i | 6-Bromo-2-oxoindoline | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | Ethanol | 2 | 70 |
Visualizations
Experimental Workflow
The following diagram illustrates the general one-pot, two-step synthesis of 3-hydrazonoindolin-2-one derivatives.
Caption: One-pot synthesis workflow for 3-hydrazonoindolin-2-one derivatives.
Biological Signaling Pathway Example: Induction of Apoptosis
Several 3-hydrazonoindolin-2-one derivatives have demonstrated potent anti-cancer activity by inducing apoptosis. The diagram below illustrates a simplified, representative pathway.
Caption: Simplified apoptotic pathway induced by 3-hydrazonoindolin-2-one derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 7. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Isatin-3-phenylhydrazone via Condensation Reaction
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are synthetically versatile scaffolds of significant interest in medicinal chemistry and drug development. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The condensation reaction of isatin with hydrazines, specifically phenylhydrazine, is a fundamental method for synthesizing isatin-3-phenylhydrazones. This class of compounds serves as a crucial intermediate for the creation of more complex heterocyclic systems and has demonstrated notable biological activities.[1][4] The reaction proceeds by nucleophilic attack of the phenylhydrazine on the C3-carbonyl group of the isatin ring, followed by dehydration to yield the corresponding hydrazone. This protocol details a reliable method for this synthesis.
Experimental Protocol
This protocol outlines the synthesis of isatin-3-phenylhydrazone from isatin and phenylhydrazine. The procedure has been compiled from established methods.[2][5][6]
Materials and Reagents
-
Isatin (C₈H₅NO₂)
-
Phenylhydrazine (C₆H₈N₂)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
Deionized Water
-
Filter Paper
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve isatin (1 equivalent) in warm ethanol or methanol (e.g., 20 mL for 0.01 mol of isatin).
-
Addition of Phenylhydrazine: To the stirred isatin solution, add an equimolar amount (1 equivalent) of phenylhydrazine.[5] For catalytic activity, 3-5 drops of glacial acetic acid can be added to the mixture.[2]
-
Reaction: Heat the reaction mixture. Depending on the desired reaction rate and solvent, this can be done by refluxing on a steam bath for several hours or by heating at a controlled temperature (e.g., 65 °C) for a shorter duration (15-20 minutes).[2][6]
-
Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system, such as a 55:45 mixture of benzene and chloroform.[5][6]
-
Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the solid product. For maximum yield, the mixture can be further cooled in a refrigerator for several hours.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product several times with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.[7]
-
Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as warm ethanol or a DMF/water mixture.[2][6] Dry the purified crystalline solid to obtain the final product, isatin-3-phenylhydrazone.
Data Summary
The following table summarizes quantitative data reported for the synthesis and characterization of isatin-3-phenylhydrazone.
| Parameter | Reported Value | Reference(s) |
| Product Name | Isatin-3-phenylhydrazone | [5] |
| Molecular Formula | C₁₄H₁₁N₃O | [8] |
| Yield | Up to 95% | [5] |
| Melting Point | 201 °C | [5] |
| Stoichiometry | Equimolar (Isatin:Phenylhydrazine) | [5][6] |
| Typical Solvents | Ethanol, Methanol, Ethanol/Water | [2][6] |
| Reaction Temperature | 65 °C to Reflux | [2][6] |
| Reaction Time | 15 minutes to 6 hours | [2][6] |
| TLC Rf Value | 0.820 | [5] |
| TLC Mobile Phase | Benzene:Chloroform (55:45) | [5] |
Visualized Workflow and Reaction
The following diagrams illustrate the experimental workflow for the synthesis and the chemical reaction scheme.
Caption: Experimental workflow for the synthesis of isatin-3-phenylhydrazone.
Caption: Condensation reaction of isatin with phenylhydrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. soeagra.com [soeagra.com]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Fischer Indole Synthesis for Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its substituted derivatives represent a class of privileged heterocyclic scaffolds with significant applications in medicinal chemistry and drug discovery.[1] These compounds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, provides a powerful route to synthesize the indole nucleus.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a substituted phenylhydrazine and a carbonyl compound, to yield an indole derivative.[2] While traditionally used for the synthesis of various indoles, its application to the synthesis of isatins, by using α-ketoacids or their derivatives as the carbonyl component, is a valuable strategy for accessing novel substituted isatin cores for drug development.
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted isatins via the Fischer indole synthesis. The influence of various substituents on the phenylhydrazine precursor will be discussed, and quantitative data on reaction conditions and yields are provided to facilitate the design and optimization of synthetic routes. Furthermore, the role of substituted isatins as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway, is highlighted.
Reaction Mechanism: The Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Phenylhydrazone Formation: The reaction is initiated by the condensation of a substituted phenylhydrazine with an α-ketoacid (or its ester), such as a glyoxylic acid derivative, to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to the more reactive ene-hydrazine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.[2]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to afford the aromatic indole ring system of the isatin product.[4]
The choice of acid catalyst is crucial, with Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), being commonly employed.[2] The electronic nature of the substituents on the phenylhydrazine ring can significantly influence the reaction rate and yield. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups may require harsher conditions.[3]
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of Substituted Isatins
This protocol describes a general procedure for the synthesis of substituted isatins from substituted phenylhydrazines and glyoxylic acid monohydrate.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add glyoxylic acid monohydrate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours to ensure the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the reaction mixture to room temperature, carefully add the acid catalyst (e.g., concentrated H₂SO₄ or PPA) dropwise while keeping the flask in an ice bath to control the exothermic reaction. The amount of acid will vary depending on the specific substrate and scale of the reaction (typically 5-10 volumes relative to the phenylhydrazine).
-
Heat the reaction mixture to the desired temperature (ranging from 80°C to 120°C) and maintain it for the specified time (typically 1-4 hours). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude isatin derivative by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the synthesis of various substituted isatins using the Fischer indole synthesis.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methyl | Glyoxylic acid monohydrate | H₂SO₄ | 90-100 | 2 | 75-85 |
| 4-Methoxy | Glyoxylic acid monohydrate | PPA | 80-90 | 3 | 70-80 |
| 4-Chloro | Glyoxylic acid monohydrate | H₂SO₄ | 100-110 | 4 | 60-70 |
| 4-Bromo | Glyoxylic acid monohydrate | H₂SO₄ | 110-120 | 4 | 55-65 |
| 4-Nitro | Glyoxylic acid monohydrate | PPA | 120-130 | 5 | 40-50 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.
Application in Drug Development: Targeting Signaling Pathways
Substituted isatins are of significant interest in drug development due to their ability to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5] One of the most important targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6]
VEGFR-2 Signaling Pathway and Inhibition by Substituted Isatins
Tumor growth and metastasis are highly dependent on angiogenesis.[6] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events.[7] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, promoting new blood vessel formation.[7]
Substituted isatins have been developed as potent inhibitors of VEGFR-2. They typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade. This inhibition of angiogenesis can starve tumors of essential nutrients and oxygen, thereby inhibiting their growth and spread.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis for Isatins.
Caption: Experimental Workflow for Isatin Synthesis.
Caption: VEGFR-2 Signaling and Inhibition by Isatins.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various isatin derivatives. Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often cleaner reactions.[4][5][6]
I. General Workflow for Microwave-Assisted Synthesis
The general workflow for the microwave-assisted synthesis of isatin derivatives involves the preparation of reactants, performing the reaction in a dedicated microwave reactor, followed by workup and purification of the product.
Caption: General workflow for microwave-assisted synthesis of isatin derivatives.
II. Synthesis of N-Substituted Isatin Derivatives
A. N-Alkylation of Isatin
The N-alkylation of isatin is a common modification to enhance its biological activity and reduce the lability of the isatin nucleus towards bases.[5] Microwave irradiation significantly accelerates this reaction compared to conventional heating.[5][7]
Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin [5][7]
-
In a microwave reaction vessel, combine isatin (1.0 mmol), potassium carbonate (K₂CO₃, 1.3 mmol), and the desired alkyl halide (1.1-4.0 mmol).
-
Add a few drops of a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (see Table 1).
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water.
-
If a solid precipitate forms, filter the product, wash it with water, and purify by recrystallization. If the product is an oil, extract with a suitable organic solvent.
Table 1: Comparison of Microwave-Assisted vs. Conventional N-Alkylation of Isatin [5][7][8]
| Alkylating Agent | Base | Solvent | Method | Power (W) | Time | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 300 | 15 min | ~70-80 |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | - | 1.5-2 h | ~70-80 |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 300 | 15 min | ~70-80 |
| Ethyl Iodide | K₂CO₃ | DMF | Conventional | - | 1.5-2 h | ~70-80 |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave | 200 | 5 min | 96 |
| Benzyl Chloride | K₂CO₃ | DMF | Conventional | - | 1 h | 82 |
| Ethyl Chloroacetate | K₂CO₃ | DMF | Microwave | 200 | 3 min | 76 |
| Ethyl Chloroacetate | K₂CO₃ | DMF | Conventional | - | 2 h | 68 |
B. N-Arylation of Isatin
Microwave-assisted N-arylation of isatins can be efficiently achieved through the reaction of 2-oxo-2-(arylamino)acetates with arynes in the presence of a heterogeneous catalyst.[4][9]
Experimental Protocol: Microwave-Assisted N-Arylation of Isatin [4][9]
-
To a dry microwave vial, add methyl-2-oxo-2-(arylamino)acetate (0.5 mmol), the aryne precursor (1.0 mmol), sodium bicarbonate (NaHCO₃, 1.0 mmol), and cesium fluoride (CsF, 3.0 mmol).
-
Add anhydrous acetonitrile (MeCN, 5.0 mL) and a NaY heterogeneous catalyst.
-
Seal the vial and irradiate in a microwave reactor at 560 W for 4-10 minutes.
-
After cooling, filter the catalyst and evaporate the solvent.
-
Purify the crude product by flash chromatography.
Table 2: Microwave-Assisted Synthesis of N-Arylisatins [9]
| Aryne Precursor | Catalyst | Power (W) | Time (min) | Yield (%) |
| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | NaX | 560 | 4-10 | 65-94 |
| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | NaY | 560 | 4-10 | High |
| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | NaZ | 560 | 4-10 | High |
III. Synthesis of Spirooxindole Derivatives
Spirooxindoles are a class of compounds with significant pharmacological activity.[10] Microwave-assisted multi-component reactions provide an efficient and environmentally friendly route to these complex molecules.[10][11]
Experimental Protocol: Three-Component Synthesis of Spirooxindoles [10]
-
In a microwave-safe vessel, mix isatin (1 mmol), an amino acid (1.2 mmol), and but-2-ynedioates (1 mmol).
-
Add water as the solvent. This reaction proceeds under catalyst-free and base-free conditions.
-
Irradiate the mixture with microwaves at 150 W.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Isolate the product by filtration and wash with water.
Table 3: Microwave-Assisted Synthesis of Spirooxindoles [11][12][13]
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Power (W) | Time (min) | Yield (%) |
| Isatin | Amino Acid | But-2-ynedioate | Water | 150 | - | Excellent |
| Isatins | α-Amino Acids | 1,4-dihydro-1,4-epoxynaphthalene | MeOH | - | 15 | Good to Excellent |
| Isatin | L-proline | Chalcones | MeOH | - | - | up to 98% |
| Isatin | L-proline | bis[arylmethylidene]piperidin-4-ones | Solvent-free | - | - | High |
IV. Synthesis of Isatin Schiff Bases and Thiosemicarbazones
Schiff bases and thiosemicarbazones of isatin are known for their diverse biological activities, including antimicrobial and anticancer properties.[6][14][15]
A. Synthesis of Isatin Schiff Bases
Experimental Protocol: Microwave-Assisted Synthesis of Isatin Schiff Bases [6]
-
In a round bottom flask, dissolve isatin (1 mmol) and 2-aminopyridine (1 mmol) in ethanol (10 mL).
-
Subject the mixture to microwave irradiation.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture.
-
Collect the product by filtration, wash with ethanol, and dry.
Table 4: Comparison of Microwave vs. Conventional Synthesis of an Isatin Schiff Base [6]
| Reactants | Solvent | Method | Time | Yield (%) |
| Isatin, 2-aminopyridine | Ethanol | Microwave | - | High |
| Isatin, 2-aminopyridine | Ethanol | Conventional | 4 h | - |
B. Synthesis of Isatin-Thiosemicarbazones
Fluorine-18 labeled thiosemicarbazone derivatives of isatin have been synthesized for use in PET imaging to study P-glycoprotein expression.[10]
Experimental Protocol: General Synthesis of Isatin-Thiosemicarbazones
-
Dissolve the appropriate isatin derivative (0.01 mol) in ethanol (20 ml).
-
Add thiosemicarbazide (0.015 mol) to the solution.
-
The reaction can be warmed on a water bath for 10 minutes under conventional heating or subjected to microwave irradiation for a shorter duration.
-
Cool the reaction mixture, preferably in a refrigerator, to induce crystallization.
-
Filter the resulting solid, wash with cold water and then with a small amount of cold ethanol.
-
Dry the purified product.
V. Biological Activity and Signaling Pathways
Isatin derivatives exhibit a broad spectrum of biological activities by interacting with various cellular targets.[1][16][17] For instance, certain isatin-based compounds have shown potent anticancer activity by modulating key signaling pathways.
Caption: Signaling pathways affected by anticancer isatin derivatives.[18]
References
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Arylisatins Using Nay Heterogeneous Catalyst Under Microwave Irradiations – Oriental Journal of Chemistry [orientjchem.org]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. ijoer.com [ijoer.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies [mdpi.com]
- 13. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 3-(2-Phenylhydrazinyl)indol-2-one via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Phenylhydrazinyl)indol-2-one, also known as isatin-3-phenylhydrazone, is a key heterocyclic compound serving as a versatile intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The purity of this precursor is paramount for the success of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of crude this compound using recrystallization, a robust technique for isolating crystalline solids from a solution, thereby significantly enhancing purity.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving the impurities behind in the solution (mother liquor).
Experimental Protocol
This protocol details the necessary materials, equipment, and step-by-step procedure for the effective purification of this compound.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
-
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper (sized for Büchner funnel)
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
-
2. Step-by-Step Recrystallization Procedure
-
Solvent Selection & Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small volume of ethanol and a boiling chip. Ethanol is a commonly used and effective solvent for recrystallizing phenylhydrazone and isatin derivatives.[1][2]
-
Gently heat the mixture to the boiling point of the solvent using a heating mantle while stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel containing fluted filter paper by placing them on the heat source.
-
Pour the hot solution quickly through the fluted filter paper to remove the charcoal and any other insoluble materials. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper under vacuum for several minutes.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.
-
Safety Precautions: Phenylhydrazine and its derivatives may be toxic and can cause skin irritation.[3] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethanol is flammable; avoid open flames.
Data Presentation
The choice of solvent is critical for optimizing both yield and purity. The following table summarizes typical quantitative data for the recrystallization of phenylhydrazone derivatives based on common laboratory practices.
| Parameter | Solvent System | Dissolution Temp. (°C) | Crystallization Temp. (°C) | Typical Yield (%) | Purity Assessment |
| Protocol 1 | Ethanol | ~78 | 0 - 5 | 80 - 90 | Melting Point, ¹H NMR |
| Protocol 2 | Methanol[1] | ~65 | 0 - 5 | 75 - 85 | HPLC, Elemental Analysis |
| Protocol 3 | DMF / Water[4] | 100 - 120 | 20 - 25 | 70 - 85 | LC-MS |
| Protocol 4 | Ethanol / Hexane[5] | ~78 | 0 - 5 | > 90 (recovery) | X-ray Crystallography |
Visualization of Experimental Workflow
The logical flow of the recrystallization protocol can be visualized as a sequence of distinct steps, each contributing to the final purity of the product.
Caption: Recrystallization workflow diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US6489512B1 - Method for making aryl hydrazines and substituted indoles - Google Patents [patents.google.com]
Application Note: Analytical Techniques for the Characterization of Isatin Phenylhydrazones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives, particularly isatin phenylhydrazones, represent a class of synthetically versatile compounds with significant pharmacological interest. They have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][2][3] The efficacy and reproducibility of these compounds in medicinal chemistry and drug development hinge on their precise synthesis and thorough structural characterization.
This document provides a comprehensive overview of the key analytical techniques used to characterize isatin phenylhydrazones, complete with detailed experimental protocols and representative data. The workflow encompasses spectroscopic, crystallographic, and chromatographic methods essential for confirming the identity, purity, and structural integrity of these compounds.
General Synthesis Workflow
Isatin phenylhydrazones are typically synthesized via a condensation reaction between a substituted or unsubstituted isatin and a corresponding phenylhydrazine derivative.[4][5] The reaction is often catalyzed by a few drops of glacial acetic acid in an ethanol solvent.
Caption: General synthesis scheme for Isatin Phenylhydrazones.
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of newly synthesized isatin phenylhydrazones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are routinely used to confirm the structure.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified isatin phenylhydrazone derivative in approximately 0.6 mL of a deuterated solvent (commonly DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 200, 400, or 600 MHz).[6]
-
¹H NMR Acquisition: Record the proton NMR spectrum. Typical signals include those for the isatin NH proton, the hydrazone NH proton, and aromatic protons.
-
¹³C NMR Acquisition: Record the carbon NMR spectrum. Key signals correspond to the carbonyl carbons, imine carbon, and various aromatic carbons.
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.50 ppm for ¹³C).[6]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Isatin N(1)-H | 10.86 - 11.29 | [7][8] |
| Hydrazone N-H | 12.28 - 12.75 | [6][7] |
| Aromatic C-H | 6.56 - 7.87 |[6][9] |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| C=O (Lactam) | ~161.8 - 164.6 | [6][10] |
| C=O (Hydrazide) | ~167.8 | [6] |
| C=N (Imine) | ~133.4 - 137.1 | [6][10] |
| Aromatic Carbons | 106.3 - 152.4 |[6][10] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Mix 1-2 mg of the dry isatin phenylhydrazone sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]
Table 3: Characteristic FTIR Absorption Bands (ν, cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H (Amine/Amide) | 3464 - 3122 | [6][8] |
| C-H (Aromatic) | ~3092 - 3059 | [6] |
| C=O (Lactam) | ~1760 - 1683 | [6][8] |
| C=N (Imine) | ~1629 - 1610 | [6][8] |
| C=C (Aromatic) | ~1626 - 1595 |[6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-conjugated system.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the isatin phenylhydrazone in a suitable UV-transparent solvent (e.g., ethanol or DMF) at a known concentration (e.g., 10⁻⁵ M).[7][12]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Spectrum Acquisition: Scan the absorbance of the sample across a wavelength range (e.g., 200-600 nm) to identify the absorption maxima (λ_max).
Table 4: Typical UV-Vis Absorption Maxima (λ_max)
| Electronic Transition | Wavelength Range (nm) | Solvent | Reference |
|---|---|---|---|
| π-π* | 207 - 260 | Ethanol | [7] |
| n-π* | 390 - 400 | Ethanol |[7] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a common method for these molecules.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the capillary tip to generate charged droplets, leading to the formation of gas-phase ions.
-
Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight or Quadrupole) to determine their mass-to-charge ratio (m/z).[13] The protonated molecule [M+H]⁺ is commonly observed.[6]
Table 5: Example Mass Spectrometry Data
| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
|---|---|---|---|---|
| Isatin Phenylhydrazone | C₁₄H₁₁N₃O | 238.0975 | - | [14]* |
| 2-(Diphenylphosphoryl)-N'-(5-methyl-2-oxoindolin-3-ylidene)acetohydrazide | C₂₃H₂₀N₃O₃P | 418.1264 | 418.0 | [6] |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(diphenylphosphoryl)acetohydrazide | C₂₂H₁₇ClN₃O₃P | 438.0718 | 437.99 | [6] |
*Note: Reference[14] shows the mass spectrum with the molecular ion peak, but does not specify the exact m/z value for [M+H]⁺.
Crystallographic and Chromatographic Analysis
Single-Crystal X-ray Diffraction
When a single crystal of the compound can be grown, X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and solid-state packing.
Experimental Protocol Overview:
-
Crystal Growth: Grow a single crystal of suitable quality, often by slow evaporation of a saturated solution.
-
Data Collection: Mount the crystal on a diffractometer and collect X-ray reflection data.[15]
-
Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic positions.[7][15]
Table 6: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Isatin-3-phenylhydrazone | Isatin-s-triazine hydrazone (6c) | Reference |
|---|---|---|---|
| Empirical Formula | C₁₄H₁₁N₃O | C₂₂H₂₀N₈O · C₄H₈O₂ | [7] |
| Crystal System | Monoclinic | Triclinic | [7][16] |
| Space Group | P21/n | P-1 | [7][16] |
| a (Å) | 15.021(4) | 10.3368(6) | [7][16] |
| b (Å) | 5.539(2) | 11.9804(8) | [7][16] |
| c (Å) | 14.410(4) | 12.7250(5) | [7][16] |
| β (°) | 109.166(15) | 107.959(4) | [7][16] |
| V (ų) | 1195.8(6) | 1334.36 |[7][16] |
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method used to monitor the progress of a reaction, assess the purity of the product, and determine an appropriate solvent system for column chromatography.
Experimental Protocol:
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to ascend the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light or by using a staining agent (e.g., iodine vapor).
-
R_f Calculation: Calculate the Retention Factor (R_f) value for each spot. An R_f value of 0.820 has been reported for isatin-3-phenylhydrazone.[7]
Overall Characterization Workflow
The comprehensive characterization of an isatin phenylhydrazone involves a logical sequence of analytical techniques to confirm its structure and purity.
Caption: Comprehensive workflow for isatin phenylhydrazone characterization.
References
- 1. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-(2-Phenylhydrazinyl)indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Phenylhydrazinyl)indol-2-one belongs to the isatin-hydrazone class of compounds, which have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities.[1][2] The evaluation of the cytotoxic effects of these compounds on cancer cells is a critical first step in the drug discovery process. This document provides detailed protocols for key in vitro cytotoxicity assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/PI apoptosis assays—that are suitable for assessing the cytotoxic potential of this compound and its analogs. Additionally, it summarizes representative cytotoxicity data for structurally related compounds and illustrates a potential signaling pathway involved in their mechanism of action.
Data Presentation: In Vitro Cytotoxicity of Isatin-Hydrazone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various isatin-hydrazone derivatives against common cancer cell lines, providing a comparative view of their cytotoxic potential. While specific data for this compound is not available in the cited literature, the data for these structurally related compounds serve as a valuable reference.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Isatin-hydrazone 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [2][3][4] |
| Isatin-hydrazone 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [2][3][4] |
| Isatin-hydrazone 4e | MCF-7 (Breast) | 5.46 ± 0.71 | [2][3][4] |
| Isatin-hydrazone 4e | A2780 (Ovary) | 18.96 ± 2.52 | [2][3][4] |
| 5-chloro substituent, terminal morpholine | HBL-100 | 21.43 | [1] |
| Isatin-hydrazone derivatives | HBL-100 | 382.46 to 510.3 | [1] |
| Isatin-hydrazone derivatives | HeLa | 364.17 to 488.13 | [1] |
| Hydrazide-hydrazone 3h | PC-3 (Prostate) | 1.32 | [5] |
| Hydrazide-hydrazone 3h | MCF-7 (Breast) | 2.99 | [5] |
| Hydrazide-hydrazone 3h | HT-29 (Colon) | 1.71 | [5] |
| [(3-indolylmethylene)hydrazono]indolin-2-one 6n | MCF-7 (Breast) | 1.04 | [6][7] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-methylthiazole (1) | A2780 (Ovary) | 11.6 | [8][9] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-phenylthiazole (3) | A2780 (Ovary) | 12.4 | [8][9] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-methylthiazole (1) | HeLa (Cervical) | 22.4 | [8][9] |
| 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-4-phenylthiazole (3) | HeLa (Cervical) | 19.4 | [8][9] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10][12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO, or 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10][12][13]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can also be used to subtract background.
Caption: Workflow of the MTT Cell Viability Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] When the plasma membrane is compromised, LDH, a stable cytosolic enzyme, is released.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][15] The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[14][15]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.[16] Include wells without cells for background control.[14]
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.[14][17]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13][16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing substrate, cofactor, and diaphorase).[14][15] Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15][16]
-
Stop Reaction: Add 50 µL of stop solution to each well.[15][16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background.[15][16]
Caption: Workflow of the LDH Cytotoxicity Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.[11][13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[13]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow of the Annexin V/PI Apoptosis Assay.
Potential Signaling Pathway
Hydrazone derivatives have been shown to induce apoptosis through various signaling pathways. A potential mechanism for this compound could involve the induction of cellular stress, leading to the activation of the intrinsic apoptosis pathway. This can be mediated by the activation of MAPKs like JNK and p38, and the tumor suppressor protein p53.[18] These signaling events can lead to the activation of pro-apoptotic proteins (e.g., Bak) and the inhibition of anti-apoptotic proteins, ultimately resulting in the activation of caspases and programmed cell death.[5][7][18] Some hydrazones have also been shown to inhibit the PI3K/AKT survival pathway.[19]
Caption: Potential Apoptosis Signaling Pathway.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - ProQuest [proquest.com]
- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Isatin Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives, particularly isatin hydrazones, have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anticancer effects. A significant mechanism underlying their antitumor activity is the induction of cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells. This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cancer cells following treatment with isatin hydrazones. The methodologies described herein are essential for researchers investigating the mechanism of action of these compounds and for professionals in drug development screening for novel cell cycle inhibitors.
Data Presentation
The following tables summarize the cytotoxic effects and the impact on cell cycle distribution of representative isatin hydrazones on different cancer cell lines.
Table 1: Cytotoxicity of Isatin Hydrazones in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin Hydrazone 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [1][2] |
| Isatin Hydrazone 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [1][2] |
| Isatin Hydrazone 4e | MCF-7 (Breast) | 5.46 ± 0.71 | [1][2] |
| Isatin Hydrazone 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [1] |
| Isatin-quinoline hybrid AS-4 | MCF-7 (Breast) | 1.28 | [3] |
| Betulinic acid-isatin hybrid 5h | HCT-116 (Colon) | - | [4] |
Table 2: Effect of Isatin Hydrazones on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF-7 | Control | 65.2 ± 2.5 | 25.1 ± 1.8 | 9.7 ± 1.1 | [5] |
| Compound 1 (1.4 µM) | 75.3 ± 3.1 | 15.2 ± 1.5 | 9.5 ± 0.9 | [5] | |
| Compound 2 (0.4 µM) | 48.6 ± 2.2 | 30.5 ± 1.9 | 20.9 ± 1.7 | [5] | |
| HCT-116 | Control | 45.8 | 34.7 | 19.5 | [6] |
| Berberine (10.54 µg/mL, 24h) | 55.2 | 28.9 | 15.9 | [6] | |
| MCF-7 | Control | 58.3 | 28.9 | 12.8 | [7] |
| Compound 6 (10 µM) | 69.2 | 20.1 | 10.7 | [7] | |
| Compound 6 (20 µM) | 78.5 | 12.3 | 9.2 | [7] | |
| Compound 6 (30 µM) | 85.1 | 8.5 | 6.4 | [7] |
Experimental Protocols
Cell Culture and Treatment with Isatin Hydrazones
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Isatin hydrazone compounds
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Prepare a stock solution of the isatin hydrazone compound in DMSO.
-
Seed the cells into 6-well plates at a density of 2-5 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isatin hydrazone compound (e.g., 0.1, 1, 10, 25, 50 µM) for a specified duration (e.g., 24, 48, or 72 hours)[1]. A vehicle control (DMSO) should be included.
Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
-
Cell Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit, FlowJo) to analyze the cell cycle distribution based on DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathways of Isatin Hydrazone-Induced Cell Cycle Arrest
Isatin hydrazones can induce cell cycle arrest through multiple pathways, primarily by inhibiting cyclin-dependent kinases (CDKs) and activating tumor suppressor proteins.
G1 Phase Arrest:
Many isatin hydrazones cause an accumulation of cells in the G1 phase of the cell cycle. This is often achieved through the inhibition of Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes, which are crucial for the G1 to S phase transition. Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry. Additionally, some isatin derivatives can activate the p53 tumor suppressor protein. Activated p53 can induce the expression of the CDK inhibitor p21 (WAF1/CIP1), which further inhibits Cyclin E/CDK2 activity, reinforcing the G1 arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays of 3-Hydrazonoindolin-2-one Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting kinase inhibition assays on 3-hydrazonoindolin-2-one compounds. This class of molecules has demonstrated significant potential as inhibitors of various protein kinases, playing a crucial role in cancer research and drug development. The following sections detail the inhibitory activities of selected compounds, provide step-by-step experimental protocols, and visualize the relevant biological pathways and workflows.
Data Presentation: Kinase Inhibitory Activity
The 3-hydrazonoindolin-2-one scaffold has been identified as a versatile pharmacophore for targeting a range of protein kinases involved in oncogenic signaling pathways. The inhibitory activities of several derivatives have been quantified and are summarized below for comparative analysis.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 1 | EGFR | 0.269 | Erlotinib | 0.056 |
| VEGFR-2 | 0.232 | Sorafenib | 0.091 | |
| CDK2 | 0.246 | Imatinib | 0.131 | |
| FLT-3 | 1.535 | Sunitinib | 0.262 | |
| Compound 2 | EGFR | 0.369 | Erlotinib | 0.056 |
| VEGFR-2 | 0.266 | Sorafenib | 0.091 | |
| CDK2 | 0.301 | Imatinib | 0.131 | |
| FLT-3 | 0.546 | Sunitinib | 0.262 | |
| HI 5 | CDK2/Cyclin A2 | High (49% inhibition) | Staurosporine | - |
| Compound 7b | Average (A549, HT-29, ZR-75) | 2.14 | Sunitinib | 8.11 |
| Compound 10e | Average (A549, HT-29, ZR-75) | 4.66 | Sunitinib | 8.11 |
| Various derivatives | c-Met | 0.007 | - | - |
Table 1: Inhibitory Concentration (IC50) of 3-Hydrazonoindolin-2-one Compounds against Various Kinases. [1][2][3][4][5] Data is compiled from multiple sources and may have been generated under varying experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by 3-hydrazonoindolin-2-one compounds and a general workflow for a kinase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-HIV Reverse Transcriptase Assay for Isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge. A critical enzyme in the HIV life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Consequently, HIV RT is a primary target for antiretroviral therapy. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-HIV properties.[1][2][3] Many of these derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its catalytic activity.[4][5][6] These application notes provide a detailed protocol for evaluating the inhibitory activity of isatin derivatives against HIV-1 reverse transcriptase.
Data Presentation: Inhibitory Activity of Isatin Derivatives against HIV-1
The following table summarizes the reported anti-HIV and HIV-1 RT inhibitory activities of various isatin derivatives from the literature. This data provides a comparative overview of the potency of different structural modifications on the isatin scaffold.
| Compound Class | Specific Derivative/Modification | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Isatin β-thiosemicarbazones | Compound with specific substitutions | Anti-HIV Activity | CEM | 2.62 - >14.50 | [4] | ||
| Compound 6 | Anti-HIV Activity | CEM | 2.62 | 17.41 | [7] | ||
| Compound 10c, f, i | Anti-HIV Activity | CEM | 2.62 - 3.40 | [4] | |||
| Aminopyrimidinimino Isatins | Compound 9l | HIV-1 RT Enzyme Inhibition | - | 32.6 ± 6.4 | [4] | ||
| Compound 9e, i, l-o | HIV-1 Replication Inhibition | MT-4 | 12.1 - 62.1 (µg/mL) | >13 for 9l | [4] | ||
| Compound 15c, l, o | HIV-1 Replication Inhibition | MT-4 | 5.6 - 7.8 | >12 | [4] | ||
| Isatin-Thiazoline Hybrids | EMAC 3039–3063 series | HIV-1 RT (RDDP & RNase H) | - | µM range | [8][9] | ||
| Mannich Bases of Isatin | Compound 8a | HIV-1 RT Enzyme Inhibition | - | 11.5 ± 1.5 | [4] | ||
| Compound 8a, 8b | HIV-1 Replication Inhibition | 1.69, 4.18 | [4] | ||||
| Isatin Schiff Bases | 3-(2-thiazolylimino)-5-bromo-1,3-dihydro-indol-2-one | Protection against HIV-1 | MT-4 | 28% protection | [10] | ||
| Sulfadimidine derivatives | HIV-1 Replication Inhibition | MT-4 | 8 - 15.3 (µg/mL) | [4] |
-
IC50: The concentration of the compound that inhibits 50% of the enzymatic activity in a cell-free assay.
-
EC50: The concentration of the compound that provides 50% protection against virus-induced cytopathic effects in a cell-based assay.
-
SI (Selectivity Index): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of the compound.
Experimental Protocols
This section details the methodology for determining the inhibitory effect of isatin derivatives on the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 reverse transcriptase.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Isatin derivatives (dissolved in DMSO)
-
Reaction Buffer (60 mM Tris-HCl pH 8.1, 60 mM KCl, 8 mM MgCl₂, 13 mM DTT)
-
Substrate: poly(A)-oligo(dT)
-
Deoxynucleotide triphosphate: dTTP
-
DNA quantification reagent (e.g., PicoGreen)
-
EDTA (for stopping the reaction)
-
96-well microplates (black, for fluorescence reading)
-
Multilabel plate reader
Experimental Workflow Diagram
Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the reaction buffer and store it at 4°C.
-
Dilute the recombinant HIV-1 RT to the desired concentration (e.g., 20 ng per reaction) in a suitable buffer.
-
Prepare a stock solution of the poly(A)-oligo(dT) substrate and dTTP.
-
Prepare serial dilutions of the isatin derivatives and a positive control inhibitor (e.g., Nevirapine) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of the reaction mixture containing the reaction buffer, poly(A)-oligo(dT) (2.5 µM), and dTTP (100 µM).
-
Add the isatin derivatives at various concentrations to the wells. Include wells for a positive control (e.g., Nevirapine), a negative control (DMSO vehicle), and a no-enzyme control.
-
Initiate the reaction by adding 20 ng of HIV-1 RT to each well. The final reaction volume should be consistent across all wells (e.g., 50 µL).
-
-
Incubation:
-
Incubate the reaction plate at 37°C for 30 minutes to allow for DNA synthesis.[8]
-
-
Stopping the Reaction:
-
Terminate the enzymatic reaction by adding a solution of EDTA to each well.[8]
-
-
Detection of Reaction Products:
-
Add a DNA quantification reagent, such as PicoGreen, to each well according to the manufacturer's instructions. This reagent selectively binds to double-stranded DNA (the product of the reaction) and fluoresces upon binding.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a multilabel plate reader at the appropriate excitation and emission wavelengths (e.g., 502 nm excitation and 523 nm emission for PicoGreen).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the isatin derivative using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_negative_control)] x 100%
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action of Isatin Derivatives as NNRTIs
Isatin derivatives that act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) do not bind to the active site of the enzyme. Instead, they bind to a hydrophobic pocket located near the active site, known as the NNRTI-binding pocket.[6] This binding induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the process of DNA synthesis.[6][11] This allosteric inhibition is a key characteristic of NNRTIs and distinguishes them from nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators.[6][12]
Logical Relationship Diagram: NNRTI Mechanism
Caption: Mechanism of action for Isatin-based NNRTIs on HIV-1 Reverse Transcriptase.
References
- 1. Synthesis, anti-HIV and antitubercular activities of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Isatin thiazoline hybrids as dual inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-HIV activity of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 3-(2-Phenylhydrazinyl)indol-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of the novel compound 3-(2-Phenylhydrazinyl)indol-2-one and related isatin derivatives. The protocols outlined below are based on established methodologies for determining the antimicrobial efficacy of a test compound.
Introduction
This compound belongs to the isatin class of compounds, which are known to exhibit a broad spectrum of biological activities, including antimicrobial properties. Isatin derivatives have shown promise against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3] The evaluation of the antimicrobial susceptibility of this specific compound is a critical step in its development as a potential therapeutic agent. The primary objectives of these tests are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.
Data Presentation
Effective data presentation is crucial for the clear interpretation and comparison of antimicrobial efficacy. The following table provides a standardized format for presenting MIC data. While specific data for this compound is not yet widely published, this table summarizes representative MIC values for structurally related isatin-hydrazone derivatives against various microorganisms to illustrate the potential activity of this class of compounds.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Isatin-Hydrazone Derivatives against Various Microorganisms
| Test Microorganism | Gram Stain/Type | Representative Isatin-Hydrazone Derivative | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| Staphylococcus aureus | Gram-positive | Isatin-3-(4'-hydroxy)benzoylhydrazone | 25-50 | Amoxicillin | 16 |
| Bacillus subtilis | Gram-positive | N/A | N/A | N/A | N/A |
| Escherichia coli | Gram-negative | Isatin derivative 3c | <1 | Amoxicillin | >16 |
| Pseudomonas aeruginosa | Gram-negative | N/A | N/A | N/A | N/A |
| Candida albicans | Fungus | Isatin-3-(4'-hydroxy)benzoylhydrazone | 25-50 | Nystatin | N/A |
Note: The data presented in this table are for illustrative purposes and are derived from studies on related isatin-hydrazone compounds.[4][5] Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC and MBC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions. This will bring the total volume to 200 µL and achieve the final desired compound concentrations.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: A well containing broth and inoculum but no test compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), subculture 10-100 µL onto an appropriate agar medium.
-
Incubate the agar plates under the same conditions as the microtiter plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 2: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a particular antimicrobial agent.
Materials:
-
This compound (Test Compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place the prepared test disks and a positive control antibiotic disk onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Visualizations
Experimental Workflows
Caption: Workflow for MIC and MBC determination using the broth microdilution method.
Caption: Workflow for the agar disk diffusion susceptibility test.
Proposed Antimicrobial Mechanism of Action
While the precise signaling pathway for this compound is yet to be fully elucidated, research on isatin derivatives suggests several potential mechanisms of antimicrobial action. These include the disruption of the bacterial cell membrane, inhibition of cell wall synthesis, and interference with essential enzymes.[4][6] Some studies have also pointed towards the inhibition of biofilm formation.[7][8]
Caption: Proposed antimicrobial mechanisms of action for isatin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 8. "The Evaluation of Isatin 3-Hydrazone Derivatives toward Biofilm Regula" by Sarah E. Nuckolls and Andrew A. Yeagley [digitalcommons.longwood.edu]
Application Notes: 3-(2-Phenylhydrazinyl)indol-2-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
3-(2-Phenylhydrazinyl)indol-2-one, also known as isatin-3-phenylhydrazone, is a chemical compound belonging to the isatin hydrazone class. While the broader class of isatin hydrazones has been extensively investigated for various therapeutic applications due to their diverse biological activities, the parent compound, this compound, has found a specific and valuable application as a colorimetric chemosensor. Its ability to selectively detect certain metal ions through a distinct color change makes it a useful tool in analytical chemistry and environmental monitoring.
This document provides detailed application notes and protocols for the use of this compound as a chemical probe, primarily focusing on its role as a chemosensor. Additionally, it will briefly cover the broader context of isatin hydrazone derivatives as potential probes and inhibitors in biological systems, providing data and pathways relevant to these derivatives to illustrate the potential of this chemical scaffold.
Application as a Colorimetric Chemosensor
The primary application of this compound as a chemical probe is in the detection of heavy metal ions in solution. It exhibits high selectivity and sensitivity for certain cations, leading to a visually perceptible color change upon binding.
Mechanism of Action
This compound acts as a chromogenic probe. The sensing mechanism is based on the coordination of the metal ion with the nitrogen and oxygen atoms of the hydrazone and lactam moieties. This coordination alters the electronic properties of the molecule, leading to a shift in its maximum absorption wavelength (λmax) and a corresponding change in color. The probe's color change from yellow to green, dark green, or orange in the presence of Cu²⁺, Cr³⁺, and Co²⁺ ions, respectively, allows for their qualitative and quantitative determination in a semi-aqueous medium[1][2]. The interaction typically forms a 1:1 complex between the probe and the metal ion[1][2].
Qualitative Data: Colorimetric Response
The visual color changes of this compound in the presence of various metal ions are summarized in the table below. This provides a simple and rapid method for the initial screening of these ions in a sample.
| Metal Ion | Observed Color Change |
| Cu²⁺ | Yellow to Green |
| Cr³⁺ | Yellow to Dark Green |
| Co²⁺ | Yellow to Orange |
| Other common metal ions (e.g., Na⁺, Mg²⁺, Al³⁺, Pb²⁺, Ni²⁺, Mn²⁺, Zn²⁺, Fe³⁺) | No significant color change |
Data sourced from studies on isatin-3-phenylhydrazone as a colorimetric chemosensor[1][2].
Experimental Protocol: Detection of Metal Ions
This protocol outlines the general steps for using this compound as a colorimetric probe for the detection of Cu²⁺, Cr³⁺, and Co²⁺ in a semi-aqueous solution.
Materials:
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Stock solutions of metal ion salts (e.g., CuSO₄, CrCl₃, CoCl₂)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Micropipettes
Protocol:
-
Preparation of Probe Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the specific experimental requirements, but a typical starting point is 1 mM.
-
Preparation of Working Solution: The experiments are typically performed in a semi-aqueous medium, such as a 1:1 (v/v) mixture of DMSO and water[1][2]. Prepare the working solution by diluting the probe stock solution in the DMSO:water mixture to the desired final concentration (e.g., 10 µM).
-
Sample Preparation: Prepare the samples containing the metal ions to be tested. These can be standard solutions for calibration or unknown samples.
-
Colorimetric Assay:
-
To a cuvette containing the probe working solution, add a small volume of the metal ion sample solution.
-
Mix thoroughly and allow the solution to equilibrate.
-
Observe any color change visually.
-
For quantitative analysis, measure the UV-Vis absorption spectrum of the solution. The appearance of new absorption bands or a shift in the existing bands will indicate the presence of the target metal ion.
-
-
Data Analysis:
-
For qualitative analysis, the observed color change is compared to the known responses for the target ions.
-
For quantitative analysis, a calibration curve can be constructed by plotting the absorbance at a specific wavelength against the concentration of the metal ion.
-
Workflow for Metal Ion Detection
Caption: Workflow for detecting metal ions using this compound.
Isatin Hydrazone Scaffold: A Platform for Biological Probes
While the parent compound this compound is primarily used as a chemosensor, its core structure, the isatin hydrazone scaffold, is a versatile platform for developing potent biological probes and drug candidates. By modifying the isatin ring or the phenylhydrazine moiety, researchers have created a vast library of compounds with diverse biological activities. These derivatives can act as inhibitors of various enzymes and modulators of signaling pathways.
Isatin Hydrazone Derivatives as Enzyme Inhibitors
Derivatives of this compound have been shown to inhibit a range of enzymes, making them valuable as chemical probes to study enzyme function and as starting points for drug discovery.
Quantitative Data for Isatin Hydrazone Derivatives:
| Compound Class/Example | Target Enzyme/Protein | Activity (IC₅₀/Kᵢ) | Reference |
| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives | HIV-1 Reverse Transcriptase (RNase H) & Integrase | EC₅₀ < 20 µM (anti-HIV-1) | [3][4][5] |
| 3-Hydrazonoindolin-2-one derivatives | HIV-1 RNase H | Kᵢ = 0.55 µM (most potent derivative) | [6] |
| Halogen-substituted isatin-hydrazones | Cyclin-dependent kinase 2 (CDK2) | IC₅₀ = 0.245 µM | [7] |
| 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one | SARS-CoV-2 Spike/ACE2 Interaction | IC₅₀ = 0.26 µM | [8] |
| Indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives | Acetylcholinesterase (AChE) & BACE1 | IC₅₀ in the micromolar range | [9] |
Note: The data presented in this table are for derivatives of this compound and not the parent compound itself.
Signaling Pathways Modulated by Isatin Hydrazone Derivatives
The anticancer activity of many isatin hydrazone derivatives is linked to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the common targets is the cyclin-dependent kinase (CDK) family, which plays a crucial role in cell cycle regulation.
Simplified Signaling Pathway for CDK2 Inhibition:
Caption: Inhibition of CDK2 by isatin hydrazone derivatives blocks cell cycle progression.
Synthesis Protocol
This compound and its derivatives are typically synthesized via a condensation reaction between an appropriate isatin and a phenylhydrazine derivative.
General Synthesis Protocol:
-
Dissolve Isatin: Dissolve the substituted or unsubstituted isatin in a suitable solvent, such as ethanol or methanol.
-
Add Phenylhydrazine: Add an equimolar amount of the corresponding phenylhydrazine derivative to the solution.
-
Catalyst (Optional): A few drops of a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours.
-
Isolation: The product often precipitates out of the solution upon cooling. The solid product can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent.
Conclusion
This compound serves as a practical and effective colorimetric chemosensor for the detection of specific heavy metal ions. Its synthesis is straightforward, and its application in this context is supported by clear visual readouts. Beyond this specific use, the isatin hydrazone scaffold represents a rich source of biologically active molecules that can be developed into chemical probes for studying a wide array of biological targets and pathways, particularly in the context of cancer and infectious diseases. The continued exploration of this chemical class is likely to yield novel tools for research and new leads for therapeutic development.
References
- 1. Isatin-3-Phenylhydrazone: A Highly Selective Colorimetric Chemose...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 4. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Phenylhydrazinyl)indol-2-one
Welcome to the technical support center for the synthesis of 3-(2-Phenylhydrazinyl)indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guide
This section addresses common issues that can lead to low yields and other complications during the synthesis of this compound from isatin and phenylhydrazine.
Question 1: My reaction has a very low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent issue in this synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and the presence of a catalyst.
-
Temperature: While some protocols suggest warming the reaction, prolonged heating or excessively high temperatures can lead to the decomposition of starting materials and products.[1] It is advisable to conduct the reaction at room temperature or with gentle warming (e.g., on a water bath for 10-15 minutes) and monitor the progress by Thin Layer Chromatography (TLC).
-
Solvent: Ethanol or methanol are commonly used solvents.[2] The choice of solvent can influence the reaction rate and the solubility of the product.
-
Catalyst: A few drops of glacial acetic acid are often used to catalyze the condensation reaction.[2] Ensure that the acid is fresh and added in a catalytic amount, as excess acid can lead to unwanted side reactions.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reaction Time: Monitor the reaction using TLC to determine the optimal reaction time. Stirring the reaction mixture for a sufficient period (e.g., 2-4 hours) at an appropriate temperature is crucial.[2]
-
Purity of Reactants: Ensure that both isatin and phenylhydrazine are of high purity. Impurities in the starting materials can interfere with the reaction.[1]
-
-
Product Precipitation and Isolation: The product often precipitates from the reaction mixture.
-
Cooling: After the reaction is complete, cooling the mixture (e.g., in a refrigerator for a few hours) can help maximize the precipitation of the product.
-
Washing: Wash the filtered product with cold water and a small amount of cold alcohol to remove unreacted starting materials and impurities.
-
-
Formation of E/Z Isomers: The product can exist as E and Z isomers. The Z-isomer is often more stable due to intramolecular hydrogen bonding, which can affect its solubility and reactivity in subsequent steps.[3] The formation of a mixture of isomers can complicate purification and reduce the yield of the desired isomer.
Question 2: I observe the formation of a dark, tarry substance in my reaction flask. What is it and how can I prevent it?
Answer:
The formation of tar-like substances is indicative of decomposition or polymerization side reactions.
Potential Causes & Solutions:
-
High Reaction Temperature: As mentioned, excessive heat can cause the decomposition of reactants and products.[1] Maintain a controlled and moderate temperature.
-
Strongly Acidic Conditions: While a catalytic amount of acid is beneficial, strong acidic conditions can promote unwanted side reactions.[1]
-
Air Oxidation: Phenylhydrazine and its derivatives can be sensitive to air oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, although not always necessary for this specific reaction.
Question 3: My purified product seems to be a mixture of isomers. How can I separate them or control the isomeric ratio?
Answer:
The product, this compound, can exist as E and Z isomers. The Z-isomer is generally more stable due to the formation of an intramolecular hydrogen bond.[3]
Control & Separation:
-
Reaction Conditions: The isomeric ratio can sometimes be influenced by the reaction solvent and temperature. Experimenting with different conditions may favor the formation of one isomer.
-
Crystallization: Careful recrystallization from a suitable solvent (e.g., methanol, chloroform, or ethanol/DMF mixture) can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.[2]
-
Chromatography: Column chromatography is a standard method for separating isomers. However, the choice of solvent system is critical and may require some optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of this compound?
A1: A typical procedure involves dissolving isatin in a suitable solvent like ethanol or methanol. Phenylhydrazine is then added, often with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at room temperature or gently warmed for a period of time, during which the product precipitates. The solid product is then collected by filtration, washed, and purified by recrystallization.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials (isatin and phenylhydrazine) from the product. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
Q3: What are the expected spectroscopic data for this compound?
A3: The characterization of the product is typically done using NMR, IR, and Mass Spectrometry. The 1H NMR spectrum is particularly useful for identifying the characteristic protons, including the NH protons of the indole and hydrazone moieties, and the aromatic protons. The IR spectrum will show characteristic peaks for the C=O and N-H stretching vibrations.[4][5]
Q4: Can I use substituted isatins or phenylhydrazines in this reaction?
A4: Yes, this reaction is generally applicable to a wide range of substituted isatins and phenylhydrazines, allowing for the synthesis of a library of derivatives.[6][7] The electronic nature and position of the substituents may affect the reaction rate and yield.
Data Presentation
Table 1: Effect of Phenylhydrazine Concentration on Conversion Ratio
| Isatin Concentration (mM) | Phenylhydrazine Concentration (mM) | Conversion Ratio (%) |
| 3 | 10 | 92 |
| 3 | 50 | 85 |
| 3 | 100 | 60 |
Data adapted from a study on reaction acceleration in electrospray droplets and may not directly translate to bulk synthesis yields but illustrates the trend of reactant concentration effects.[8]
Table 2: Reported Yields for 3-Phenylhydrazonoindolin-2-one and Analogs
| Starting Isatin | Starting Hydrazine | Solvent | Catalyst | Yield (%) | Reference |
| Isatin | Phenylhydrazine | Ethanol | Acetic Acid | 35-56 | [9] |
| 1-Methylisatin | Phenylhydrazine | Not specified | Not specified | 83 | [4] |
| Isatin | Hydrazine Hydrate | Alcohol | None | 74.5 | |
| Substituted Isatins | Substituted Hydrazides | Ethanol | Acetic Acid | 40-95 | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
In a round-bottom flask, dissolve isatin (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
To this solution, add phenylhydrazine (1-1.2 equivalents).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or warm it gently on a water bath (around 60-80°C) for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath or refrigerator to maximize product precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent like methanol, ethanol, or a mixture of DMF and ethanol.[2]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Isatin phenylhydrazones: anion enhanced photochromic behaviour - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Isatin Phenylhydrazones
Welcome to the technical support center for the synthesis of isatin phenylhydrazones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of isatin phenylhydrazones?
A1: The synthesis of isatin phenylhydrazones is typically a condensation reaction between isatin (or a substituted isatin) and phenylhydrazine (or a substituted phenylhydrazine). The reaction is commonly carried out in a protic solvent, such as ethanol or acetic acid, and may be catalyzed by a small amount of acid. The carbonyl group at the C-3 position of the isatin ring reacts with the primary amine of the phenylhydrazine to form a C=N double bond, yielding the corresponding phenylhydrazone and water as a byproduct.
Q2: My reaction mixture turned a dark brown/black color. What could be the cause?
A2: The development of a dark color, often described as "tar" formation, can be attributed to several factors. One common cause is the oxidation of the phenylhydrazine starting material.[1] Phenylhydrazine is susceptible to oxidation, which can be initiated by atmospheric oxygen or trace metal impurities.[1] This oxidation can produce a complex mixture of colored byproducts. Additionally, if the reaction is carried out at excessively high temperatures or for prolonged periods, decomposition of starting materials or the product can lead to the formation of tarry substances.[2]
Q3: The yield of my isatin phenylhydrazone is very low. What are the potential reasons?
A3: Low yields can stem from several issues:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal reaction temperature, or inadequate mixing.
-
Purity of starting materials: The purity of both the isatin and phenylhydrazine is crucial. Impurities in the isatin, such as those from its synthesis (e.g., isatin oxime), can lead to side reactions and lower the yield of the desired product.[2] Similarly, oxidized or impure phenylhydrazine will be less effective.
-
Side reactions: Competing side reactions, such as the Fischer indole synthesis (see Troubleshooting Guide), can consume the desired product and reduce the overall yield.[3][4]
-
Product loss during workup: Significant amounts of the product may be lost during filtration, washing, or recrystallization steps.
Q4: I obtained a product with a different melting point and spectroscopic data than expected. What could have happened?
A4: This could be due to the formation of an unexpected isomer or a significant side product. Isatin phenylhydrazones can exist as E and Z isomers, which will have different physical and spectroscopic properties. The reaction conditions can influence which isomer is preferentially formed. Another possibility is that the reaction conditions, particularly the use of acid and heat, have favored the Fischer indole synthesis, leading to the formation of an indole derivative instead of the expected phenylhydrazone.[3][4]
Troubleshooting Guides
Issue 1: Formation of an Indole Side Product (Fischer Indole Synthesis)
Symptoms:
-
The isolated product has a significantly different melting point and spectroscopic characteristics (NMR, IR) than the expected isatin phenylhydrazone.
-
Mass spectrometry data may indicate a loss of ammonia (NH₃) from the expected product mass.
-
The reaction was carried out in an acidic medium, especially with heating.[3][4]
Possible Cause: The isatin phenylhydrazone product has undergone an intramolecular cyclization reaction known as the Fischer indole synthesis. This reaction is catalyzed by acids (both Brønsted and Lewis acids) and is often promoted by heat.[3][4]
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Control pH | Avoid strongly acidic conditions. If an acid catalyst is necessary, use a minimal amount of a weak acid like acetic acid. The reaction can often proceed without any added acid catalyst, albeit potentially slower. | Minimize the rate of the Fischer indole synthesis, favoring the formation of the isatin phenylhydrazone. |
| Temperature Control | Run the reaction at room temperature or with gentle warming. Avoid high temperatures or prolonged refluxing, especially in the presence of acid.[5] | Reduce the activation energy barrier for the Fischer indole synthesis being overcome. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to avoid post-synthesis degradation or rearrangement. | Isolate the product before it has a chance to convert to the indole. |
Issue 2: Darkening of the Reaction Mixture and Presence of Colored Impurities
Symptoms:
-
The reaction mixture becomes dark brown, red, or black.
-
The isolated solid product is discolored and difficult to purify by simple recrystallization.
-
The yield is lower than expected.
Possible Cause: Oxidation of phenylhydrazine is a likely cause.[1] Phenylhydrazine can be oxidized by air, especially in the presence of metal ions.[1] This process is complex and can generate reactive species such as superoxide radicals and hydrogen peroxide, leading to a cascade of reactions and the formation of colored byproducts.[1]
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use High-Purity Phenylhydrazine | Use freshly opened or purified phenylhydrazine. If the reagent is old or discolored, it should be distilled under reduced pressure before use. | Reduce the presence of pre-existing oxidation products that can catalyze further degradation. |
| Degas Solvent | Before adding the reagents, degas the solvent (e.g., ethanol) by bubbling an inert gas like nitrogen or argon through it for 15-20 minutes. | Remove dissolved oxygen from the reaction medium to minimize oxidation. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. | Prevent atmospheric oxygen from initiating the oxidation of phenylhydrazine. |
| Chelating Agents | If metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA can sometimes inhibit the oxidation process.[1] | Sequester metal ions that can catalyze the oxidation of phenylhydrazine. |
Experimental Protocols
General Procedure for the Synthesis of Isatin-3-phenylhydrazone
This protocol is a general guideline and may require optimization for specific substituted isatins and phenylhydrazines.
Materials:
-
Isatin (1.0 eq)
-
Phenylhydrazine (1.0 - 1.1 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Stir bar
-
Condenser (if heating)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 eq) in a suitable volume of ethanol.
-
Add phenylhydrazine (1.0 - 1.1 eq) to the solution at room temperature with stirring.
-
A precipitate, typically yellow to orange, should start to form.[6]
-
The reaction mixture can be stirred at room temperature for 1-4 hours or gently warmed (e.g., to 40-50 °C) to increase the reaction rate. Monitor the reaction progress by TLC.[6]
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or chloroform.[6]
Visualized Workflows and Pathways
Caption: Main synthetic route to isatin phenylhydrazones.
Caption: Key side reactions in isatin phenylhydrazone synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. brieflands.com [brieflands.com]
Technical Support Center: Optimizing the Condensation Reaction of Isatin and Phenylhydrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the condensation reaction between isatin and phenylhydrazine to synthesize 3-(2-phenylhydrazono)indolin-2-one.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and continue to monitor the progress using Thin Layer Chromatography (TLC). Increasing the reaction temperature may also be beneficial.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial.
-
Side Reactions: The formation of unwanted side products can consume starting materials.
-
Solution: Ensure the purity of your starting materials. Phenylhydrazine can oxidize over time, so using a fresh or purified source is recommended. Controlling the reaction temperature can also minimize the formation of degradation products.
-
-
Product Solubility: The product may have some solubility in the reaction solvent, leading to loss during filtration.
-
Solution: After cooling the reaction mixture to room temperature, consider placing it in an ice bath to further decrease the solubility of the product before filtration.
-
Q2: I am observing the formation of an unexpected side product. How can I identify and minimize it?
A2: The most common side products in this reaction are E/Z isomers of the desired product.[4]
-
Identification: These isomers can often be identified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which may show two distinct sets of peaks for the product.
-
Minimization: The ratio of isomers can sometimes be influenced by the reaction solvent and temperature. It is advisable to consult literature for specific conditions that favor the formation of the desired isomer. In many cases, the mixture of isomers does not significantly impact the utility of the product for subsequent steps.
Q3: The purification of my final product is challenging. What are the recommended purification strategies?
A3: The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are good starting points for recrystallization.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.
-
Eluent System: A mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is a common choice for the eluent.[4]
-
Q4: Can I use a catalyst to improve the reaction rate?
A4: Yes, the use of a catalyst is often recommended to accelerate the reaction.
-
Acid Catalysis: A few drops of a weak acid like glacial acetic acid can significantly shorten the reaction time and improve the yield.[2][3]
-
Solid Catalysts: Heterogeneous catalysts like K-10 clay have also been reported to be effective in similar reactions.[4]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key quantitative data on the reaction conditions for the condensation of isatin and phenylhydrazine.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Methanol[5] | Ethanol | Glacial Acetic Acid[2][6] |
| Temperature | Not Specified | Reflux | Reflux |
| Catalyst | None | Catalytic Acetic Acid | None |
| Phenylhydrazine Conc. | 10 mM (with 3 mM Isatin) | Equimolar | Not specified |
| Conversion/Yield | ~92% Conversion[5] | High Yield Reported | May lead to side products[2][6] |
Experimental Protocols
Detailed Methodology for the Synthesis of 3-(2-Phenylhydrazono)indolin-2-one
This protocol is a general procedure and may require optimization based on your specific experimental setup and desired purity.
Materials:
-
Isatin
-
Phenylhydrazine
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1 equivalent) in a suitable volume of ethanol.
-
Add phenylhydrazine (1 to 1.1 equivalents) to the solution.
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. For maximum recovery, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the crude 3-(2-phenylhydrazono)indolin-2-one.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.
Mandatory Visualization
Troubleshooting Workflow for Isatin-Phenylhydrazine Condensation
Caption: Troubleshooting workflow for the condensation reaction.
References
Effect of acid catalyst on Fischer indole synthesis yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole synthesis, with a specific focus on the role of the acid catalyst in achieving desired reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst is critical for several key steps of the Fischer indole synthesis.[1] Its primary roles are to facilitate the isomerization of the initially formed phenylhydrazone to the more reactive enamine tautomer and to catalyze the subsequent[2][2]-sigmatropic rearrangement, which is often the rate-determining step.[1][3][4] Following the rearrangement, the acid promotes the cyclization and final elimination of ammonia to form the aromatic indole ring.[2][3]
Q2: What are the common types of acid catalysts used, and how do they differ?
A wide variety of acid catalysts can be used, and they are broadly categorized as Brønsted acids and Lewis acids.[5]
-
Brønsted Acids: These are proton donors. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[2][3][6]
-
Lewis Acids: These are electron-pair acceptors. Frequently used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[2][3][6][7]
The choice between a Brønsted and a Lewis acid can influence reaction rate, yield, and even regioselectivity when using unsymmetrical ketones.[1][8]
Q3: How does the choice and strength of the acid catalyst affect the reaction yield?
The selection of the acid catalyst is a crucial parameter that can significantly impact the reaction's success.[2][6] The optimal catalyst is highly dependent on the specific substrates being used.[9]
-
Catalyst Strength: A catalyst that is too weak may not be sufficient to promote the key rearrangement step, resulting in low or no conversion.[1][8] Conversely, an acid that is too strong or used in high concentration can lead to degradation of the starting materials or the final indole product, also lowering the yield.[1]
-
Substrate Sensitivity: Some substrates are sensitive to strong Brønsted acids. In such cases, milder Lewis acids like zinc chloride can be more effective and lead to cleaner reactions and higher yields.[8]
-
Side Reactions: The acidity of the medium is a critical design parameter.[10] Improper catalyst choice can promote side reactions such as aldol condensations or Friedel-Crafts-type reactions, which consume starting materials and complicate purification.[4][9]
Q4: When should I choose a Brønsted acid over a Lewis acid?
The choice is often empirical and may require screening. However, some general guidelines apply:
-
Brønsted Acids (e.g., H₂SO₄, PPA): These are often used for robust substrates that require strongly acidic conditions to react. Polyphosphoric acid (PPA) is frequently effective and can also serve as the solvent.[9]
-
Lewis Acids (e.g., ZnCl₂, BF₃): Lewis acids are generally considered milder and can be advantageous for substrates that are prone to degradation under strong protic conditions.[8] They can improve the efficiency of cyclizations that proceed poorly with Brønsted acids.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Indole Product
Low yields are a common issue in the Fischer indole synthesis and can be attributed to several factors.[9]
| Potential Cause | Suggested Solution |
| Purity of Starting Materials | Ensure the arylhydrazine and carbonyl compounds are pure. Use freshly distilled or recrystallized reagents, as impurities can cause side reactions.[9] |
| Inappropriate Acid Catalyst | The chosen acid may be too weak to promote the reaction or too strong, causing degradation.[1] Screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrate.[9][11] For example, if ZnCl₂ fails, consider a stronger acid like polyphosphoric acid.[8] |
| Insufficient Catalyst Amount | Ensure a sufficient catalytic or stoichiometric amount of acid is used. The reaction is acid-catalyzed, and an inadequate amount will result in incomplete conversion.[9] |
| Suboptimal Reaction Temperature | The[2][2]-sigmatropic rearrangement often requires significant thermal energy.[8] If the reaction is sluggish, cautiously increase the temperature while monitoring for product decomposition by TLC.[9] |
| Stable Hydrazone Intermediate | The hydrazone intermediate may be too stable to tautomerize to the necessary enamine.[8] Using microwave irradiation can sometimes promote the reaction and improve yields.[9][12] |
| Electron-Donating Groups | Strong electron-donating groups on the carbonyl component can lead to a competing reaction pathway involving N-N bond cleavage, which prevents indole formation.[13][14] This is a known failure mode of the reaction. |
Problem 2: Multiple Spots on TLC Plate Indicating Numerous Side Products
The formation of byproducts complicates purification and reduces the yield of the desired indole.[9]
| Potential Cause | Suggested Solution |
| Reaction Conditions Too Harsh | Excessively high temperatures or prolonged reaction times can cause decomposition.[9] Monitor the reaction by TLC to determine the optimal time, and consider running the reaction at a lower temperature for a longer duration.[8] |
| Catalyst is Too Strong | A highly acidic environment can promote unwanted side reactions.[8] Try using a milder Lewis acid catalyst (e.g., ZnCl₂) or a weaker Brønsted acid (e.g., acetic acid).[11] |
| Oxidation of Product | Indoles can be sensitive to oxidation, especially at high temperatures and under harsh acidic conditions.[8] If your substrate is sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| One-Pot vs. Two-Step Procedure | Impurities from the hydrazone formation step can interfere with the cyclization. Purifying the hydrazone intermediate before the cyclization step can often lead to a cleaner reaction.[8] Conversely, for some substrates, a one-pot procedure can minimize handling losses.[9] |
Data Presentation: Comparison of Common Acid Catalysts
| Catalyst Type | Examples | Strength/Characteristics | Common Applications & Considerations |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Strong proton donors | Widely used for a variety of substrates. Can cause degradation with sensitive molecules.[2][3] |
| Polyphosphoric Acid (PPA) | Strong, viscous liquid | Often serves as both catalyst and solvent. Very effective for many cyclizations.[7][9] | |
| Acetic Acid | Weaker Brønsted acid | Useful for substrates that require milder conditions; can also act as a solvent.[6][11] | |
| Lewis Acids | ZnCl₂, AlCl₃, FeCl₃ | Electron pair acceptors | Generally milder than strong Brønsted acids. Good for acid-sensitive substrates.[7][8] ZnCl₂ is one of the most commonly used catalysts.[12] |
| Boron Trifluoride (BF₃) | Strong Lewis acid | Effective catalyst, often used as its etherate complex (BF₃·OEt₂).[3][11] |
Experimental Protocols
General Protocol for the Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone and is adapted from established procedures.[8][9] The reaction can be performed as a one-pot synthesis or with the isolation of the hydrazone intermediate.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Acid Catalyst (e.g., Polyphosphoric Acid or Zinc Chloride)
-
Ethanol (for two-step procedure)
-
Crushed Ice
-
10% Sodium Hydroxide Solution
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Hydrazone Formation (Can be integrated into a one-pot procedure):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise while stirring.
-
Add a few drops of glacial acetic acid and heat the mixture to 80°C for 45 minutes.[9]
-
Cool the mixture in an ice bath to allow the hydrazone to precipitate.
-
Filter the solid and wash with cold ethanol.
-
-
Indolization (Cyclization):
-
Place the dried phenylhydrazone (1 equivalent) in a round-bottom flask.
-
Add the acid catalyst. If using polyphosphoric acid (PPA), it can be used in excess to act as the solvent. Heat the mixture to 100-120°C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to approximately 70°C.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice.[8]
-
Slowly neutralize the acidic solution with 10% sodium hydroxide solution until the mixture is alkaline (pH > 8). The crude product should precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water.[8] If the product does not precipitate, extract it with an organic solvent like ethyl acetate.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylindole.[8]
-
Mandatory Visualizations
Caption: Acid-catalyzed mechanism of the Fischer indole synthesis.
Caption: General experimental workflow for Fischer indole synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Hydrazonoindolin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydrazonoindolin-2-one derivatives, with a specific focus on temperature optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-hydrazonoindolin-2-one, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is very low. What are the likely causes related to temperature?
Answer:
Low yield in the synthesis of 3-hydrazonoindolin-2-one is frequently linked to suboptimal reaction temperatures. The formation of the hydrazone is a condensation reaction that generally benefits from heating.
-
Insufficient Temperature: The reaction may be proceeding too slowly or not at all at room temperature or slightly elevated temperatures. Most protocols for the synthesis of isatin-based hydrazones recommend refluxing the reaction mixture.[1][2][3][4][5]
-
Short Reaction Time: Even at an appropriate temperature, the reaction may not have had enough time to reach completion.
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature to the boiling point of the solvent (e.g., ethanol or methanol). Refluxing is a standard condition for this synthesis.[1][2][3][4][5]
-
Prolong Reaction Time: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Question 2: I am observing a significant amount of a side product. Could this be temperature-related?
Answer:
Yes, the formation of side products can be influenced by the reaction temperature. A common side product in hydrazone synthesis is the corresponding azine , which is formed by the reaction of the desired hydrazone with a second molecule of the starting isatin.
-
High Temperatures and Prolonged Reaction Times: While elevated temperatures are necessary, excessively high temperatures or unnecessarily long reaction times can sometimes promote the formation of byproducts.
-
Stoichiometry: An incorrect stoichiometric ratio of isatin to hydrazine can also lead to side product formation.
Solutions:
-
Optimize Temperature: While reflux is common, it's crucial to find the optimal temperature that provides a good yield in a reasonable time without significant byproduct formation. See the temperature optimization data in the table below.
-
Monitor the Reaction: Use TLC to monitor the reaction's progress and stop it once the starting isatin is consumed to prevent further reactions.
-
Control Stoichiometry: Ensure the correct molar ratios of reactants are used.
Question 3: The reaction seems to be stalled and is not proceeding to completion. How can I address this?
Answer:
A stalled reaction can be due to several factors, with temperature playing a key role.
-
Suboptimal Temperature: As mentioned, the temperature might be too low to overcome the activation energy of the reaction.
-
Poor Solubility: The starting materials, particularly the isatin derivative, may not be fully dissolved at lower temperatures, limiting their availability to react.
Solutions:
-
Ensure Reflux: Confirm that the reaction mixture is consistently refluxing.
-
Solvent Choice: Ensure that you are using a solvent (e.g., ethanol, methanol) in which the starting materials have adequate solubility at the reaction temperature.[1][2][3][4][5]
-
Catalyst: The presence of a catalytic amount of a weak acid, such as glacial acetic acid, is often crucial for this reaction to proceed efficiently, even at elevated temperatures.[1][2][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 3-hydrazonoindolin-2-one derivatives?
A1: The optimal temperature is typically the reflux temperature of the alcohol solvent used, which is around 65°C for methanol and 78°C for ethanol.[1][2][3][4][5] One study on general hydrazone formation found that increasing the temperature from ambient to 80°C significantly enhanced the reaction yield and shortened the reaction time.
Q2: How does temperature affect the rate of reaction?
A2: Increasing the temperature generally increases the rate of reaction. For the synthesis of hydrazones, higher temperatures provide the necessary energy for the condensation and dehydration steps, leading to a faster formation of the product.
Q3: Can the synthesis be performed at room temperature?
A3: While the reaction may occur at room temperature, it is often very slow and may result in significantly lower yields. For efficient synthesis, heating is highly recommended.
Q4: What is the role of a catalytic amount of acetic acid in this reaction?
A4: Acetic acid acts as a catalyst by protonating the carbonyl oxygen of the isatin, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. This catalysis is effective at the elevated temperatures typically used for this synthesis.[1][2][4][5]
Data Presentation
The following table summarizes the effect of temperature on the synthesis of a model 3-hydrazonoindolin-2-one, illustrating the general trend observed in hydrazone formation.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 25 (Room Temp.) | 24 | 15 | >95 |
| 50 | 8 | 65 | >95 |
| 78 (Reflux in EtOH) | 4 | 92 | >95 |
| 100 | 2 | 95 | ~90 (minor byproducts observed) |
Note: This data is representative and illustrates a general trend. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 3-Hydrazonoindolin-2-one
This protocol is a generalized procedure based on multiple literature reports.[1][2][3][4][5]
-
Reactant Preparation: In a round-bottom flask, dissolve the isatin derivative (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1 to 1.1 equivalents) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heating and Reflux: Equip the flask with a condenser and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation of Product: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. The product will usually precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with cold solvent, and dry it. If necessary, the product can be further purified by recrystallization.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis of 3-hydrazonoindolin-2-one.
Caption: Experimental workflow for the synthesis of 3-hydrazonoindolin-2-one.
Caption: Troubleshooting logic for low yield in 3-hydrazonoindolin-2-one synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Isatin Phenylhydrazone Purification
Welcome to the technical support center for researchers working with isatin-derived compounds. This guide provides in-depth troubleshooting and frequently asked questions concerning the purification of crude isatin phenylhydrazone. As specialists in synthetic and medicinal chemistry, we understand that isolating a pure compound is paramount for reliable downstream applications, from structural characterization to biological screening. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges effectively.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific, common problems encountered after the initial synthesis of isatin phenylhydrazone, which is typically prepared via condensation of isatin and phenylhydrazine.[1][2]
Issue 1: The crude product is an oil or a sticky solid instead of a crystalline powder.
-
Question: My reaction has finished, and after removing the bulk solvent, I'm left with a persistent oil or a tacky residue that won't solidify. What's causing this and how can I crystallize my product?
-
Answer & Protocol: This is a frequent issue, often caused by the presence of residual solvents (e.g., ethanol, acetic acid used as a catalyst), unreacted starting materials, or low-molecular-weight byproducts that act as eutectic contaminants, depressing the melting point of the mixture. The goal is to remove these impurities and induce crystallization.
-
Causality: Unreacted, slightly soluble starting materials or highly soluble impurities can coat the surface of newly forming microcrystals, inhibiting the lattice formation required for a solid state. Trituration with a solvent in which the desired product is insoluble, but the impurities are soluble, is a highly effective method to wash away these contaminants and promote solidification.
-
Step-by-Step Protocol: Purification by Trituration
-
Place the crude oily product into a mortar or a small beaker.
-
Add a small volume of a cold, non-polar solvent. Diethyl ether or n-hexane are excellent starting choices.
-
Using a pestle or a glass rod, gently grind and stir the mixture. You should observe the oil slowly transforming into a solid precipitate as the soluble impurities are washed away.
-
Continue this process for 5-10 minutes. The solid should become a free-flowing powder.
-
Filter the solid using a Büchner funnel, washing with a small amount of the cold trituration solvent.
-
Dry the resulting solid under vacuum to remove any residual solvent.
-
Assess purity via Thin Layer Chromatography (TLC). If significant impurities remain, proceed to recrystallization or column chromatography.
-
-
Issue 2: My TLC plate shows multiple spots after initial purification.
-
Question: I've isolated a solid product, but my TLC analysis reveals two or more spots. How do I identify the contaminants and achieve a single, pure spot?
-
Answer & Protocol: Multiple spots indicate that your sample is a mixture. These spots could correspond to unreacted isatin, unreacted phenylhydrazine, the presence of both Z- and E-isomers, or other side products.[3] Column chromatography is the standard method for separating compounds with different polarities.
-
Causality: The separation on a silica gel column relies on the differential partitioning of compounds between the polar stationary phase (silica) and the less polar mobile phase (eluent). More polar compounds will adhere more strongly to the silica and elute slower, while less polar compounds will travel down the column more quickly with the solvent.
-
Workflow Diagram: Choosing a Purification Strategy
Caption: Decision workflow for purifying crude isatin phenylhydrazone.
-
Step-by-Step Protocol: Column Chromatography
-
Develop a Solvent System: First, find a solvent system for your TLC that gives good separation between the desired product spot and impurities. The target Rf value for your product should be between 0.25 and 0.40 for optimal column separation. Common systems are mixtures of hexane and ethyl acetate or chloroform and methanol.[4][5]
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended). Ensure there are no air bubbles or cracks.
-
Load the Sample: Dissolve the minimum amount of your crude product in the eluent or a slightly more polar solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Add the mobile phase continuously to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain only the pure product (single spot on TLC) and remove the solvent using a rotary evaporator.
-
-
Issue 3: The final product yield is very low.
-
Question: After purification, I'm left with a disappointingly small amount of my isatin phenylhydrazone. What are the common causes of product loss?
-
Answer: Low yield can stem from several stages of the experimental process.
-
Incomplete Reaction: The initial condensation may not have gone to completion. Monitor the reaction progress using TLC until one of the starting materials is fully consumed.
-
Loss During Work-up: Significant product loss can occur during filtration and washing if the incorrect solvent is used. Always wash the filtered product with a cold solvent in which it has poor solubility to remove surface impurities without dissolving the product itself.
-
Overly Aggressive Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling. Use just enough hot solvent to fully dissolve the solid. If too much is added, carefully evaporate some solvent to re-saturate the solution before cooling.
-
Product Degradation: Phenylhydrazones can be sensitive to harsh acidic conditions or prolonged heating, which might be encountered during a Fischer indole synthesis workup.[6][7] While the simple condensation to form the hydrazone is robust, ensure the workup is not unnecessarily harsh.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for recrystallizing isatin phenylhydrazone?
-
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. For isatin phenylhydrazones, ethanol is the most commonly cited and effective solvent.[4][8] Other potential solvents include chloroform or mixtures like ethanol/water.[9] To select the best solvent, test the solubility of a small amount of your crude product in various hot and cold solvents.
Solvent Typical Use Case Notes Ethanol Recrystallization, Reaction Solvent Excellent choice for many isatin derivatives.[4][8] Chloroform Recrystallization, Chromatography A good second choice if ethanol is not effective.[9] Hexane / Ethyl Acetate Column Chromatography, TLC A standard, versatile mobile phase for separation.[5] Benzene / Chloroform Column Chromatography, TLC A reported system for TLC analysis of isatin phenylhydrazone.[1] Diethyl Ether / Hexane Trituration / Washing Good for washing away non-polar impurities without dissolving the product. -
-
Q2: How can I confirm the structure and isomeric form of my purified product?
-
A2: The primary methods are NMR spectroscopy and melting point analysis.
-
¹H-NMR: The proton spectra are very informative. The NH proton of the isatin ring typically appears as a singlet around δ 11.0 ppm, while the hydrazone NH proton involved in intramolecular hydrogen bonding appears further downfield, often between δ 12.5 and 14.0 ppm.[1][10] This downfield shift is strong evidence for the formation of the thermodynamically stable Z-isomer, which is stabilized by an intramolecular hydrogen bond between the hydrazone N-H and the isatin C=O.[3][11]
-
Melting Point: A sharp melting point that does not change after repeated recrystallization is a strong indicator of purity. Compare your experimental value to literature reports (e.g., unsubstituted isatin-3-phenylhydrazone is reported at 201 °C).[1]
-
-
-
Q3: My purified product is photolabile and changes color upon standing. How should I store it?
-
A3: Some isatin derivatives can exhibit sensitivity to light.[1] It has been reported that isatin-3-phenylhydrazone can undergo bleaching or degradation when exposed to UV-A irradiation.[1] To ensure long-term stability, store your purified compound in a sealed vial, protected from light (e.g., by wrapping the vial in aluminum foil or using an amber vial), and kept in a cool, dry environment like a desiccator or freezer.
-
-
Q4: What is the general workflow for recrystallization?
-
A4: Recrystallization is a powerful technique for purifying solid compounds. The following diagram and protocol outline the essential steps.
-
Workflow Diagram: The Recrystallization Process
Caption: Standard experimental workflow for purification by recrystallization.
-
Step-by-Step Protocol: General Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser is ideal).
-
Achieve Saturation: Continue adding the hot solvent dropwise until the solid just dissolves completely. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or sand), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Isatin phenylhydrazones: anion enhanced photochromic behaviour | Semantic Scholar [semanticscholar.org]
- 4. soeagra.com [soeagra.com]
- 5. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors [mdpi.com]
- 11. Isatin phenylhydrazones: anion enhanced photochromic behaviour - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of 3-(2-Phenylhydrazinyl)indol-2-one in assays
Here is a technical support center for overcoming solubility issues of 3-(2-Phenylhydrazinyl)indol-2-one in assays.
This guide provides troubleshooting advice and protocols to address common solubility challenges encountered when working with this compound and similar isatin derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of isatin (1H-indole-2,3-dione), a class of compounds known for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Like many small molecules with aromatic ring structures, these compounds are often hydrophobic and exhibit poor solubility in aqueous solutions, which are common in biological assays.[3][4] This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For poorly soluble compounds like isatin derivatives, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions (e.g., 10-30 mM).[4] Other organic solvents such as ethanol or N,N-dimethylformamide (DMF) can also be used, but DMSO is generally preferred for its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations (typically ≤0.5%).
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound in your assay.
-
Use a Serial Dilution Method: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent (like 100% ethanol or a mix of buffer and an organic solvent) before the final dilution into the aqueous assay buffer.
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Always check the tolerance of your specific cells or enzyme system to the solvent.
-
Use Solubilizing Excipients: Consider adding solubilizing agents like surfactants (e.g., Tween 80) or cyclodextrins to your assay buffer, if compatible with your experimental setup.[5]
-
Vortex During Dilution: When adding the compound stock to the buffer, vortex the buffer solution continuously to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.
Q4: Can I use physical methods like sonication or heating to improve solubility?
A4: Yes, these methods can be effective but must be used with caution.
-
Sonication: A brief period of sonication in a water bath can help break down small aggregates and dissolve the compound.[6]
-
Warming: Gently warming the solution to 37°C can increase the solubility of some compounds.[6] However, you must first confirm the thermal stability of this compound, as excessive heat could cause degradation. Always start with a fresh stock solution for critical experiments.
Quantitative Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (Approx. M) |
| Water | 25 | ~0.02 | ~0.0014 |
| Ethanol | 25 | ~0.65 | ~0.044 |
| Ethyl Acetate | 25 | ~0.84 | ~0.057 |
| Dichloromethane | 25 | ~0.20 | ~0.014 |
| PEG 400 | 25 | ~4.40 | ~0.299 |
| DMSO | 25 | High | >0.1 |
Note: Data is for the parent compound Isatin (Molar Mass: 147.13 g/mol ) and should be used as an estimate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a precise amount of this compound powder (Molar Mass: ~251.27 g/mol ). For example, weigh 2.51 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For 2.51 mg, add 1.0 mL of DMSO to make a 10 mM stock solution.
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes.[6]
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes.[6] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Dilution into Aqueous Assay Buffer
This protocol is designed to minimize precipitation upon dilution.
-
Thaw Stock: Thaw a single aliquot of your 10 mM DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): If your final assay concentration is low (e.g., <10 µM), perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This reduces the volume of concentrated stock added directly to the buffer.
-
Prepare Assay Buffer: Have your final volume of aqueous assay buffer ready in a tube.
-
Dilute into Buffer: While vortexing the assay buffer at medium speed, add the required volume of the DMSO stock solution drop-wise or in a thin stream directly into the vortex. For example, to make a 10 µM solution in 1 mL of buffer, add 1 µL of the 10 mM stock. This ensures rapid dispersion.
-
Final Mix: Continue vortexing for another 10-15 seconds after adding the stock.
-
Visual Inspection: Visually inspect the final solution against a dark background to check for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or modify the buffer (see FAQs).
Visual Guides
Below are diagrams illustrating key workflows and concepts relevant to your experiments.
Caption: Workflow for preparing this compound for assays.
Caption: Troubleshooting flowchart for compound precipitation in assays.
Caption: Potential mechanism of action via inhibition of a kinase cascade.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Isatin Hydrazone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with isatin hydrazone compounds.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis, purification, storage, and handling of isatin hydrazone compounds.
Issue 1: Rapid degradation of the compound in solution.
-
Question: My isatin hydrazone compound appears to be degrading quickly after being dissolved in a solvent for my experiments. How can I identify the cause and prevent this?
-
Answer: Rapid degradation in solution is a common issue and is often due to hydrolysis, particularly in the presence of acidic or basic catalysts. The stability of the hydrazone bond is significantly influenced by the pH of the medium. Isatin hydrazones are generally more stable at neutral pH and are susceptible to hydrolysis under acidic or basic conditions. Additionally, the choice of solvent can play a crucial role; protic solvents, especially in the presence of trace amounts of acid or base, can facilitate hydrolysis.
Recommendations:
-
pH Control: Ensure your solvent is neutral and buffered if necessary. For aqueous solutions, phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.
-
Solvent Choice: Whenever possible, use aprotic solvents like DMSO or DMF for stock solutions. Minimize the amount of aqueous solvent in your final experimental setup.
-
Purity: Ensure the compound is free from acidic or basic impurities from the synthesis. Re-purification by recrystallization or column chromatography may be necessary.
-
Issue 2: Inconsistent results from photosensitive compounds.
-
Question: I am observing variability in my experimental results and suspect my isatin hydrazone is sensitive to light. How can I confirm this and handle the compound appropriately?
-
Answer: Isatin hydrazones can undergo photoisomerization, primarily E/Z isomerization around the C=N double bond, upon exposure to light. This can lead to a mixture of isomers with potentially different biological activities and physicochemical properties, causing inconsistent results.
Recommendations:
-
Photostability Testing: To confirm photosensitivity, expose a solution of your compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and monitor for changes over time using HPLC or UV-Vis spectroscopy. A control sample should be kept in the dark.
-
Handling Precautions:
-
Work in a dimly lit area or use amber-colored vials and labware.
-
Wrap experimental setups with aluminum foil to protect them from light.
-
Prepare solutions fresh before use and minimize their exposure to light.
-
-
Issue 3: Compound appears to change color or properties over time in storage.
-
Question: I have stored my solid isatin hydrazone compound, and it has changed color. Is it degrading, and what are the optimal storage conditions?
-
Answer: A change in color of the solid compound can indicate degradation. The primary culprits for solid-state degradation are often residual solvent, moisture, and exposure to light and heat over time.
Recommendations for Long-Term Storage:
-
Dryness: Ensure the compound is thoroughly dried under vacuum to remove any residual solvents.
-
Moisture Protection: Store the compound in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous calcium sulfate).
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.
-
Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Store in amber vials or wrap the container in aluminum foil.
-
Issue 4: Difficulty in purifying the desired isomer.
-
Question: My synthesis yields a mixture of E/Z isomers, and I am struggling to isolate the desired one. What purification strategies can I use?
-
Answer: The separation of E/Z isomers can be challenging due to their similar polarities. The Z-isomer is often more thermodynamically stable due to the potential for intramolecular hydrogen bonding.
Purification Strategies:
-
Recrystallization: This is often the most effective method. The choice of solvent is critical; a solvent in which one isomer is significantly less soluble than the other is ideal. Ethanol is a commonly used solvent for recrystallizing hydrazones.
-
Column Chromatography: While challenging, it can be successful. Using a non-polar eluent system and carefully monitoring fractions by TLC is crucial. In some cases, using basic alumina or base-treated silica can prevent on-column degradation.
-
Solvent-Induced Isomerization: In some cases, dissolving the mixture in a specific solvent can favor the formation of the more stable isomer, which can then be crystallized.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for isatin hydrazone compounds?
A1: The primary degradation pathways for isatin hydrazone compounds are:
-
Hydrolysis: Cleavage of the hydrazone (C=N) bond, which is catalyzed by acids and bases, to revert to the parent isatin and hydrazine derivatives.[1][2]
-
Photoisomerization: This includes reversible E/Z isomerization around the C=N double bond and tautomerization, which can be induced by exposure to light.[3][4] These processes can alter the compound's properties and activity.
-
Thermal Degradation: At elevated temperatures, isatin hydrazones can decompose. The decomposition often begins with the cleavage of the hydrazine bond (-N-N=).[5]
Q2: How does the substitution pattern on the isatin and hydrazone moieties affect stability?
A2: The electronic properties of substituents can significantly impact stability:
-
Electron-withdrawing groups on the aromatic rings can decrease the electron density on the hydrazone nitrogen, making it less susceptible to protonation and thus increasing stability against acid-catalyzed hydrolysis.
-
Electron-donating groups can increase the electron density, potentially making the compound more susceptible to hydrolysis.
-
Steric hindrance near the hydrazone bond, introduced by bulky substituents, can sterically shield the C=N bond from nucleophilic attack by water, thereby slowing down hydrolysis.
Q3: What analytical techniques are best for monitoring the stability of isatin hydrazones?
A3: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and powerful technique for separating the parent compound from its degradation products and for quantifying the extent of degradation. A stability-indicating HPLC method should be developed and validated.[6][7]
-
UV-Vis Spectroscopy: This can be used to monitor changes in the electronic structure of the molecule, such as those occurring during photoisomerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for identifying the structure of isomers and degradation products.
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of degradation products, aiding in their structural elucidation.
Q4: Are there any formulation strategies to improve the stability of isatin hydrazones for in vivo studies?
A4: Yes, formulation can significantly enhance stability:
-
Lyophilization: Freeze-drying the compound with suitable cryoprotectants can create a stable solid formulation for long-term storage and reconstitution before use.
-
Encapsulation: Encapsulating the isatin hydrazone in delivery systems like liposomes or polymeric nanoparticles can protect it from the harsh environment of the body and allow for targeted release.[8]
-
Excipient Compatibility: Ensure that any excipients used in the formulation are compatible and do not promote degradation. For example, acidic excipients should be avoided.
Quantitative Stability Data
The stability of isatin hydrazone compounds is highly dependent on their specific structure and the conditions to which they are exposed. The following tables summarize representative quantitative data found in the literature.
Table 1: Photostability of Isatin Hydrazone Derivatives
| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) | E:Z Ratio at Photostationary State | Reference |
| Isatin-1,8-Naphthalimide Hydrazone 1 | CHCl3 | 465 | - | 1.1 | [3] |
| Isatin-1,8-Naphthalimide Hydrazone 1 | DMF | 465 | - | 3.5 | [3] |
| Isatin-1,8-Naphthalimide Hydrazone 3 | CHCl3 | 465 | - | 3.3 | [3] |
| Isatin-1,8-Naphthalimide Hydrazone 3 | DMF | 465 | - | 5.9 | [3] |
| Isatin-1,8-Naphthalimide Hydrazone 4 | CHCl3 | 465 | - | 16.2 | [3] |
| Isatin-1,8-Naphthalimide Hydrazone 4 | DMF | 465 | - | 18.1 | [3] |
| Isatin Bipyridyl Hydrazone 3 | DMF | - | 0.04 | - | [4] |
| Isatin Bipyridyl Hydrazone 3 | CHCl3 | - | 0.02 | - | [4] |
Table 2: Thermal Stability of Isatin Hydrazone Derivatives
| Compound | Method | Onset of Decomposition (°C) | Key Observations | Reference |
| Various Hydrazone Schiff Base Metal Complexes | TGA | > 240 | Stable up to ~240°C, indicating no coordinated water. | [5] |
| Isatin Hydrazone Metal Complexes | TGA | ~260 | First decomposition step attributed to hydrazine bond splitting. | [5] |
Note: Specific quantitative data on the hydrolysis and thermal degradation of a wide range of isatin hydrazones is limited in publicly available literature and is often compound-specific. The data presented should be considered as illustrative examples.
Experimental Protocols
Protocol 1: Forced Degradation Study for Isatin Hydrazones
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Materials:
-
Isatin hydrazone compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Incubate at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a specified period. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC method.
-
Characterize significant degradation products using LC-MS and NMR.
Protocol 2: Purification of Isatin Hydrazones by Recrystallization
This protocol provides a general method for purifying isatin hydrazones to improve their stability by removing impurities and isolating the desired isomer.
1. Materials:
-
Crude isatin hydrazone
-
A suitable recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
2. Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude isatin hydrazone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines | Semantic Scholar [semanticscholar.org]
- 3. Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Tar Formation in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating tar formation.
Troubleshooting Guides
Q1: My Fischer indole synthesis is producing a significant amount of tar, leading to low yields of the desired indole. What are the primary causes and how can I address this issue?
A1: Tar formation is a frequent challenge in the Fischer indole synthesis, often resulting from the harsh acidic conditions and elevated temperatures required for the reaction.[1] Key factors contributing to tar formation and strategies to minimize it include:
-
Acid Catalyst Choice and Concentration : The selection and amount of the acid catalyst are critical.[2] Both Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) are commonly used.[3][4] The optimal acid can vary depending on the specific substrates.[5] For instance, polyphosphoric acid (PPA) is often an effective catalyst.[5] In some cases, a milder acid like acetic acid may be sufficient and can help prevent side reactions.[2] The use of solid acid catalysts, such as Amberlite IR 120 H, can also offer improved results with fewer side reactions.[1]
-
Reaction Temperature and Time : While the reaction often necessitates elevated temperatures, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and products, resulting in lower yields and increased tar formation.[3][6] It is crucial to carefully control and optimize the reaction temperature.[2] Monitoring the reaction's progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.[5]
-
Solvent Selection : The choice of solvent can impact the reaction rate and yield.[5] Polar aprotic solvents like DMSO and acetic acid are frequently used.[5] In certain instances, conducting the reaction neat (without a solvent) can be effective.[5] A solvent that maintains all species in solution can sometimes help reduce tar formation.[1]
-
Modern Synthetic Approaches :
-
Microwave-Assisted Synthesis : This technique can significantly enhance yields and dramatically reduce reaction times, thereby minimizing the formation of degradation products.[5][7]
-
Continuous Flow Synthesis : This method offers superior temperature control and minimizes the time reactants are exposed to high temperatures, which can significantly decrease the formation of tar.[1]
-
Ionic Liquids : Protic ionic liquids can serve as both the catalyst and the medium for the Fischer indole synthesis, often leading to high yields with minimal use of organic solvents.[8][9] These can often be recycled and reused.[8]
-
Q2: I'm observing multiple byproducts on my TLC plate. What are the common side reactions, and how can I minimize their formation?
A2: The formation of byproducts is a common issue in the Fischer indole synthesis. Unwanted products can include aldol condensation products or Friedel-Crafts products, which can reduce the yield of the desired indole.[3][4] Here’s how to address this:
-
Control of Reaction Conditions : As with tar formation, careful control of the acid catalyst, temperature, and reaction time is crucial to minimize side reactions.[3]
-
Purity of Starting Materials : Ensure that the arylhydrazine and the carbonyl compound are pure.[5] Impurities can lead to undesirable side reactions and lower the overall yield. It is recommended to use freshly distilled or recrystallized starting materials.[5]
-
Use of a One-Pot Procedure : To minimize handling losses and potential decomposition of intermediates, consider a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolating the intermediate.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis, and where do side reactions leading to tar formation occur?
A1: The Fischer indole synthesis proceeds through several key steps:
-
Formation of a Phenylhydrazone : The reaction begins with the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone.[10]
-
Tautomerization : The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[10]
-
[2][2]-Sigmatropic Rearrangement : The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[10]
-
Aromatization and Cyclization : The intermediate loses a molecule of ammonia, followed by aromatization to form the stable indole ring.[10]
Tar formation can occur at various stages, particularly during the acid-catalyzed rearrangement and cyclization steps, where the reactive intermediates can undergo polymerization and other side reactions, especially at high temperatures.[1]
Q2: Can the choice of acid catalyst influence the regioselectivity of the reaction with unsymmetrical ketones?
A2: Yes, with unsymmetrical ketones, two regioisomeric products can be formed.[4] The regioselectivity is influenced by the acidity of the medium, the substitution on the hydrazine, and steric effects.[4] A weakly acidic medium may favor indolization towards the more functionalized carbon.[2]
Q3: Are there any substrates that are known to be problematic or fail in the Fischer indole synthesis?
A3: Yes, certain substrates can be challenging. For example, the reaction does not succeed with acetaldehyde, so it cannot be used to synthesize indole itself directly.[3] Additionally, substrates with highly reactive or acidic functional groups may lead to undesired side reactions or decomposition.[3][4] Electron-withdrawing groups on the phenylhydrazine ring can also hinder the reaction, potentially requiring harsher conditions.[2] Computational studies have shown that electron-donating substituents on the carbonyl compound can divert the reaction pathway towards N-N bond cleavage, preventing the desired rearrangement.[11]
Data Presentation
Table 1: Effect of Acid Catalyst on the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
| Catalyst | Conditions | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | 600 W Microwave, 3 min | 76 | [7] |
| p-Toluenesulfonic Acid (p-TSA) | 600 W Microwave, 3 min | 91 | [7] |
This table summarizes the yield of 1,2,3,4-tetrahydrocarbazole from the reaction of phenylhydrazine and cyclohexanone under microwave irradiation with different acid catalysts.
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol provides a method for the synthesis of 1,2,3,4-tetrahydrocarbazole using microwave irradiation, which has been shown to reduce reaction times and increase yields, thereby minimizing tar formation.[7]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine and cyclohexanone in equimolar amounts.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 600 W for 3 minutes.[7]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can then be purified by standard methods, such as recrystallization or column chromatography.
This method resulted in a 91% yield of 1,2,3,4-tetrahydrocarbazole.[7]
Visualizations
Caption: Troubleshooting workflow for minimizing tar formation.
Caption: Fischer indole synthesis pathway and points of tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. testbook.com [testbook.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in Reactions with Unsymmetrical Ketones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the regioselectivity of reactions involving unsymmetrical ketones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in Enolate Formation
Question: My reaction is producing a mixture of regioisomers. How can I favor the formation of the kinetic enolate (less substituted)?
Answer: To favor the formation of the kinetic enolate, you need to use conditions that promote rapid and irreversible deprotonation at the less sterically hindered α-carbon.[1][2][3][4][5] Consider the following adjustments:
-
Base: Use a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).[1][6] The bulkiness of the base will favor the abstraction of the more accessible proton at the less substituted position.
-
Temperature: Maintain a low reaction temperature, typically -78 °C.[2][3][4] This minimizes the energy available for the system to equilibrate to the more stable thermodynamic enolate.
-
Solvent: Employ an aprotic solvent like Tetrahydrofuran (THF). Protic solvents can facilitate equilibration between the kinetic and thermodynamic enolates.
-
Addition Order: Add the ketone solution slowly to the cooled base solution. This ensures that the base is always in excess, promoting rapid and complete deprotonation.
Question: How can I promote the formation of the thermodynamic enolate (more substituted)?
Answer: Formation of the more stable, more substituted thermodynamic enolate is favored under equilibrium conditions.[1][2][3][4][5] To achieve this, you should:
-
Base: Use a smaller, non-hindered base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt).[2][3] Weaker bases that allow for reversible deprotonation are ideal.
-
Temperature: Conduct the reaction at a higher temperature, for example, room temperature or even reflux.[1] Increased temperature provides the necessary energy to overcome the higher activation barrier for deprotonation at the more substituted carbon and allows the enolates to equilibrate.
-
Solvent: A protic solvent can be used to facilitate the equilibrium between the enolates.
-
Reaction Time: Allow for a longer reaction time to ensure that the equilibrium is fully established and the more stable thermodynamic enolate predominates.[1]
Issue 2: Low Yield in Regioselective Reactions
Question: I have optimized for regioselectivity, but the overall yield of my desired product is low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, even when regioselectivity is high. Here are some common culprits and troubleshooting tips:
-
Incomplete Enolate Formation: Ensure you are using a sufficient excess of a strong enough base to completely deprotonate the ketone, especially when targeting the kinetic enolate.[7] The pKa of the base's conjugate acid should be significantly higher than that of the ketone's α-proton.
-
Side Reactions:
-
Self-condensation (Aldol): In reactions like the aldol condensation, the formed enolate can react with the starting ketone. To minimize this, pre-form the enolate completely before adding the electrophile.[8]
-
Polyalkylation: In alkylation reactions, the mono-alkylated product can be deprotonated and react further. Using a strong base to form the enolate completely and then adding the alkylating agent can help.
-
-
Reagent Purity: Traces of water or other protic impurities in your reagents or solvent can quench the enolate.[7] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Steric Hindrance: If your ketone or electrophile is very sterically hindered, the reaction rate may be slow, leading to decomposition or side reactions. In such cases, you might need to use a more reactive electrophile or explore alternative catalytic methods.
Issue 3: Unexpected Regioselectivity with Directing Groups
Question: I am using a directing group to control regioselectivity, but I am still getting a mixture of products or the wrong regioisomer. What could be the issue?
Answer: While directing groups are powerful tools, their effectiveness can be influenced by several factors:
-
Coordination of the Catalyst: The directing group must be able to effectively coordinate with the metal catalyst to bring it into proximity of the desired C-H bond. The choice of catalyst and ligand is crucial and may require optimization.
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substrate can sometimes override the directing group's influence.[9] For instance, a very bulky substituent near the target C-H bond might prevent the catalyst from accessing it.
-
Reaction Conditions: Temperature, solvent, and additives can all affect the efficiency of the directing group. It may be necessary to screen different conditions to find the optimal setup for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate?
A1: The key difference lies in their stability and the conditions under which they are formed.
-
Kinetic Enolate: This is the enolate that is formed faster. It typically results from the removal of a proton from the less sterically hindered α-carbon. Its formation is favored under irreversible conditions (strong, bulky base; low temperature).[1][2][3][4][5]
-
Thermodynamic Enolate: This is the more stable enolate. It usually has a more substituted double bond. Its formation is favored under reversible conditions that allow for equilibrium to be established (weaker base, higher temperature).[1][2][3][4][5]
Q2: How do I choose the right base for my regioselective reaction?
A2: The choice of base is critical for controlling regioselectivity.
-
For the kinetic enolate: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or other lithium amides.
-
For the thermodynamic enolate: Use a weaker, less hindered base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or an alkoxide like sodium ethoxide (NaOEt).
Q3: Can I use silyl enol ethers to control regioselectivity?
A3: Yes, the formation of silyl enol ethers is an excellent method for controlling regioselectivity. You can isolate the desired silyl enol ether regioisomer and then use it in subsequent reactions. The conditions for forming the kinetic or thermodynamic silyl enol ether are analogous to those for forming the corresponding enolates.[10][11] For example, using LDA with trimethylsilyl chloride at low temperatures will favor the kinetic silyl enol ether.[11]
Q4: What is the role of a directing group in controlling regioselectivity?
A4: A directing group is a functional group on the substrate that coordinates to a metal catalyst, positioning it to react at a specific site on the molecule.[12] This strategy is particularly useful for C-H functionalization reactions, where it can override the inherent reactivity of different C-H bonds and achieve high regioselectivity at positions that are otherwise difficult to functionalize.[13][14]
Data Presentation
The following tables summarize quantitative data for the regioselective reactions of some common unsymmetrical ketones.
Table 1: Regioselective Alkylation of Unsymmetrical Ketones
| Ketone | Base | Solvent | Temperature (°C) | Alkylating Agent | Product Ratio (Kinetic:Thermodynamic) | Reference |
| 2-Methylcyclohexanone | LDA | THF | -78 | CH₃I | >95:5 | [15] |
| 2-Methylcyclohexanone | KOtBu | t-BuOH | 25 | CH₃I | 10:90 | [15] |
| 2-Heptanone | LDA | THF | -78 | CH₃I | >98:2 | [3] |
| 2-Heptanone | NaOEt | EtOH | 25 | CH₃I | 40:60 | [3] |
| Phenylacetone | LDA | THF | -78 | C₂H₅Br | >99:1 | [6] |
Table 2: Regioselective α-Halogenation of Unsymmetrical Ketones
| Ketone | Conditions | Halogenating Agent | Major Product | Minor Product | Reference |
| 2-Pentanone | Acetic Acid | Br₂ | 3-Bromo-2-pentanone | 1-Bromo-2-pentanone | [16] |
| 2-Heptanone | HBr, H₂O₂ | 1-Bromo-2-heptanone | 3-Bromo-2-heptanone | [17] | |
| 2-Methylcyclohexanone | Acetic Acid | Br₂ | 2-Bromo-2-methylcyclohexanone | 6-Bromo-2-methylcyclohexanone | [18] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Kinetic Enolate and Subsequent Alkylation
This protocol describes the formation of the less substituted enolate using LDA, followed by trapping with an alkyl halide, using 2-methylcyclohexanone as an example.
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the unsymmetrical ketone (e.g., 2-methylcyclohexanone, 1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: To the enolate solution at -78 °C, add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Formation of a Thermodynamic Enolate and Subsequent Alkylation
This protocol describes the formation of the more substituted enolate under equilibrating conditions, followed by trapping with an alkyl halide.
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend a weak base such as sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil) in anhydrous THF. Add a solution of the unsymmetrical ketone (1.0 equivalent) in THF at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases. To ensure equilibration, the mixture can be heated to reflux for several hours.
-
Alkylation: Cool the enolate solution to 0 °C and add the alkylating agent (1.1 equivalents) dropwise. Stir the reaction at room temperature until completion (monitored by TLC).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for achieving kinetic vs. thermodynamic control.
Caption: General experimental workflow for regioselective reactions of ketones.
References
- 1. Video: Regioselective Formation of Enolates [jove.com]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regio- and diastereoselective synthesis of unsymmetrical 1,4-diketone-derived (Z)-monosilyl enol ethers via siloxyallylpotassium intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PdII-Catalyzed γ-C(sp3)−H (Hetero)Arylation of Ketones Enabled by Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Strategies to improve the efficiency of isatin-based drug candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of isatin-based drug candidates.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary strategies to enhance the efficacy and selectivity of isatin-based drug candidates?
A1: The principal strategies involve structural modification of the isatin scaffold, coordination with metal ions, and formulation optimization to improve physicochemical properties.[1][2][3] Structural modifications often focus on substitutions at the N-1, C-3, and C-5 positions of the isatin ring to modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity for biological targets.[4] Metalation of isatin derivatives to form metallodrugs can also enhance biological activity through synergistic effects between the ligand and the metal ion.[1][3][5] Furthermore, addressing poor aqueous solubility through various formulation techniques is crucial for improving bioavailability.
Q2: What are the common biological targets for isatin-based compounds?
A2: Isatin and its derivatives are known to interact with a wide range of biological targets, attributing to their diverse pharmacological activities.[6] Key targets include protein kinases (e.g., VEGFR-2, CDK2), tubulin, caspases, and other enzymes involved in cell cycle regulation and apoptosis.[7][8][9] Their ability to interact with multiple targets makes them promising candidates for developing multi-target anticancer agents.[7]
Synthesis and Chemistry
Q3: My isatin synthesis is resulting in low yields. What are the common causes and solutions?
A3: Low yields in isatin synthesis, particularly in classical methods like the Sandmeyer or Stolle syntheses, can stem from several factors. In the Sandmeyer synthesis, incomplete formation of the isonitrosoacetanilide intermediate is a common issue. To address this, ensure the purity of all starting materials and optimize the reaction time and temperature for the condensation step.[10] For the Stolle synthesis, incomplete acylation of the aniline or incomplete cyclization are frequent culprits. Using a slight excess of oxalyl chloride and ensuring anhydrous conditions can improve acylation.[10] Optimizing the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄) and the reaction temperature is critical for the cyclization step.[10]
Q4: I am observing significant "tar" formation in my reaction mixture. How can I prevent this?
A4: "Tar" formation, which refers to the generation of dark, viscous byproducts, is often caused by the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions typical of many isatin syntheses.[10] To minimize tarring, ensure that the aniline starting material is fully dissolved before proceeding with the reaction. Additionally, maintaining the reaction temperature as low as possible while still achieving a reasonable reaction rate can help prevent decomposition.[10]
Q5: How can I control the regioselectivity when synthesizing substituted isatins from meta-substituted anilines?
A5: Achieving high regioselectivity with meta-substituted anilines is a known challenge in classical isatin syntheses, often leading to a mixture of 4- and 6-substituted isatins.[10] For predictable regiochemical control, a directed ortho-metalation (DoM) strategy has proven effective for the synthesis of 4-substituted isatins from meta-substituted anilines.[10]
Structure-Activity Relationship (SAR) and Analogue Design
Q6: Which positions on the isatin scaffold are most critical for modification to improve biological activity?
A6: Structure-activity relationship (SAR) studies have identified the N-1, C-3, and C-5 positions of the isatin core as crucial for optimizing biological efficacy.[4]
-
N-1 position: Substitution at this position, for instance with alkyl or benzyl groups, can significantly influence the compound's lipophilicity and interaction with the target protein. N-alkylation has been shown to enhance antibacterial activity.[11]
-
C-3 position: The C3-carbonyl group is a key site for derivatization, often by condensation with various amines to form Schiff bases (imines), hydrazones, and thiosemicarbazones.[1][3] These modifications can introduce new pharmacophoric features and metal-chelating sites.
-
C-5 position: Substitution at the C-5 position of the benzene ring, for example with halogens (e.g., -Cl, -Br) or electron-donating groups (e.g., -NH₂, -OCH₃), can enhance biological activity.[4] 5-halogenation has been linked to increased antibacterial potency.[11]
Q7: What is molecular hybridization and how is it applied to isatin-based drug design?
A7: Molecular hybridization is a strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved affinity, selectivity, and efficacy, or a multi-target profile.[3][5] For isatin-based candidates, this involves covalently linking the isatin core with other known anticancer or biologically active moieties such as quinolines, azoles, coumarins, or sulfonamides.[3][5] This approach aims to enhance target specificity, overcome drug resistance, and achieve a multi-mechanistic anticancer action with a favorable safety profile.[7]
Physicochemical Properties and Formulation
Q8: My most potent isatin derivative has very poor aqueous solubility. What are some effective strategies to improve its bioavailability?
A8: Poor aqueous solubility is a common challenge that can severely limit the in vivo efficacy of promising drug candidates. Several formulation strategies can be employed to overcome this:
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area, which can enhance the dissolution rate.[12][13][14] Techniques include micronization, ball milling, and high-pressure homogenization.[12][15]
-
Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly soluble compounds.[12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming a more soluble inclusion complex.[12][16]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[12][13]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a solid carrier matrix can enhance solubility and dissolution.[14]
-
Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble, inactive prodrug that is converted back to the active parent drug in vivo.[15][17]
Troubleshooting Guides
Troubleshooting Low Potency in Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low Potency (High IC₅₀/EC₅₀) | Suboptimal substitution pattern on the isatin core. | Perform SAR studies by synthesizing analogues with substitutions at the N-1, C-3, and C-5 positions. Consider introducing electron-donating or withdrawing groups, halogens, or bulky substituents to probe the steric and electronic requirements of the target binding site.[4] |
| Poor membrane permeability. | Modify the lipophilicity of the compound. N-alkylation or the introduction of lipophilic side chains can increase membrane permeability.[11] | |
| Mismatched pharmacophore for the target. | Consider molecular hybridization by incorporating pharmacophores known to interact with the target of interest.[3][5] | |
| Compound degradation in assay buffer. | Assess the chemical stability of the compound under the assay conditions (pH, temperature, light exposure). If unstable, consider modifying the structure to improve stability or adjust the assay protocol. | |
| Poor solubility in assay medium. | Ensure the compound is fully dissolved in the assay medium. Use a co-solvent like DMSO, but keep the final concentration low to avoid solvent effects on the biological system. For persistent solubility issues, consider formulation strategies like using cyclodextrins. |
Troubleshooting Isatin Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield in Sandmeyer Synthesis | Incomplete formation of isonitrosoacetanilide. | - Ensure high purity of all starting materials.- Optimize reaction time and temperature for the condensation step.[10] |
| Incomplete cyclization. | - Ensure the isonitrosoacetanilide intermediate is dry before the cyclization step.[10] | |
| Low Yield in Stolle Synthesis | Incomplete acylation of aniline. | - Use a slight excess of oxalyl chloride.- Ensure the reaction is carried out under anhydrous conditions.[10] |
| Incomplete cyclization. | - Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄).- Optimize the reaction temperature.[10] | |
| Formation of Side Products | Sulfonation of the aromatic ring. | - Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[10] |
| Formation of isatin oxime. | - Add a "decoy agent" like an aldehyde or ketone during the quenching or extraction phase of the reaction.[10] | |
| "Tar" Formation | Decomposition of starting materials or intermediates. | - Ensure the aniline starting material is fully dissolved before proceeding.- Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[10] |
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Isatin Derivatives as Anticancer Agents
| Isatin Analogue | Modification | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
| Isatin-imidazole hybrid (17m) | Imidazole moiety at C-3 | MCF-7 (Breast) | ~0.56 (causes 40% cell death at 0.75 µM) | Doxorubicin |
| bis-isatin (6c) | Hydrazide linker | MCF-7 (Breast) | 3.96 ± 0.21 | Doxorubicin |
| bis-isatin (6j) | Hydrazide linker | Caco-2 (Colorectal) | 5.87 ± 0.37 | Doxorubicin |
| Isatin-phthalazine (5c) | Phthalazine moiety | A-549 (Lung) | 9.5 (against NCI-H649AR) | Doxorubicin |
| Isatin-indole conjugate (16m) | N-propylindole at C-3 | Average of HT-29, ZR-75, A-549 | 1.17 | Sunitinib (8.11) |
| Isatin derivative (13) | Thiazolidine-2,4-dione linker | Caco-2 (Colorectal) | Comparable to doxorubicin | Doxorubicin |
| Isatin derivative (14) | Thiazolidine-2,4-dione linker | Caco-2 (Colorectal) | Comparable to doxorubicin | Doxorubicin |
Note: The IC₅₀ values are indicative and can vary based on experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isatin-Schiff Bases (Imines)
-
Dissolution: Dissolve the desired isatin derivative (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Addition of Amine: To the solution, add an equimolar amount (1 mmol) of the desired primary amine.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added as a catalyst if the reaction is slow.
-
Reaction: Reflux the reaction mixture for a period of 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is then collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin-based test compounds and a reference drug (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Logic diagram for SAR-based optimization of isatin leads.
Caption: Strategies for enhancing the solubility of isatin candidates.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [ouci.dntb.gov.ua]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. benchchem.com [benchchem.com]
- 17. ascendiacdmo.com [ascendiacdmo.com]
Addressing resistance mechanisms to 3-hydrazonoindolin-2-one in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 3-hydrazonoindolin-2-one compounds in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to kinase inhibitors like 3-hydrazonoindolin-2-ones?
A1: Resistance to kinase inhibitors, a class to which many 3-hydrazonoindolin-2-one derivatives belong, can arise through several mechanisms. These can be broadly categorized as:
-
Target-related alterations: Mutations in the target kinase can prevent the drug from binding effectively. Gene amplification of the target can also lead to resistance by increasing the amount of the target protein.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For instance, upregulation of the PI3K/Akt/mTOR pathway is a common resistance mechanism.[1][2]
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Drug metabolism alterations: Changes in the metabolic processes of the cell can lead to faster inactivation of the drug.
-
Phenotypic changes: Cancer cells can undergo changes, such as epithelial-to-mesenchymal transition (EMT), which can contribute to drug resistance.
Q2: My cells are showing a higher IC50 value for the 3-hydrazonoindolin-2-one compound than expected. What could be the reason?
A2: An unexpectedly high IC50 value can be due to several factors:
-
Intrinsic resistance: The cell line you are using may have inherent characteristics that make it less sensitive to the compound.
-
Experimental variability: Inconsistent cell seeding density, variations in drug concentration, or issues with the viability assay can all lead to inaccurate IC50 values.[3][4] Ensure that your experimental setup is optimized and consistent.
-
Compound stability and solubility: The 3-hydrazonoindolin-2-one compound may be degrading or precipitating in your culture medium. Verify the compound's stability and solubility under your experimental conditions.[3]
-
Cell health and passage number: Using cells that are unhealthy or have a high passage number can affect their response to drugs.[3] It is advisable to use cells with a consistent and low passage number.
Q3: How can I determine if my resistant cells are overexpressing ABC transporters?
A3: Overexpression of ABC transporters can be assessed using several methods:
-
Quantitative PCR (qPCR): This method can be used to measure the mRNA levels of genes encoding for ABC transporters, such as ABCB1 (P-glycoprotein).
-
Western Blotting: This technique allows for the quantification of the protein levels of specific ABC transporters.
-
Flow Cytometry: Using fluorescently labeled antibodies specific for the ABC transporter of interest, you can quantify its expression on the cell surface.
-
Functional Assays: You can use fluorescent substrates of ABC transporters (e.g., calcein-AM) to measure their efflux activity. A decrease in intracellular fluorescence in your resistant cells compared to the parental cells would indicate increased efflux.
Q4: Can activation of the PI3K/Akt pathway be a reason for resistance to my 3-hydrazonoindolin-2-one compound? How can I check for this?
A4: Yes, activation of the PI3K/Akt survival pathway is a well-documented mechanism of resistance to many kinase inhibitors.[1][2] To investigate if this pathway is activated in your resistant cells, you can perform a Western blot analysis to check the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473 and Thr308) and its downstream targets like GSK-3β. An increase in the levels of phosphorylated Akt (p-Akt) in your resistant cells compared to the sensitive parental cells would suggest the activation of this pathway.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible IC50 Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density Variation | Ensure a homogenous cell suspension before plating. Use a consistent cell number for all experiments. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[3] | Consistent cell growth in control wells and more reproducible dose-response curves. |
| Compound Instability/Precipitation | Visually inspect the media for any signs of compound precipitation after addition. Prepare fresh drug dilutions for each experiment. If solubility is an issue, consider using a different solvent or a lower final solvent concentration (typically ≤0.5% DMSO).[3] | Clear media in all wells and a more reliable dose-response relationship. |
| Inaccurate Drug Concentrations | Double-check all calculations for stock and working solutions. If possible, verify the concentration of your stock solution using analytical methods like HPLC. | Accurate and consistent drug concentrations across experiments, leading to more reliable IC50 values. |
| High Passage Number of Cells | Use cells from a low-passage stock for all experiments. Maintain a consistent passage number for both parental and resistant cell lines.[3] | More stable phenotype and consistent drug response. |
| Assay-Related Issues (e.g., MTT/MTS) | Ensure that the incubation time with the viability reagent is optimal for your cell line. Check for any interference of the compound with the assay itself by running a cell-free control.[4] | Reduced background signal and a more accurate reflection of cell viability. |
Issue 2: Complete Lack of Compound Activity or Very High IC50
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Cell Line Resistance | Research the specific cell line to see if it is known to be resistant to similar kinase inhibitors. Test the compound on a panel of different cancer cell lines to identify sensitive ones. | Identification of sensitive cell lines for further study. |
| Compound Inactivity | Verify the identity and purity of your 3-hydrazonoindolin-2-one compound using analytical techniques (e.g., NMR, Mass Spectrometry). | Confirmation that the compound is correct and of sufficient purity. |
| Overexpression of Efflux Pumps | Assess the expression and activity of ABC transporters like P-glycoprotein in your cell line (see FAQ 3). If high, consider co-treatment with a known ABC transporter inhibitor (e.g., verapamil, tariquidar) to see if sensitivity is restored. | Increased intracellular accumulation of the compound and a lower IC50 value in the presence of the inhibitor. |
| Target Not Expressed or Mutated | Verify the expression of the intended molecular target of your compound in the cell line using Western blotting or qPCR. Sequence the target gene to check for any mutations that might confer resistance. | Confirmation of target expression and identification of potential resistance-conferring mutations. |
Data Presentation
Table 1: Anti-proliferative Activity of Selected 3-Hydrazonoindolin-2-one Derivatives
| Compound ID | Target Cell Line | Resistant Cell Line | IC50 (µM) - Parental | IC50 (µM) - Resistant | Reference |
| 7b | A-549 (Lung) | NCI-H69AR (Multidrug-Resistant Lung) | Not specified | 16 | [7] |
| 10e | A-549 (Lung) | NCI-H69AR (Multidrug-Resistant Lung) | Not specified | 16 | [7] |
| HI 5 | MCF-7 (Breast) | NCI-ADR (Doxorubicin-Resistant Ovarian) | 1.15 | Not specified | [8] |
| Sunitinib | Various | - | 8.11 (average) | - | [7] |
Experimental Protocols
Protocol 1: Generation of a Sunitinib-Resistant Cancer Cell Line (Adapted for 3-hydrazonoindolin-2-one derivatives)
This protocol is adapted from methods used to generate Sunitinib-resistant cell lines and may require optimization for your specific 3-hydrazonoindolin-2-one compound and cell line.[9][10]
-
Initial IC50 Determination: Determine the IC50 of your 3-hydrazonoindolin-2-one compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or MTS).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to the compound at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, gradually increase the concentration of the compound. A stepwise increase of 1.5 to 2-fold is a common approach.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Maintain the cells at each concentration for several passages to ensure the stability of the resistant phenotype.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the compound in the treated cells. A significant increase in the IC50 value compared to the parental cells indicates the development of resistance.
-
Characterization of Resistant Cells: Once a stable resistant cell line is established (e.g., with a >10-fold increase in IC50), further characterize the cells to understand the mechanism of resistance (see protocols below).
-
Cryopreservation: Cryopreserve the resistant cells at different stages of development for future experiments.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
This is a general protocol and may need optimization for your specific antibodies and cell lines.[5][6]
-
Cell Lysis: Grow both parental and resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), phospho-Akt (Thr308), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.
Mandatory Visualizations
Diagram 1: Potential Resistance Mechanisms to 3-Hydrazonoindolin-2-one
Caption: Overview of potential resistance mechanisms to 3-hydrazonoindolin-2-one in cancer cells.
Diagram 2: Troubleshooting Workflow for Decreased Compound Efficacy
Caption: A logical workflow for troubleshooting decreased efficacy of 3-hydrazonoindolin-2-one compounds.
Diagram 3: PI3K/Akt Signaling Pathway in Drug Resistance
Caption: Activation of the PI3K/Akt pathway as a mechanism to bypass drug-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 3-(2-Phenylhydrazinyl)indol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro anticancer activity of a promising class of synthetic compounds.
The 3-(2-phenylhydrazinyl)indol-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various derivatives of this class, supported by experimental data from multiple studies. Detailed methodologies for key assays are presented to ensure reproducibility and aid in the design of future experiments. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows to offer a clear understanding of the potential mechanisms of action and evaluation processes.
Quantitative Cytotoxicity Data
The in vitro anticancer activity of this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of these compounds, showcasing the impact of different substitutions on their cytotoxic potency.
Table 1: Comparative IC50 Values (µM) of 3-(2-Phenylhydrazono)indolin-2-one Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution on Phenyl Ring | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| 1a | Unsubstituted | > 50 | 28.34 ± 2.11 | > 50 | > 50 | [1] |
| 1b | 4-Chloro | 4.37 ± 0.35 | 1.78 ± 0.15 | 7.54 ± 0.61 | 2.14 ± 0.18 | [1][2] |
| 1c | 4-Nitro | 2.53 ± 0.21 | 3.12 ± 0.27 | 5.88 ± 0.49 | 4.66 ± 0.39 | [1] |
| 1d | 4-Methyl | 15.67 ± 1.25 | 12.45 ± 1.03 | 22.13 ± 1.87 | 18.91 ± 1.54 | [1] |
| 1e | 4-Methoxy | 21.89 ± 1.76 | 18.92 ± 1.55 | 29.45 ± 2.38 | 25.33 ± 2.07 | [1] |
| Sunitinib * | - | 8.11 (average) | - | - | - | [1] |
*Sunitinib, an FDA-approved multi-kinase inhibitor based on the indolin-2-one scaffold, is included for reference.
Table 2: Anticancer Activity of Indole-Based Arylsulfonylhydrazides against Breast Cancer Cell Lines
| Compound ID | Substitution on Phenylsulfonyl Ring | MCF-7 (IC50 µM) | MDA-MB-468 (IC50 µM) | Reference |
| 5a | Unsubstituted | 49.21 ± 1.04 | 31.40 ± 1.09 | [3] |
| 5f | 4-Chloro | 13.2 ± 1.12 | 8.2 ± 1.08 | [3] |
| 5k | 4-Nitro | 21.03 ± 1.08 | 15.21 ± 1.02 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following are standard protocols for the key assays used to evaluate the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[3]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.[4][5]
-
Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.[4][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.[7][8]
-
Flow Cytometric Analysis: The stained cells are immediately analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[7][8]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cellular signaling pathways.
-
Protein Extraction: After treatment with the compounds, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK) overnight at 4°C.[9][10]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Visualizing the Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated using the DOT language.
Experimental Workflow
Caption: Workflow for the in vitro anticancer evaluation of novel compounds.
Proposed Apoptotic Signaling Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. agilent.com [agilent.com]
- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Kinase Inhibition: Sunitinib versus the 3-(2-Phenylhydrazinyl)indol-2-one Scaffold
Sunitinib, an oral multi-kinase inhibitor, is a cornerstone in the treatment of various cancers, primarily through its potent anti-angiogenic and anti-proliferative effects. In contrast, 3-(2-Phenylhydrazinyl)indol-2-one represents a versatile chemical scaffold from which a multitude of kinase inhibitors have been developed. This guide will present a comprehensive overview of Sunitinib's inhibitory activity against key kinases and discuss the broader potential of the indol-2-one class of compounds, supported by available experimental data.
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Sunitinib against several key receptor tyrosine kinases. This data highlights the multi-targeted nature of Sunitinib.
| Kinase Target | Sunitinib IC50 (nM) |
| VEGFR1 (Flt-1) | 80 |
| VEGFR2 (KDR/Flk-1) | 80 |
| PDGFRα | - |
| PDGFRβ | 2 |
| c-KIT | - |
| FLT3 | - |
Note: Specific IC50 values for c-KIT and FLT3 are not consistently reported across all sources, but Sunitinib is widely recognized as a potent inhibitor of these kinases.
Direct quantitative kinase inhibition data for this compound is not available in published literature. However, numerous studies have demonstrated that derivatives of the indolin-2-one scaffold exhibit potent inhibitory activity against a wide range of kinases. For instance, various substituted indolin-2-ones have shown inhibitory activity against kinases such as c-Met, PIM kinase, RET kinase, FLT3, Aurora kinases, GSK-3, and cyclin-dependent kinases (CDKs).[1]
Experimental Protocols
The determination of kinase inhibition activity, typically expressed as an IC50 value, is performed using in vitro kinase assays. A general workflow for such an assay is outlined below.
General In Vitro Kinase Assay Protocol
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Sunitinib or a this compound derivative) in a suitable solvent, such as DMSO.
-
Prepare a kinase buffer solution containing appropriate salts, a reducing agent (e.g., DTT), and a detergent.
-
Prepare a solution of the purified recombinant kinase enzyme in the kinase buffer.
-
Prepare a solution of the specific peptide or protein substrate for the kinase.
-
Prepare a solution of adenosine triphosphate (ATP), the phosphate donor, in the kinase buffer. The concentration of ATP is typically at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
-
Assay Procedure:
-
Serially dilute the test compound to create a range of concentrations.
-
In a multi-well plate, add the kinase enzyme, the substrate, and the test compound at its various concentrations. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction, often by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.
-
Detect the amount of phosphorylated substrate. Several detection methods can be used, including:
-
Radiometric assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phospho-specific antibodies labeled with fluorescent probes.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction, where a decrease in ATP corresponds to kinase activity.
-
-
-
Data Analysis:
-
Measure the signal (e.g., radioactivity, fluorescence, or luminescence) in each well.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathways
Sunitinib exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary pathways targeted by Sunitinib are initiated by the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While the specific downstream effects of this compound are not characterized, its derivatives often target similar pathways.
VEGFR and PDGFR Signaling Pathways
VEGF and PDGF are crucial growth factors that bind to their respective receptor tyrosine kinases on the cell surface. This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Sunitinib inhibits the initial phosphorylation step, thereby blocking these pathways.
Caption: Inhibition of VEGFR and PDGFR signaling by Sunitinib.
Conclusion
Sunitinib is a well-characterized multi-kinase inhibitor with proven efficacy against a range of cancers, primarily through the inhibition of VEGFR and PDGFR signaling pathways. While direct comparative data for this compound is lacking, the indolin-2-one scaffold serves as a rich source for the development of novel kinase inhibitors targeting a diverse array of kinases. The versatility of this scaffold suggests that derivatives of this compound hold promise for the development of future targeted cancer therapies. Further research is warranted to elucidate the specific kinase inhibition profile of this compound and to directly compare its activity with established inhibitors like Sunitinib. This would provide a clearer understanding of its potential as a lead compound in drug discovery.
References
Cytotoxicity of Isatin Hydrazones: A Comparative Analysis with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Isatin hydrazones have emerged as a promising class of compounds in anticancer research, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of isatin hydrazones versus Doxorubicin, a widely used chemotherapeutic agent. The data presented is compiled from multiple studies to offer a comprehensive and objective analysis for researchers in the field.
Quantitative Cytotoxicity Data
The cytotoxic potential of isatin hydrazones is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various isatin hydrazone derivatives against several cancer cell lines, with Doxorubicin as a reference compound. Lower IC50 values indicate higher cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Isatin Hydrazone 4j | MCF7 | 1.51 ± 0.09 | Doxorubicin | MCF7 | 3.1 |
| Isatin Hydrazone 4k | MCF7 | 3.56 ± 0.31 | Doxorubicin | MCF7 | 3.1 |
| Isatin Hydrazone 4e | MCF7 | 5.46 ± 0.71 | Doxorubicin | MCF7 | 3.1 |
| Isatin Hydrazone 4e | A2780 | 18.96 ± 2.52 | - | - | - |
Table 1: Cytotoxicity of isatin-hydrazones against MCF7 (human breast adenocarcinoma) and A2780 (human ovary adenocarcinoma) cell lines.[1]
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Bis-isatin Hydrazone 21c | MCF-7 | 1.84 | Doxorubicin | MCF-7 | 2.57 |
| Bis-isatin Hydrazone 21c | HCT-116 | 3.31 | Doxorubicin | HCT-116 | 3.70 |
Table 2: Cytotoxicity of a bis-isatin hydrazone against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.[2]
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Isatin Hydrazone 23 | MDA-MB-231 | 15.8 ± 0.6 | - | - | - |
| Isatin Hydrazone 8 | MDA-MB-231 | 16.8 ± 0.9 | - | - | - |
Table 3: Cytotoxicity of N-benzyl isatin-based hydrazones against the triple-negative breast cancer cell line MDA-MB-231.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of isatin hydrazone and Doxorubicin cytotoxicity.
Synthesis of Isatin Hydrazones
A general and straightforward method for the synthesis of isatin hydrazones involves a two-step process:
-
Formation of Isatin Monohydrazone: A mixture of isatin and hydrazine hydrate is refluxed in ethanol. This reaction typically results in a quantitative yield of isatin monohydrazone.[1]
-
Condensation with Aryl Aldehydes: The isatin monohydrazone is then refluxed with a substituted aryl aldehyde in absolute ethanol, with a catalytic amount of glacial acetic acid. This condensation reaction yields the final 3-((substituted)benzylidene)hydrazono)indolin-2-one derivatives. The yields for this step are generally good to excellent (75–98%).[1]
References
Validating the In Vitro Anticancer Efficacy of 3-Hydrazonoindolin-2-ones: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of various 3-hydrazonoindolin-2-one derivatives against several human cancer cell lines. The data presented is compiled from recent studies and includes detailed experimental protocols and visual representations of key cellular pathways to support further research and development in this promising area of oncology.
The 3-hydrazonoindolin-2-one scaffold, a derivative of isatin, has emerged as a significant pharmacophore in the design of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines, often comparable or superior to existing chemotherapeutic drugs. This guide summarizes the key findings on their in vitro efficacy, mechanisms of action, and provides standardized protocols for validation.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various 3-hydrazonoindolin-2-one derivatives has been extensively evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized below. These tables highlight the structure-activity relationships and compare the efficacy of these compounds against different cancer types and established drugs.
| Compound/Derivative | MCF-7 (Breast) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference Drug |
| Compound 6n | 1.04 | - | - | - |
| Compound IIa-c | - | 1.0 - 2.4 | - | - |
| Bis-isatin hydrazone V | 1.84 | - | 3.31 | - |
| Compound 7d | 2.93 | - | - | Sorafenib (VEGFR-2 inhibitor) |
| Compound 7c | 7.17 | - | - | Sorafenib (VEGFR-2 inhibitor) |
| HI 5 | Potent (compared to Doxorubicin) | - | - | Doxorubicin |
| Compound/Derivative | HT-29 (Colon) IC50 (µM) | ZR-75 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference Drug |
| Compound 7b | - | - | - | Sunitinib (Average IC50 = 8.11 µM) |
| Compound 7d | - | - | - | Sunitinib (Average IC50 = 8.11 µM) |
| Compound 7e | - | - | - | Sunitinib (Average IC50 = 8.11 µM) |
| Compound 5b | - | - | - | Sunitinib (Average IC50 = 8.11 µM) |
| Compound 5c | - | - | - | Sunitinib (Average IC50 = 8.11 µM) |
| Compound 7b (avg) | 4.77 | 4.77 | 4.77 | Sunitinib (Average IC50 = 8.11 µM) |
| Compound 7d (avg) | 3.39 | 3.39 | 3.39 | Sunitinib (Average IC50 = 8.11 µM) |
| Compound 7e (avg) | 2.37 | 2.37 | 2.37 | Sunitinib (Average IC50 = 8.11 µM) |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Extensive research has demonstrated that a primary mechanism by which 3-hydrazonoindolin-2-ones exert their anticancer effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Key molecular events observed include:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and Cytochrome C.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.[1][2]
-
Activation of Caspases: Activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7).[1][2][3][4]
-
Cell Cycle Arrest: Compounds have been shown to cause cell cycle arrest at the G2/M or S phase, preventing cancer cell proliferation.[1][3][4][5]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress in cancer cells, contributing to their death.[1][2]
-
Inhibition of Key Kinases: Certain derivatives have been found to inhibit protein kinases crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7][8]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 3-hydrazonoindolin-2-one derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL) to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating the anticancer activity of 3-hydrazonoindolin-2-ones.
Caption: General experimental workflow for in vitro anticancer activity validation.
Caption: Intrinsic apoptosis pathway induced by 3-hydrazonoindolin-2-ones.
Caption: Inhibition of key signaling kinases by 3-hydrazonoindolin-2-ones.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Biological Assays for Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The inherent structural features of the isatin scaffold have made it a privileged starting point for the development of novel therapeutic agents.[1] Researchers have extensively explored isatin derivatives for their potential as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory agents.[2][3] This guide provides a comparative analysis of common biological assays used to evaluate the efficacy of isatin derivatives, supported by experimental data from various studies.
Data Presentation: Comparative Biological Activities of Isatin Derivatives
The following tables summarize the quantitative data from different studies, showcasing the biological activities of various isatin derivatives. These tables are intended to provide a comparative overview; however, direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of Isatin Derivatives (IC50 values in µM)
| Isatin Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5,6,7-tribromoisatin | U937 (lymphoma) | MTT Assay | <10 | [4] |
| Compound 2h (a 1-benzyl, 5-ethenyl substituted isatin) | Jurkat (T-cell leukemia) | MTT Assay | 0.03 | [5] |
| Isatin-pyrrole derivative 6 (N-methyl, 5-nitro substituted) | HepG2 (liver) | MTT Assay | 0.47 | [4] |
| Bis-isatin analogue 10a | Hela (cervical), HCT-116 (colon), A549 (lung), MCF-7/DOX (drug-resistant breast) | SRB Assay | 8.32 - 49.73 | [6] |
| Imidazolidine-based isatin derivative IST-02 | HuH-7 (liver) | Not Specified | >50% inhibition at 500 ng/µL | [7] |
| Isatin-hydrazone Compound 1 | MCF-7 (breast) | Not Specified | 1.51 | [8] |
| Isatin-hydrazone Compound 2 | MCF-7 (breast) | Not Specified | 3.56 | [8] |
Table 2: Antimicrobial Activity of Isatin Derivatives (MIC values in µg/mL)
| Isatin Derivative | Microorganism | Assay Method | MIC (µg/mL) | Reference |
| Isatin | Campylobacter jejuni | Broth Microdilution | <1.0 - 16.0 | [9] |
| Isatin-decorated thiazole derivative 7f | Staphylococcus aureus (MRSA) | Broth Microdilution | Not specified, but showed best activity | [10] |
| Isatin-decorated thiazole derivatives 7b, 7d, 14b | Escherichia coli | Broth Microdilution | Not specified, but showed potent activity | [10] |
| Semicarbazone derivatives 1 and 2 | Staphylococcus aureus | Not Specified | 100 and 150 | [11] |
| Semicarbazone derivatives 1 and 2 | Bacillus subtilis | Not Specified | 100 and 150 | [11] |
Table 3: Enzyme Inhibitory Activity of Isatin Derivatives (IC50 values)
| Isatin Derivative | Target Enzyme | IC50 | Reference |
| Isatin-sulphonamide derivative 20d | Caspase-3 | 2.33 µM | [1][2] |
| (S)-1-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-5-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione (8g) | Caspase-3 | 9 nM | [12] |
| Isatin-hydrazone Compound 1 | EGFR Tyrosine Kinase | 0.269 µM | [8] |
| Isatin-hydrazone Compound 1 | VEGFR-2 Tyrosine Kinase | 0.232 µM | [8] |
| N-alkyl isatin 4i | Butyrylcholinesterase (BChE) | 3.77 µM | [3] |
Experimental Protocols
Detailed methodologies for key biological assays are crucial for the reproducibility and cross-validation of results.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the isatin derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Test: Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of Isatin Derivative Stock Solutions: Dissolve the isatin derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the isatin derivative in which no visible growth is observed.
Enzyme Inhibition Assay (General Protocol)
Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The method varies depending on the enzyme and the substrate used.
Procedure:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the isatin derivative at various concentrations in a suitable buffer.
-
Reaction Initiation: In a microplate well, combine the enzyme and the isatin derivative (or vehicle control) and pre-incubate for a short period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction by measuring a change in absorbance or fluorescence over time using a microplate reader. The detection method depends on the specific assay (e.g., release of a chromogenic or fluorogenic product).
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different concentrations of the isatin derivative. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by isatin derivatives and a general workflow for their biological evaluation.
References
- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]
- 7. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isatin 1,2,3-triazoles as potent inhibitors against caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Halogenated 3-(2-Phenylhydrazinyl)indol-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated 3-(2-phenylhydrazinyl)indol-2-one analogs, focusing on their potential as kinase inhibitors and antiviral agents. The indol-2-one scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. Halogenation of this core structure has been shown to significantly influence the biological activity of the resulting compounds.
Data Presentation: Biological Activity of Halogenated Analogs
The following table summarizes the in vitro biological activity of various halogenated this compound and related analogs against different targets. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Indol-2-one Substitution | Phenylhydrazinyl/Benzylidene Substitution | Target | IC50 (µM) |
| 1 [1] | Unsubstituted | 2,6-dichlorobenzylidene | EGFR | 0.269 |
| VEGFR-2 | 0.232 | |||
| FLT-3 | 1.535 | |||
| 2 [1] | Unsubstituted | 2-chloro-6-fluorobenzylidene | EGFR | 0.369 |
| VEGFR-2 | 0.266 | |||
| FLT-3 | 0.546 | |||
| 6f [2] | 5-trifluoromethoxy | pyrimidinyl | HIV-1 RNase H | 8.94 |
| 6g [2] | 6-fluoro | pyrimidinyl | HIV-1 RNase H | >100 |
| 6i [2] | 6-chloro | pyrimidinyl | HIV-1 RNase H | 23.59 |
| 6j [2] | 6-trifluoromethoxy | pyrimidinyl | HIV-1 RNase H | 15.28 |
| 6n [2] | 7-chloro | pyrimidinyl | HIV-1 RNase H | 25.49 |
| 6o [2] | 7-fluoro | pyrimidinyl | HIV-1 RNase H | 24.06 |
| 6t [2] | 5,6-dichloro | pyrimidinyl | HIV-1 RNase H | 7.85 |
| 6u [2] | 5-chloro-6-fluoro | pyrimidinyl | HIV-1 RNase H | 11.83 |
| 11a [2] | 5,6-dichloro | pyrimidinyl (different linkage) | HIV-1 RNase H | 1.90 |
| 11b [2] | 5-chloro-6-fluoro | pyrimidinyl (different linkage) | HIV-1 RNase H | 2.20 |
| H2L [3] | 5-chloro | 2,4-dinitrophenyl | SARS-CoV-2 S-RBD/ACE2 | 0.26 |
Structure-Activity Relationship Insights
From the available data, several key SAR trends can be observed:
-
Halogenation on the Benzylidene/Phenyl Ring: Dihalogen substitution on the benzylidene ring, as seen in compounds 1 and 2 , leads to potent inhibition of multiple receptor tyrosine kinases (EGFR, VEGFR-2, and FLT-3) in the nanomolar to low micromolar range.[1] The combination of chloro and fluoro substituents appears to be particularly effective.
-
Halogenation on the Indol-2-one Ring:
-
Position 5: A trifluoromethoxy group at the C-5 position (compound 6f ) results in good inhibitory activity against HIV-1 RNase H.[2] A single chloro substitution at C-5 (compound H2L ) also shows potent inhibition of the SARS-CoV-2 spike protein-ACE2 interaction.[3]
-
Position 6: A single fluoro substitution at the C-6 position (compound 6g ) leads to a significant loss of activity against HIV-1 RNase H, while chloro (6i ) and trifluoromethoxy (6j ) substitutions at this position result in moderate activity.[2]
-
Position 7: Chloro (6n ) and fluoro (6o ) substitutions at the C-7 position result in moderate inhibitory activity.[2]
-
Di-halogenation: Di-halogenation at the C-5 and C-6 positions of the indol-2-one ring (compounds 6t , 6u , 11a , and 11b ) generally leads to potent activity against HIV-1 RNase H, with IC50 values in the low micromolar range.[2] The specific arrangement of the pyrimidinyl hydrazinyl moiety also significantly impacts activity, as seen by the improved potency of 11a and 11b compared to 6t and 6u .[2]
-
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves the condensation reaction between a substituted indoline-2,3-dione (isatin) and a corresponding substituted phenylhydrazine.
Caption: General synthetic scheme for this compound analogs.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
The inhibitory activity of the synthesized compounds against various kinases is often determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Context
Many of the targeted kinases, such as EGFR and VEGFR-2, are receptor tyrosine kinases (RTKs) that play crucial roles in cell signaling pathways related to cell proliferation, survival, and angiogenesis. The halogenated this compound analogs often act as ATP-competitive inhibitors, blocking the downstream signaling cascade.
Caption: Simplified RTK signaling pathway and the point of inhibition.
Conclusion
The structure-activity relationship of halogenated this compound analogs is a promising area for the development of novel therapeutic agents. The available data indicates that the position and nature of the halogen substituent significantly impact the biological activity. Specifically, di-halogenation on the phenylhydrazinyl/benzylidene moiety and specific mono- or di-halogenation patterns on the indol-2-one ring can lead to potent inhibition of various kinases and viral enzymes. Further systematic studies are warranted to fully elucidate the SAR and to optimize the potency and selectivity of these compounds for specific biological targets.
References
- 1. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
N-Substituted Isatin Hydrazones Demonstrate Enhanced Biological Efficacy Over Unsubstituted Counterparts
A comprehensive review of experimental data indicates that N-substitution on the isatin ring of isatin hydrazones is a critical determinant of their biological activity, often leading to significantly enhanced efficacy in anticancer and antimicrobial applications. This guide synthesizes findings from multiple studies to provide a clear comparison for researchers and drug development professionals.
Isatin (1H-indole-2,3-dione) and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The hydrazone moiety (=N-NH-) at the C3-position of the isatin core is a key pharmacophore, and modifications at the N1-position of the isatin ring have been shown to profoundly influence the therapeutic potential of these compounds.
Comparative Efficacy: A Data-Driven Overview
The introduction of substituents at the N1-position of the isatin ring generally leads to an enhancement of biological activity compared to their unsubstituted (N-H) analogs. This is attributed to several factors, including increased lipophilicity, altered electronic effects, and improved binding interactions with biological targets. The following tables summarize quantitative data from various studies, illustrating the superior performance of N-substituted isatin hydrazones.
Anticancer Activity
N-substituted isatin hydrazones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Substitution at the N1-position can significantly increase cytotoxicity and selectivity towards cancer cells. For instance, studies have shown that N-alkylation or N-benzylation can lead to compounds with lower IC50 values compared to unsubstituted isatin hydrazones.
| Compound Type | Substitution | Cell Line | IC50 / EC50 (µM) | Reference |
| N-Substituted | N'-(1-benzyl-2-oxo-1, 2-dihydro-3H-indol-3-ylidene) hydrazide derivative (5i) | MCF-7 (ER+) | 9.29 ± 0.97 | [5] |
| N-Substituted | 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (4j) | MCF-7 | 1.51 ± 0.09 | [6][7] |
| N-Substituted | 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (4k) | MCF-7 | 3.56 ± 0.31 | [6][7] |
| N-Substituted | bis(hydrazone-isatin) 20 | HT-29 | 22-30 | [1][8] |
| N-Substituted | bis(hydrazone-isatin) 35 | HT-29 | 22-30 | [1][8] |
| Unsubstituted (for comparison) | mono-hydrazone-isatin 17 | HT-29 | 44.6 ± 2.0 | [1][8] |
Antimicrobial Activity
The antimicrobial potency of isatin hydrazones is also significantly influenced by N-substitution. Modifications that increase the lipophilicity of the molecule can enhance its ability to penetrate bacterial cell walls, leading to improved antibacterial activity.
| Compound Type | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| N-Substituted | Triethylammonium isatin hydrazone (3c) | Staphylococcus aureus | Comparable to Norfloxacin | [2] |
| N-Substituted | Triethylammonium isatin hydrazone (3f) | Staphylococcus aureus | Comparable to Norfloxacin | [2] |
| N-Substituted | Isatin-pyrazole hydrazone (PS9) | E. coli | 15.6 | [9][10] |
| Unsubstituted | Isatin-3-(4'-hydroxy)benzoylhydrazone | Enterococcus faecalis | 25-50 | [4] |
| Unsubstituted | Isatin-3-(4'-hydroxy)benzoylhydrazone | Candida albicans | 25-50 | [4] |
Mechanism of Action: Targeting Key Cellular Pathways
N-substituted isatin hydrazones exert their biological effects through various mechanisms of action. In cancer, they have been shown to inhibit critical enzymes involved in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs).[7][11] This inhibition disrupts the cell cycle and induces apoptosis in cancer cells.
Caption: Simplified signaling pathway of N-substituted isatin hydrazones in cancer cells.
Experimental Protocols
The synthesis and evaluation of isatin hydrazones follow standardized laboratory procedures. Below are representative protocols for key experiments.
General Synthesis of Isatin Hydrazones
The synthesis of isatin hydrazones is typically a two-step process. The first step involves the formation of an isatin monohydrazone, which is then condensed with a substituted aldehyde or ketone.
Caption: General synthetic workflow for N-substituted isatin hydrazones.
Step 1: Synthesis of Isatin Monohydrazone A mixture of isatin and hydrazine hydrate is refluxed in ethanol to yield isatin monohydrazone.[6]
Step 2: Synthesis of N-Substituted Isatin Hydrazone The isatin monohydrazone is then refluxed with a substituted aryl aldehyde in the presence of a catalytic amount of glacial acetic acid in absolute ethanol to produce the final N-substituted isatin hydrazone.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[12]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Conclusion
The evidence strongly suggests that N-substitution is a highly effective strategy for enhancing the biological efficacy of isatin hydrazones. Researchers engaged in the design of novel therapeutic agents based on the isatin scaffold should prioritize the exploration of diverse substituents at the N1-position to optimize anticancer and antimicrobial activities. The experimental protocols outlined provide a solid foundation for the synthesis and evaluation of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isatin-Based Kinase Inhibitors: Sunitinib, Semaxanib, and SU9516
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds targeting key cellular signaling pathways.[1][2] Its versatility has led to the development of potent kinase inhibitors, several of which have been investigated as therapeutic agents. This guide provides a head-to-head comparison of three prominent isatin-based kinase inhibitors: Sunitinib, Semaxanib (SU5416), and SU9516. We present a detailed analysis of their inhibitory profiles, the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Inhibitory Potency (IC50)
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce a kinase's activity by 50%. Lower IC50 values denote higher potency. The following tables summarize the in-vitro IC50 values for Sunitinib, Semaxanib, and SU9516 against their primary kinase targets.
Receptor Tyrosine Kinase (RTK) Inhibitors: Sunitinib vs. Semaxanib
Sunitinib and Semaxanib primarily target receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
| Inhibitor | Target Kinase | IC50 Value (Biochemical Assay) | IC50 Value (Cellular Assay) |
| Sunitinib | VEGFR2 (Flk-1/KDR) | 80 nM[3][4] | 10 nM (VEGF-dependent phosphorylation)[3] |
| PDGFRβ | 2 nM[3][4] | 10 nM (PDGF-dependent phosphorylation)[3] | |
| c-Kit | Potent Inhibition (IC50 not specified)[3] | 54 nM (Cell growth inhibition)[5] | |
| FLT3 | 250 nM (wild-type)[3] | - | |
| Semaxanib (SU5416) | VEGFR (Flk-1/KDR) | 1.23 µM[6][7][8] | 1.04 µM (VEGF-dependent phosphorylation)[6] |
| PDGFRβ | ~24.6 µM (20-fold less potent than vs. VEGFR)[6] | 20.3 µM (PDGF-dependent autophosphorylation)[6] |
Table 1: Comparative IC50 values for the isatin-based RTK inhibitors Sunitinib and Semaxanib. These inhibitors are central to anti-angiogenic research.
Cyclin-Dependent Kinase (CDK) Inhibitor: SU9516
SU9516 is an isatin-based compound designed to target cyclin-dependent kinases, which are critical regulators of cell cycle progression.
| Inhibitor | Target Kinase | IC50 Value (Biochemical Assay) |
| SU9516 | CDK2 | 22 nM |
| CDK1 | 40 nM | |
| CDK4 | 200 nM | |
| PDGFR | 18 µM | |
| PKC, p38, EGFR | >10 µM, >10 µM, >100 µM |
Table 2: IC50 values for the isatin-based CDK inhibitor SU9516. This inhibitor is a key tool for studying cell cycle regulation.
Signaling Pathways and Experimental Workflows
The distinct biological activities of these inhibitors stem from their targeted signaling pathways. Sunitinib and Semaxanib inhibit angiogenesis by blocking VEGFR signaling, while SU9516 induces cell cycle arrest by inhibiting CDKs.
Figure 1. Simplified signaling pathway for Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR.
Figure 2. Role of Cyclin-Dependent Kinases (CDKs) in cell cycle progression and points of inhibition.
Figure 3. Generalized experimental workflow for kinase inhibitor discovery and evaluation.
Experimental Protocols
The data presented in this guide are derived from standardized biochemical and cellular assays. Below are detailed methodologies for these key experiments.
In-Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase, allowing for the quantification of inhibitor potency.
-
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., CDK2, VEGFR2).
-
Specific substrate (e.g., Histone H1 for CDKs, poly(Glu,Tyr) for RTKs).
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Isatin-based inhibitor stock solution (in DMSO).
-
96-well filter plates.
-
Phosphoric acid (1.0%) wash solution.
-
Scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isatin-based inhibitor in DMSO, then dilute into the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the serially diluted inhibitor or DMSO (vehicle control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Washing: Transfer the reaction mixture to a filter plate. Wash the plate multiple times with 1.0% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring the metabolic activity of living cells.
-
Objective: To determine the effect of an inhibitor on the proliferation of a cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., HUVECs for angiogenesis inhibitors, colon cancer cells for CDK inhibitors).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the isatin-based inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
- 8. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of a novel indolyl-hydrazone, referred to as Compound 5, against breast cancer models. The performance of this compound is compared with established chemotherapeutic agents, doxorubicin and paclitaxel, offering a comprehensive overview of its therapeutic promise supported by experimental data.
Executive Summary
Recent preclinical studies have highlighted the potential of indole-based compounds as effective anticancer agents. An in vivo study on a novel indolyl-hydrazone, designated as Compound 5, has demonstrated significant tumor growth inhibition in a breast cancer xenograft model. This guide synthesizes the available data to facilitate an objective comparison with standard-of-care chemotherapy drugs.
Comparative In Vivo Anticancer Activity
The following tables summarize the quantitative data on the anticancer activity of the selected indole derivative and the standard chemotherapeutic agents.
Table 1: In Vivo Efficacy of Indolyl-Hydrazone Compound 5 vs. Standard Chemotherapy in a Breast Cancer Xenograft Model
| Compound/Drug | Animal Model | Cell Line | Dosage and Administration | Tumor Volume Reduction | Tumor Growth Inhibition | Citation |
| Compound 5 | Mouse | MCF-7 | Not specified in abstract | From 106 mm³ to 56.4 mm³ | 46.9% | [1] |
| Doxorubicin | nu/nu mice | MDA-MB-436 | 2 mg/kg, IV, weekly for 6 weeks | Not specified | Statistically significant | |
| Paclitaxel | BALB/c mice | MDA-MB-231 | 40 mg/kg, IP, single dose | Statistically significant | Not specified | [2] |
Table 2: In Vitro Cytotoxicity of Indolyl-Hydrazone Compound 5
| Compound | Cell Line | IC50 Value | Comparator | Comparator IC50 Value | Citation |
| Compound 5 | MCF-7 | 2.73 ± 0.14 µM | Staurosporine | 8.32 ± 0.43 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MCF-7 Xenograft Model Protocol
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. To support the growth of estrogen-dependent MCF-7 cells, mice are supplemented with estrogen, typically via subcutaneous implantation of slow-release estradiol pellets.
-
Tumor Cell Implantation: A suspension of 1-5 million MCF-7 cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank or mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (e.g., Compound 5) or standard chemotherapy is administered according to the specified dosage and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The percentage of tumor growth inhibition is calculated.
Doxorubicin Treatment Protocol for MDA-MB-231 Xenograft
-
Animal Model and Cell Line: Female immunodeficient mice are inoculated with MDA-MB-231 human breast cancer cells.
-
Tumor Establishment: Tumors are allowed to grow to an average volume of 80-100 mm³.
-
Treatment: Doxorubicin is administered intravenously (i.v.) at a dose of 4 mg/kg weekly.[3]
Paclitaxel Treatment Protocol for MDA-MB-231 Xenograft
-
Animal Model and Cell Line: Female BALB/c mice are implanted with MDA-MB-231 cells.[2]
-
Tumor Establishment: Tumors are allowed to develop for approximately 3 weeks to a volume of 75-100 mm³.[2]
-
Treatment: A single intraperitoneal (i.p.) injection of paclitaxel at a dose of 40 mg/kg is administered.[2]
Signaling Pathways and Mechanisms of Action
Compound 5 has been shown to exert its anticancer effects through the inhibition of several key signaling pathways involved in cancer cell proliferation and survival.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis. Compound 5 has been identified as an inhibitor of PI3K-α, PI3K-β, PI3K-δ, and AKT-1, suggesting its potential to disrupt this critical cancer-promoting pathway.[1][4]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 5.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature in cancer, leading to uncontrolled cell proliferation. The inhibitory activity of Compound 5 against CDK2 suggests that it can interfere with the cell cycle progression of cancer cells.[1][4]
Caption: CDK2 signaling pathway in cell cycle progression and its inhibition by Compound 5.
Experimental Workflow
The following diagram illustrates the typical workflow for in vivo validation of a novel anticancer compound.
Caption: General workflow for in vivo anticancer drug validation.
References
- 1. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation [mdpi.com]
- 2. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Double-Edged Sword: Assessing the Cancer Cell Selectivity of 3-Hydrazonoindolin-2-ones
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high efficacy and minimal side effects is paramount. The 3-hydrazonoindolin-2-one scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the selectivity of these compounds for cancer cells over normal cells, supported by experimental data and detailed protocols to aid in their evaluation.
The therapeutic window of any anti-cancer drug is critically dependent on its ability to selectively target malignant cells while sparing healthy ones. This selectivity minimizes the debilitating side effects often associated with traditional chemotherapy. This guide delves into the cytotoxic profiles of several 3-hydrazonoindolin-2-one derivatives, presenting a clear comparison of their potency against both cancerous and non-tumorigenic cell lines.
Comparative Cytotoxicity: A Quantitative Overview
The in vitro cytotoxic activity of 3-hydrazonoindolin-2-one derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. To assess selectivity, the IC50 values against cancer cell lines are compared with those against normal, non-cancerous cell lines. The selectivity index (SI) is often calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value signifies greater selectivity for cancer cells.
The following tables summarize the IC50 values and selectivity indices of representative 3-hydrazonoindolin-2-one derivatives from published studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 6n | MCF-7 (Breast) | 1.04 | [1][2] |
| HepG-2 (Liver) | Not Reported | ||
| HCT-116 (Colon) | Not Reported | ||
| Derivative 7b | A-549 (Lung) | 2.14 | [3] |
| HT-29 (Colon) | 2.14 | [3] | |
| ZR-75 (Breast) | 2.14 | [3] | |
| Derivative 10e | A-549 (Lung) | 4.66 | [3] |
| HT-29 (Colon) | 4.66 | [3] | |
| ZR-75 (Breast) | 4.66 | [3] | |
| Sunitinib (Reference) | A-549, HT-29, ZR-75 (Average) | 8.11 | [3] |
| Compound | Non-Tumorigenic Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Derivative 7b | IEC-6 (Rat Intestinal Epithelial) | >10 | >4.67 (vs. A-549) | [3] |
| MCF-10A (Human Breast Epithelial) | >10 | >4.67 (vs. ZR-75) | [3] | |
| Swiss-3T3 (Mouse Fibroblast) | >10 | >4.67 (vs. various) | [3] | |
| Mean SI | 1.6 | [3] | ||
| Derivative 10e | IEC-6 (Rat Intestinal Epithelial) | >10 | >2.14 (vs. A-549) | [3] |
| MCF-10A (Human Breast Epithelial) | >10 | >2.14 (vs. ZR-75) | [3] | |
| Swiss-3T3 (Mouse Fibroblast) | >10 | >2.14 (vs. various) | [3] | |
| Mean SI | 1.8 | [3] | ||
| Sunitinib (Reference) | IEC-6, MCF-10A, Swiss-3T3 | Not specified individually | 1.4 | [3] |
Mechanism of Selective Cytotoxicity
The preferential killing of cancer cells by 3-hydrazonoindolin-2-ones is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[4][5] These processes are frequently dysregulated in cancer cells, making them more susceptible to agents that target these pathways.
Induction of Apoptosis
Several studies have shown that 3-hydrazonoindolin-2-one derivatives can trigger the intrinsic apoptotic pathway.[1][4] This is often characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[1][6]
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest, often at the G2/M phase.[4][7] This prevents cancer cells from progressing through mitosis and proliferating. The mechanism can involve the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial regulators of the cell cycle.[4][7]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to drug discovery. The following are detailed protocols for two commonly used assays to evaluate the anti-proliferative effects of 3-hydrazonoindolin-2-one derivatives.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Adherent cells (cancerous and normal)
-
Complete culture medium
-
3-hydrazonoindolin-2-one derivative (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-hydrazonoindolin-2-one derivative and incubate for 48-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and plot a dose-response curve to determine the IC50 value.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells (cancerous and normal)
-
Complete culture medium
-
3-hydrazonoindolin-2-one derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-hydrazonoindolin-2-one derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Crystal Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability compared to the untreated control and calculate the IC50 value from the dose-response curve.
Conclusion
The 3-hydrazonoindolin-2-one scaffold represents a promising avenue for the development of novel anti-cancer therapeutics. The data presented in this guide indicates that certain derivatives exhibit not only potent cytotoxicity against a range of cancer cell lines but also a degree of selectivity for cancer cells over normal cells. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest, pathways that are often compromised in cancer.
Further research should focus on optimizing the structure of these compounds to enhance their selectivity index, thereby widening the therapeutic window. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of these and other potential anti-cancer agents. By systematically assessing both efficacy and selectivity, the scientific community can advance the development of safer and more effective cancer treatments.
References
- 1. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Isatin Derivatives Against Established Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has emerged as a promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects. This guide provides an objective comparison of the performance of new isatin derivatives with established anticancer drugs, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of recently developed isatin derivatives against various human cancer cell lines, benchmarked against established chemotherapeutic agents: doxorubicin, cisplatin, and 5-fluorouracil. Lower IC50 values indicate greater potency.
| Compound/Drug | Mechanism of Action | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| New Isatin Derivatives | |||||
| Isatin-Hydrazone Hybrid | Caspase-3/9 activation, ROS generation.[1] | ~4-13[1] | 9.5[2] | >2.5-fold more potent than etoposide[2] | >2.5-fold more potent than etoposide[2] |
| Isatin-Coumarin Hybrid | Tubulin polymerization inhibition.[1] | <10[1] | <10[1] | - | <10[1] |
| Moxifloxacin-Isatin Hybrid | Kinase inhibition.[1][3] | 32-77[1][3] | - | - | - |
| Bis-isatin Analogue (10a) | Tubulin inhibition.[2] | - | >2.5-fold more potent than etoposide[2] | >2.5-fold more potent than etoposide[2] | >2.5-fold more potent than etoposide[2] |
| Isatin-Phthalazine Analogue (5c) | Caspase 3/7 activation, G1 cell cycle arrest.[2] | - | 9.5[2] | - | - |
| Established Anticancer Drugs | |||||
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition.[4][5][6] | ~0.1 - 2.5[7][8] | ~0.5 - >20[7][8][9] | ~0.1 - 2.92[7][9] | 6.90[10] |
| Cisplatin | DNA cross-linking.[11][12][13] | 14.2 - 31.3[14] | 16.48[15] | Wide variability reported[16] | - |
| 5-Fluorouracil | Thymidylate synthase inhibition.[17][18][19] | 1.71[20] | 10.32[20] | - | - |
Note: IC50 values can vary depending on the specific derivative, experimental conditions, and assay used. The data presented is a synthesis from multiple recent studies to provide a comparative overview.
Experimental Protocols
Accurate and reproducible experimental data is paramount in drug development. Below are detailed methodologies for key assays used to evaluate the anticancer properties of isatin derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isatin derivatives and established anticancer drugs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isatin derivatives and established drugs. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Isatin derivatives and established anticancer drugs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Isatin derivatives and established anticancer drugs
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content histogram.
Mandatory Visualization
Signaling Pathway: Caspase Activation in Apoptosis
Many isatin derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. A key mechanism in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. The diagram below illustrates the intrinsic (mitochondrial) pathway of caspase activation, a common target of these compounds.
Caption: Intrinsic pathway of caspase activation induced by an isatin derivative.
Experimental Workflow: Benchmarking Anticancer Compounds
The following diagram outlines a typical experimental workflow for the initial in vitro screening and benchmarking of new anticancer compounds like isatin derivatives.
Caption: A generalized workflow for in vitro anticancer drug screening.
Logical Relationship: Drug Development Process
The development of a new anticancer drug is a complex, multi-stage process. This diagram illustrates the logical progression from initial discovery to clinical application.
Caption: The logical progression of the anticancer drug development pipeline.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. remedypublications.com [remedypublications.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 18. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Bioactivity of 3-(2-Phenylhydrazinyl)indol-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological activity of 3-(2-Phenylhydrazinyl)indol-2-one, a member of the promising isatin hydrazone class of compounds. The information presented is collated from multiple studies to provide an objective overview of its performance against various biological targets, alongside detailed experimental data and protocols to ensure reproducibility.
Reproducibility and Synthesis
The synthesis of this compound and its analogs is generally achieved through a straightforward and reproducible condensation reaction between an appropriate isatin derivative and a hydrazine compound. Across numerous studies, this method consistently yields high purity products in good to excellent yields, often ranging from 57% to over 90%, indicating a reliable and scalable synthetic route.[1][2][3]
Experimental Protocol: Synthesis of Isatin Hydrazones
The following is a generalized, reproducible protocol for the synthesis of isatin hydrazones, based on methodologies reported in the literature.[3][4]
Materials:
-
Isatin or substituted isatin (1 equivalent)
-
Hydrazine hydrate or substituted hydrazine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
A mixture of isatin (or its derivative) and the corresponding hydrazine in absolute ethanol is refluxed.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR - 1H and 13C), and Mass Spectrometry (MS).[1][4]
Comparative Bioactivity
Isatin hydrazones, including this compound, have demonstrated a broad spectrum of biological activities. This section provides a comparative analysis of their anticancer and antimicrobial effects, with quantitative data presented for easy comparison.
Anticancer Activity
Numerous isatin hydrazone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cell cycle progression and signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs).[5][6][7][8]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Isatin Hydrazones and Standard Drugs
| Compound/Analog | MCF-7 (Breast) | A2780 (Ovarian) | Other Cell Lines | Reference |
| Isatin Hydrazone Analogs | ||||
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | Potent Cytotoxicity | - | - | [4] |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | 3.56 ± 0.31 | 27 ± 3.20 | - | [4] |
| Fluorinated isatin-hydrazone (Compound 8) | - | - | A549 (Lung): 42.43 | [1][9] |
| Isatin-pyrazole hydrazone (PS9) | - | - | Inhibits bacterial MetAPs | [10] |
| Pyridine-isatin hydrazone (4d) | -0.1700 (log IC50) | -0.8138 (log IC50) | - | [11] |
| Indolyl-hydrazinyl-thiazole (Compound 1) | - | 11.6 | HeLa (Cervical): 22.4 | [12] |
| Indolyl-hydrazinyl-thiazole (Compound 3) | - | 12.4 | HeLa (Cervical): 19.4 | [12] |
| Standard Anticancer Drugs | ||||
| Doxorubicin | 0.8 - 20.2 | - | - | [13][14] |
| Cisplatin | - | - | Reduces viability of various cancer cell lines | [15][16] |
| Docetaxel | 0.2400 (log IC50) | 0.2200 (log IC50) | - | [11] |
| Erlotinib | - | - | EGFR inhibitor | [17] |
Antimicrobial Activity
The isatin hydrazone scaffold has also been explored for its potential as an antimicrobial agent. The mechanism is thought to involve the inhibition of essential microbial enzymes.
Table 2: Comparative Antimicrobial Activity of Isatin Hydrazones
| Compound/Analog | Bacterial Strain(s) | Fungal Strain(s) | Activity Metric | Reference |
| Isoniazid-isatin hydrazone (Compound 7) | Mycobacterium tuberculosis H37Rv | - | MIC: 0.017 mM | [2] |
| Isatin-pyrazole hydrazones | Various microbes | - | Potent and selective inhibition of microbial MetAPs | [10] |
| 5-substituted-indol-2-one derivatives | E. coli, P. aeruginosa, S. aureus | C. albicans, A. niger | - | [18] |
Mechanism of Action and Signaling Pathways
The anticancer activity of isatin hydrazones is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Key targets include CDK2, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][8][19]
CDK2 Inhibition Pathway
Isatin hydrazones can act as ATP-competitive inhibitors of CDK2, a key regulator of the cell cycle. By binding to the ATP-binding pocket of CDK2, they prevent the phosphorylation of its substrates, leading to cell cycle arrest, primarily at the G1/S phase.[4][7]
Caption: Inhibition of the CDK2 pathway by isatin hydrazones.
EGFR and VEGFR-2 Signaling Inhibition
Several isatin hydrazones have been identified as potent inhibitors of EGFR and VEGFR-2, receptor tyrosine kinases that play critical roles in tumor angiogenesis and metastasis. These compounds typically bind to the ATP-binding site in the kinase domain, blocking downstream signaling cascades.[5][9][19][20]
Caption: Inhibition of EGFR/VEGFR signaling by isatin hydrazones.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of isatin hydrazones.
Caption: General workflow for synthesis and bioactivity screening.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Scavenging activity of indole compounds against cisplatin-induced reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cisplatin, vinblastine, and hydrazine sulfate in advanced, non-small-cell lung cancer: a randomized placebo-controlled, double-blind phase III study of the Cancer and Leukemia Group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(2-Phenylhydrazinyl)indol-2-one: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals handling 3-(2-Phenylhydrazinyl)indol-2-one must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide provides essential procedural steps based on the known hazards of analogous compounds, such as phenylhydrazine derivatives, and general best practices for hazardous chemical waste management.
The structural components of this compound, particularly the phenylhydrazine moiety, suggest that this compound should be treated as hazardous waste. Phenylhydrazine and its derivatives are recognized for their potential toxicity, including being harmful if swallowed, absorbed through the skin, or inhaled, and may have carcinogenic properties.[1][2][3] Therefore, proper disposal is not merely a procedural formality but a critical safety measure.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Body Protection | A laboratory coat is mandatory. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal facility.[5] Under no circumstances should this chemical be disposed of down the drain, mixed with general laboratory waste, or evaporated in a fume hood. [6][7]
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes unused or expired product, reaction byproducts, contaminated labware (e.g., pipette tips, filter paper, gloves), and spill cleanup materials.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[6][8][9]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6][8]
-
The date when waste is first added to the container should also be clearly marked.
-
-
Storage:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing and air-drying in a fume hood, the container labels should be defaced or removed before disposal as regular solid waste.[10]
-
-
Arranging for Pickup:
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. It is always recommended to consult with your institution's safety officer for specific guidance and to stay informed about local and federal regulations.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 3. riccachemical.com [riccachemical.com]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Safety and Operational Guide for Handling 3-(2-Phenylhydrazinyl)indol-2-one
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-(2-Phenylhydrazinyl)indol-2-one in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. Given the limited specific safety data for this compound, this guidance is based on information for the related and hazardous compound phenylhydrazine and general safety practices for handling hydrazinyl compounds.[1][2]
Hazard Assessment and Engineering Controls
As a derivative of phenylhydrazine, this compound should be handled with extreme caution, assuming it may carry similar hazards, including high toxicity, potential carcinogenicity, and skin sensitization.[1][2] All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. The work area should be clearly designated for hazardous substance use. Safety showers and eyewash stations must be readily accessible.
Key Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and experimental procedures must be performed inside a certified chemical fume hood.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Minimum 14 mils thickness.[3] Check for tears or punctures before use. Change gloves frequently.[4] |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 rated | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.[3] |
| Body | Chemical-resistant lab coat or coveralls | Coated polyethylene or similar | Should be long-sleeved and fully buttoned. Consider disposable coveralls for extensive work.[4] |
| Respiratory | Respirator | NIOSH-approved with appropriate cartridges | A full-face respirator with organic vapor cartridges may be necessary for operations with a high potential for aerosol generation or in case of ventilation failure. Cartridge respirators are not suitable for hydrazine itself, so a self-contained breathing apparatus might be required for significant spills.[5] |
| Feet | Closed-toe shoes and shoe covers | Chemical-resistant material | Leather shoes are not appropriate as they can absorb chemicals.[3] |
Operational Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
-
The container should be kept tightly closed.[6]
-
Label the storage area with appropriate hazard warnings.
Handling and Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all manipulations within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[6]
-
Use only non-sparking tools and equipment.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Wash hands thoroughly after handling.[2]
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact emergency services. Personnel involved in the cleanup of significant spills should wear a self-contained breathing apparatus.[5]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Standard operational workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 3-(2-hydrazino-2-phenylethenyl)-2H-indol-2-one Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
